molecular formula C8H12O2 B1465214 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid CAS No. 1193397-42-0

1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid

Cat. No.: B1465214
CAS No.: 1193397-42-0
M. Wt: 140.18 g/mol
InChI Key: XBCOSOXSXIPKGH-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid (CAS 1193397-42-0) is a high-value cyclobutane derivative of significant interest in modern organic synthesis and medicinal chemistry research. This compound, with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol, features a cyclobutane ring substituted at a quaternary carbon with both a carboxylic acid group and a prop-2-en-1-yl (allyl) group. Its density is approximately 1.1 g/cm³, with a boiling point of 228.5±9.0 °C at 760 mmHg . The strategic incorporation of both a strained four-membered ring and two distinct, reactive functional groups makes this compound a versatile building block. Researchers are particularly interested in such cyclobutane-containing compounds for the synthesis of complex natural products and for applications in C–H functionalization logic, which provides an efficient alternative to traditional synthetic approaches for constructing challenging unsymmetrical cyclobutane architectures . The presence of the carboxylic acid allows for straightforward derivatization into amides, esters, and other intermediates, while the allyl group offers a handle for further functionalization through various cross-coupling or oxidation reactions. This reactivity profile is valuable for developing new synthetic methodologies and for creating diverse chemical libraries in drug discovery efforts. This product is strictly for Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can order this compound with the following specifications: CAS Number 1193397-42-0, molecular formula C8H12O2, and a molecular weight of 140.18 g/mol . For detailed pricing, availability, and additional analytical data, please contact our scientific support team.

Properties

IUPAC Name

1-prop-2-enylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-4-8(7(9)10)5-3-6-8/h2H,1,3-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCOSOXSXIPKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid, also known as 1-allylcyclobutane-1-carboxylic acid, is a valuable substituted cycloalkane carboxylic acid. Its structural motif, featuring a quaternary carbon center on a cyclobutane ring with both a carboxylic acid and an allyl group, makes it a versatile building block in medicinal chemistry and materials science. The rigid cyclobutane scaffold can impart unique conformational constraints on molecules, while the carboxylic acid and allyl functionalities offer multiple handles for further chemical transformations. This guide provides a comprehensive overview of a robust and logical synthetic route to this target molecule, intended for researchers, scientists, and professionals in drug development. The presented methodology is grounded in well-established organic chemistry principles, ensuring reproducibility and scalability.

Overall Synthetic Strategy

The synthesis of this compound is most logically approached through a multi-step sequence starting from readily available commercial reagents. The strategy hinges on two key transformations: the construction of the cyclobutane ring system and the subsequent introduction of the allyl group at the α-position to the carboxylic acid.

The proposed synthetic pathway is as follows:

  • Malonic Ester Synthesis of Diethyl 1,1-cyclobutanedicarboxylate: Formation of the cyclobutane ring via the reaction of diethyl malonate with 1,3-dibromopropane.

  • Hydrolysis and Decarboxylation: Conversion of the diester to cyclobutane-1-carboxylic acid.

  • α-Allylation: Introduction of the prop-2-en-1-yl group onto the carbon atom adjacent to the carboxyl group.

This approach is advantageous due to the high reliability of each individual step and the commercial availability of the starting materials.

Synthesis_Workflow diethyl_malonate Diethyl Malonate naoet NaOEt diethyl_malonate->naoet dibromopropane 1,3-Dibromopropane dibromopropane->naoet diethyl_cyclobutane Diethyl 1,1-cyclobutanedicarboxylate naoet->diethyl_cyclobutane Malonic Ester Synthesis hydrolysis 1. KOH, H₂O/EtOH 2. H₃O⁺ diethyl_cyclobutane->hydrolysis dicarboxylic_acid 1,1-Cyclobutanedicarboxylic Acid hydrolysis->dicarboxylic_acid Saponification decarboxylation Heat (Δ) dicarboxylic_acid->decarboxylation cyclobutane_acid Cyclobutane-1-carboxylic Acid decarboxylation->cyclobutane_acid Decarboxylation lda 1. LDA, THF, -78 °C cyclobutane_acid->lda allyl_bromide 2. Allyl Bromide lda->allyl_bromide final_product 1-(Prop-2-en-1-yl)cyclobutane- 1-carboxylic Acid allyl_bromide->final_product α-Allylation

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - Cyclobutane-1-carboxylic Acid

The initial phase of the synthesis focuses on the preparation of the key intermediate, cyclobutane-1-carboxylic acid. This is achieved through a classic malonic ester synthesis to form the cyclobutane ring, followed by hydrolysis and decarboxylation.

Step 1.1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This reaction is a quintessential example of the malonic ester synthesis, where the acidic α-hydrogens of diethyl malonate are deprotonated to form a nucleophilic enolate, which then undergoes a double alkylation with 1,3-dibromopropane to form the cyclic product.[1][2][3][4]

Experimental Protocol:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Diethyl malonate160.1716.0 g0.101.0
Sodium ethoxide68.0513.6 g0.202.0
1,3-Dibromopropane201.8620.2 g0.101.0
Absolute Ethanol-200 mL--
  • To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 200 mL of absolute ethanol.

  • Carefully add sodium ethoxide to the ethanol with stirring.

  • To the stirred solution, add diethyl malonate dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, add 1,3-dibromopropane dropwise over 1 hour.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.

  • Remove the ethanol from the filtrate by distillation.

  • The crude diethyl 1,1-cyclobutanedicarboxylate can be purified by vacuum distillation.

Step 1.2: Synthesis of Cyclobutane-1-carboxylic Acid

The synthesized diester is then hydrolyzed to the corresponding dicarboxylic acid, which is subsequently decarboxylated by heating to yield the desired cyclobutane-1-carboxylic acid.[5]

Experimental Protocol:

ReagentMolar Mass ( g/mol )AmountMoles
Diethyl 1,1-cyclobutanedicarboxylate200.2420.0 g0.10
Potassium hydroxide56.1116.8 g0.30
Ethanol-50 mL-
Water-20 mL-
Concentrated HCl-As needed-
  • In a round-bottom flask, dissolve diethyl 1,1-cyclobutanedicarboxylate in a mixture of ethanol and water.

  • Add potassium hydroxide and heat the mixture to reflux for 3 hours to achieve complete saponification.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1.

  • The precipitated 1,1-cyclobutanedicarboxylic acid can be collected by filtration and washed with cold water.

  • To perform the decarboxylation, heat the crude 1,1-cyclobutanedicarboxylic acid to 150-160 °C until the evolution of carbon dioxide ceases.

  • The resulting cyclobutane-1-carboxylic acid can be purified by distillation.

Part 2: α-Allylation of Cyclobutane-1-carboxylic Acid

This crucial step involves the deprotonation of the α-carbon of cyclobutane-1-carboxylic acid to generate a dianion, which then acts as a nucleophile to attack allyl bromide, forming the final product.

Mechanism and Rationale for Reagent Selection

The direct alkylation of a carboxylic acid at the α-position requires a strong, non-nucleophilic base.[6][7][8][9] Lithium diisopropylamide (LDA) is the base of choice for this transformation for several key reasons:

  • High Basicity: LDA is a very strong base (pKa of its conjugate acid, diisopropylamine, is ~36), capable of deprotonating both the acidic carboxylic acid proton and the much less acidic α-proton.

  • Steric Hindrance: The two bulky isopropyl groups on the nitrogen atom prevent LDA from acting as a nucleophile and attacking the electrophilic carbonyl carbon of the carboxylic acid.[6][8]

  • Solubility: LDA is soluble in common aprotic organic solvents like tetrahydrofuran (THF), even at low temperatures.

The reaction proceeds through the formation of a lithium carboxylate-enolate dianion. The first equivalent of LDA deprotonates the carboxylic acid, and the second equivalent deprotonates the α-carbon. This dianion is then a potent nucleophile that readily undergoes an SN2 reaction with an electrophile, in this case, allyl bromide. The reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions.[6]

Alkylation_Mechanism cluster_deprotonation1 First Deprotonation cluster_deprotonation2 Second Deprotonation (α-Proton) cluster_alkylation SN2 Attack cluster_workup Acidic Workup start Cyclobutane-1-carboxylic Acid lda1 LDA start->lda1 carboxylate Lithium Cyclobutanecarboxylate lda1->carboxylate - HNR₂ lda2 LDA carboxylate->lda2 carboxylate->lda2 dianion Lithium Carboxylate-Enolate Dianion lda2->dianion - HNR₂ allyl_br Allyl Bromide dianion->allyl_br dianion->allyl_br product_salt Lithium 1-allylcyclobutane-1-carboxylate allyl_br->product_salt - LiBr h3o H₃O⁺ product_salt->h3o product_salt->h3o final_product Final Product h3o->final_product

Caption: Mechanism of LDA-mediated α-allylation of cyclobutane-1-carboxylic acid.

Experimental Protocol for α-Allylation
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Diisopropylamine101.192.23 g0.0222.2
n-Butyllithium (2.5 M in hexanes)-8.8 mL0.0222.2
Cyclobutane-1-carboxylic Acid100.121.00 g0.0101.0
Allyl bromide120.981.45 g0.0121.2
Tetrahydrofuran (THF), anhydrous-50 mL--
  • Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine in 20 mL of anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium dropwise with stirring, and then allow the solution to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Dianion Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclobutane-1-carboxylic acid in 20 mL of anhydrous THF dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to -78 °C and add allyl bromide dropwise. Stir at this temperature for 2 hours, and then allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of 20 mL of water. Acidify the mixture to pH 1 with 2 M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

Characterization of Key Compounds

Cyclobutane-1-carboxylic Acid:

  • Appearance: Colorless liquid.[5]

  • Molar Mass: 100.12 g/mol .

  • Boiling Point: 191.5–193.5 °C.[5]

  • ¹H NMR (CDCl₃): δ (ppm) 11.0-12.0 (br s, 1H, COOH), 3.18 (quintet, 1H, CH-COOH), 2.32 (m, 4H, CH₂), 1.95 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃): δ (ppm) 182.9 (C=O), 40.8 (CH), 25.1 (CH₂), 18.4 (CH₂).

  • IR (neat): ν (cm⁻¹) 2500-3300 (broad, O-H), 1710 (C=O).

This compound (Expected Data):

  • Molar Mass: 140.18 g/mol .

  • ¹H NMR (CDCl₃): Expected signals around δ 10-12 (br s, 1H, COOH), 5.7-5.9 (m, 1H, -CH=CH₂), 5.0-5.2 (m, 2H, -CH=CH₂), 2.5-2.7 (d, 2H, -CH₂-CH=), 1.8-2.4 (m, 6H, cyclobutane protons).

  • ¹³C NMR (CDCl₃): Expected signals around δ 180-185 (C=O), 133-135 (-CH=CH₂), 117-119 (-CH=CH₂), 45-50 (quaternary C), 40-45 (-CH₂-allyl), 30-35 (cyclobutane CH₂), 15-20 (cyclobutane CH₂).

  • IR (neat): Expected characteristic peaks around 2500-3300 (broad, O-H), 1700 (C=O), 1640 (C=C).

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, three-stage process. The initial construction of the cyclobutane ring via malonic ester synthesis, followed by hydrolysis and decarboxylation to yield cyclobutane-1-carboxylic acid, sets the stage for the key α-allylation step. The use of LDA as a strong, sterically hindered base is critical for the efficient and selective introduction of the allyl group. This guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to successfully synthesize this valuable chemical building block.

References

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • Wikipedia. Cyclobutanecarboxylic acid. [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth.1943 , 23, 16. [Link]

  • Chad's Prep. (2018, September 21). 21.4a Alpha Alkylation [Video]. YouTube. [Link]

  • Chad's Prep. (2021, April 20). 21.4 Alpha Alkylation | Organic Chemistry [Video]. YouTube. [Link]

  • KPU Pressbooks. 6.3 Alkylation at the α-Carbon – Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

  • SIELC Technologies. (2018, February 16). 1,1-Cyclobutanedicarboxylic acid. [Link]

  • Chemistry LibreTexts. (2019, September 3). 21.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]

  • PubChem. Cyclobutanecarboxylic acid. [Link]

  • NIST WebBook. Cyclobutylcarboxylic acid. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 17b, 4th ed.
  • Organic Syntheses. (1990). 5-Dodecen-2-one, (E). Org. Synth., Coll. Vol. 7, 208. [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2014, July 26). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. [Link]

  • YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. The Organic Chemistry Tutor. [Link]

  • Clark, J. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

Sources

structure elucidation of 1-(allyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(allyl)cyclobutane-1-carboxylic acid

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of novel molecular entities. This guide provides a comprehensive, technically-grounded walkthrough for the , a molecule featuring a unique combination of a strained cyclobutane ring, a quaternary carbon center, an allyl group, and a carboxylic acid moiety. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of modern analytical methods. We will explore the causality behind experimental choices, demonstrating how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically employed to build an unassailable structural hypothesis. This guide is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a robust framework for characterizing complex small molecules.

Introduction: The Analytical Challenge

The structure of 1-(allyl)cyclobutane-1-carboxylic acid (C₈H₁₂O₂) presents a distinct analytical puzzle.[1] The molecule's key features—a four-membered ring, a stereochemically silent quaternary carbon, and multiple functional groups—necessitate a multi-faceted analytical approach. Simple, one-dimensional techniques are insufficient; a successful elucidation relies on the correlation of data from orthogonal methods to build a cohesive and validated structural model. The primary challenge lies in unambiguously confirming the connectivity of the allyl group to the C1 position of the cyclobutane ring, which itself is substituted with the carboxylic acid.

A plausible synthetic route provides critical context for the elucidation process. A common strategy involves the α-alkylation of a cyclobutane nitrile precursor followed by hydrolysis.[2][3][4] For instance, 1-cyanocyclobutane-1-carboxylic acid ester could be deprotonated and reacted with allyl bromide. Subsequent hydrolysis of the nitrile and ester groups would yield the target molecule. This hypothetical synthesis immediately establishes the expected molecular formula and provides a basis for interpreting the forthcoming spectroscopic data.

The elucidation strategy will therefore be a process of verification, guided by the following workflow:

G cluster_0 Elucidation Workflow Synthesis Hypothetical Synthesis HRMS High-Resolution MS (Elemental Composition) Synthesis->HRMS Verify Formula IR Infrared Spectroscopy (Functional Group ID) Synthesis->IR Identify Key Bonds NMR NMR Spectroscopy (1D & 2D) HRMS->NMR Confirm Proton/Carbon Count IR->NMR Guide Spectral Region Analysis MSMS Tandem MS (Fragmentation Analysis) NMR->MSMS Propose Fragmentation Sites Confirmation Final Structure Confirmation NMR->Confirmation Establish C-H Framework MSMS->Confirmation Validate Connectivity

Figure 1: A strategic workflow for the .

Mass Spectrometry: Defining the Molecular Boundaries

Mass spectrometry is the first-line technique to establish the molecular formula and probe the compound's connectivity through controlled fragmentation.[5][6][7]

High-Resolution Mass Spectrometry (HRMS)

The initial and most critical step is to determine the precise mass of the molecule, which allows for the calculation of its elemental composition.

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Acquire data in negative ion mode, which is typically more sensitive for carboxylic acids, to observe the deprotonated molecule [M-H]⁻.

  • Calibration: Ensure the instrument is calibrated using a known standard to achieve mass accuracy within 5 ppm.

  • Data Analysis: The measured mass of the [M-H]⁻ ion is used to calculate the neutral mass and subsequently determine the most plausible elemental composition using formula prediction software.

Expected Data & Interpretation For a molecular formula of C₈H₁₂O₂, the expected monoisotopic mass is 140.08373 Da.[1] The HRMS analysis should yield an [M-H]⁻ ion with a mass very close to 139.0762. The high mass accuracy of the TOF analyzer allows for the confident assignment of the C₈H₁₁O₂⁻ formula to this ion, thereby confirming the elemental composition of the parent molecule.

Tandem Mass Spectrometry (MS/MS)

MS/MS provides "through-bond" connectivity information by inducing fragmentation of a selected precursor ion. This is invaluable for confirming the presence of the allyl and carboxylic acid groups and their relationship to the cyclobutane core.

Experimental Protocol: MS/MS via Collision-Induced Dissociation (CID)

  • Instrumentation: Perform the experiment on a triple quadrupole or ion trap mass spectrometer.

  • Precursor Selection: Isolate the [M-H]⁻ ion (m/z 139.08) in the first mass analyzer.

  • Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., argon or nitrogen) in a collision cell. Vary the collision energy to generate a comprehensive fragmentation spectrum.

  • Fragment Detection: Scan the third mass analyzer to detect the resulting product ions.

Predicted Fragmentation Pathway & Interpretation The fragmentation of 1-(allyl)cyclobutane-1-carboxylic acid is expected to proceed through characteristic pathways dictated by its structure. The most labile bonds are adjacent to the quaternary carbon and the allyl double bond.

G cluster_frags Key Fragment Ions parent [M-H]⁻ m/z 139.08 (C₈H₁₁O₂⁻) frag1 Loss of CO₂ (-44 Da) m/z 95.08 (C₇H₁₁⁻) parent->frag1 Decarboxylation frag2 Loss of C₃H₅• (-41 Da) m/z 98.05 (C₅H₆O₂⁻) parent->frag2 Allyl Radical Loss frag3 Loss of H₂O (-18 Da) m/z 121.07 parent->frag3 Dehydration (minor)

Sources

physical and chemical properties of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic Acid: Properties, Analysis, and Synthetic Considerations

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems is a powerful tool for optimizing the pharmacological profile of drug candidates. Among these, the cyclobutane motif has garnered significant interest for its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile three-dimensional scaffold for directing key pharmacophores.[1] This guide provides a comprehensive technical overview of this compound, a molecule that combines the structural benefits of the cyclobutane ring with the reactive handles of a carboxylic acid and an allyl group. Such structures are of interest as building blocks in the synthesis of complex molecules and as potential modulators of biological targets, such as GPR120, which is implicated in metabolic diseases.[2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's physicochemical properties, reactivity, analytical characterization, and its broader context within organic synthesis and drug discovery.

Molecular Structure and Identifiers

The structure of this compound features a quaternary carbon at the 1-position of the cyclobutane ring, substituted with both a carboxylic acid and an allyl group. This arrangement provides a unique spatial orientation of functional groups.

cluster_0 Step 1: Esterification cluster_1 Step 2: α-Alkylation cluster_2 Step 3: Hydrolysis start Cyclobutanecarboxylic Acid ester Ethyl Cyclobutane- carboxylate start->ester EtOH, H⁺ enolate Enolate Intermediate ester->enolate 1. LDA, THF, -78°C alkylated_ester Ethyl 1-allylcyclobutane- 1-carboxylate enolate->alkylated_ester 2. Allyl Bromide final_product 1-(Prop-2-en-1-yl)cyclobutane- 1-carboxylic acid alkylated_ester->final_product NaOH, H₂O/EtOH then H₃O⁺

Caption: A plausible three-step synthesis of the title compound.

  • Causality Behind Experimental Choices:

    • Esterification: The carboxylic acid is first protected as an ester (e.g., ethyl ester) to prevent it from reacting with the strong base in the next step.

    • α-Alkylation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used at low temperatures (-78 °C) to quantitatively form the kinetic enolate. This prevents side reactions and ensures that the subsequent alkylation with allyl bromide occurs at the α-carbon.

    • Hydrolysis: The ester is easily cleaved back to the carboxylic acid using standard saponification conditions (a base like NaOH followed by an acidic workup).

Spectroscopic and Analytical Characterization

No experimental spectra are publicly available; however, the expected spectral characteristics can be reliably predicted based on the molecular structure. This is a crucial step in confirming the identity and purity of a synthesized compound.

Table 3: Predicted Spectroscopic Data

Technique Characteristic Signals
¹H NMR ~12 ppm (s, 1H): Carboxylic acid proton (-COOH).~5.8 ppm (m, 1H): Internal alkene proton (-CH =CH₂).~5.0 ppm (m, 2H): Terminal alkene protons (-CH=CH ₂).~2.5 ppm (d, 2H): Allylic protons (-CH ₂-CH=CH₂).~1.8-2.2 ppm (m, 6H): Cyclobutane ring protons.
¹³C NMR ~180 ppm: Carboxylic acid carbon (-C OOH).~135 ppm: Internal alkene carbon (-C H=CH₂).~117 ppm: Terminal alkene carbon (-CH=C H₂).~50 ppm: Quaternary cyclobutane carbon.~40 ppm: Allylic carbon (-C H₂-CH=CH₂).~30 ppm & ~15 ppm: Cyclobutane methylene carbons.
IR (Infrared) ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1640 cm⁻¹ (medium): C=C stretch of the alkene.

| Mass Spec (MS) | [M-H]⁻: 139.07 (Negative Ion Mode).[M+H]⁺: 141.09 (Positive Ion Mode).Expected fragmentation would involve loss of COOH (45 Da) or the allyl group (41 Da). |

Experimental Protocols for Characterization

To ensure scientific integrity, all synthesized compounds must be rigorously characterized. The following protocols describe self-validating systems for determining key properties.

Protocol 1: Determination of Aqueous Solubility Profile

This protocol uses a classical qualitative analysis workflow to determine the acid-base properties of the compound, which dictates its solubility.

start Add Compound to H₂O d1 Soluble? start->d1 r_insoluble Insoluble in H₂O d1->r_insoluble No d2 Soluble? a3 Add 5% HCl d2->a3 No r_strong_acid Strong Acid (Carboxylic Acid) d2->r_strong_acid Yes d3 Soluble? r_base Base (e.g., Amine) d3->r_base Yes r_neutral Neutral Compound d3->r_neutral No a1 Add 5% NaOH a1->d2 a2 Add 5% NaHCO₃ a3->d3 r_insoluble->a1 r_weak_acid Weak Acid (e.g., Phenol)

Caption: Logical workflow for qualitative solubility and acid-base testing.

Methodology:

  • Water Solubility: Add ~20 mg of the compound to 1 mL of deionized water in a test tube. Shake vigorously for 1 minute. Observe if the compound dissolves. For this compound, it is expected to be insoluble or sparingly soluble.

  • 5% NaOH Test: To the test tube from step 1 (or a fresh sample if insoluble), add 1 mL of 5% aqueous NaOH. Shake vigorously. A positive test (dissolution) indicates the presence of an acidic functional group. The compound is expected to dissolve.

  • 5% NaHCO₃ Test: To a fresh sample, add 1 mL of 5% aqueous NaHCO₃. Shake vigorously. Effervescence (CO₂ evolution) and dissolution indicate a strong acid, sufficient to protonate bicarbonate.

    • Trustworthiness Insight: This step is self-validating. Carboxylic acids are typically strong enough to react with sodium bicarbonate, a weak base. This test differentiates them from weaker acids like phenols, which would dissolve in NaOH but not NaHCO₃. [3]The compound is expected to dissolve, confirming it is a carboxylic acid.

  • 5% HCl Test: To a fresh sample, add 1 mL of 5% aqueous HCl. Shake vigorously. Dissolution would indicate a basic functional group (e.g., an amine). The compound is expected to remain insoluble.

Protocol 2: pKa Determination via Potentiometric Titration

This is a standard and accurate method for determining the acid dissociation constant (pKa).

Methodology:

  • Preparation: Prepare a 0.01 M solution of the compound in a solvent in which both the acid and its conjugate base are soluble (e.g., a 50:50 water/methanol mixture). Prepare a standardized ~0.1 M solution of NaOH. Calibrate a pH meter using standard buffers (pH 4, 7, and 10). [4]2. Titration Setup: Place a known volume (e.g., 25 mL) of the compound's solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.

  • Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. [5]4. Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting titration curve will have a sharp inflection point, which corresponds to the equivalence point.

  • pKa Determination: The pKa is the pH at the half-equivalence point. At this volume, exactly half of the carboxylic acid has been neutralized, meaning the concentration of the acid [HA] equals the concentration of its conjugate base [A⁻]. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term is zero, and thus pH = pKa. [5]

Relevance in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclobutane ring is a deliberate strategy in drug design to achieve specific structural and property goals.

  • Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring locks the substituents into well-defined spatial orientations. This reduction in conformational entropy can lead to a more favorable binding energy with a biological target. [1]* Metabolic Stability: The cyclobutane scaffold can be used to replace metabolically labile groups or to block sites of metabolism on an adjacent part of the molecule.

  • 3D Scaffolding: The puckered, non-planar nature of the cyclobutane ring allows it to effectively fill hydrophobic pockets in protein active sites and project pharmacophoric groups into distinct vectors in 3D space, which is not achievable with flat aromatic rings. [1]* Bioisosterism: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a different vectoral and electronic profile while maintaining a similar size.

The presence of both a carboxylic acid (a common pharmacophoric group for interacting with basic residues like arginine or lysine) and an allyl group (a handle for further synthetic elaboration or "click" chemistry) makes this compound a valuable and versatile building block for constructing novel drug candidates. [6]

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cyclobutanecarboxylic acid. Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • This compound. Chemsrc. [Link]

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  • Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry. [Link]

  • Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

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  • EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.
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An In-Depth Technical Guide to the Thermodynamic Stability of 1-Allylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-allylcyclobutane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. By integrating theoretical principles with actionable experimental and computational protocols, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. We will explore the intricate interplay of ring strain, substituent effects, and conformational dynamics that govern the stability of this unique cyclobutane derivative. This guide is designed to not only present established knowledge but also to equip the reader with the practical methodologies required to assess the thermodynamic landscape of this and similar molecules.

Introduction: The Significance of Thermodynamic Stability in Molecular Design

The thermodynamic stability of a molecule, quantified by its Gibbs free energy of formation (ΔG°f), is a cornerstone of chemical and pharmaceutical development. It dictates not only the feasibility and yield of synthetic routes but also the shelf-life, metabolic fate, and overall viability of a chemical entity. For complex molecules such as 1-allylcyclobutane-1-carboxylic acid, a nuanced understanding of the factors contributing to its stability is paramount. The presence of a strained cyclobutane ring, coupled with the electronic and steric influences of the allyl and carboxylic acid substituents at a quaternary center, presents a fascinating case study in molecular energetics. This guide will dissect these contributions to provide a holistic view of the molecule's thermodynamic profile.

Theoretical Framework: Deconstructing the Stability of 1-Allylcyclobutane-1-carboxylic Acid

The overall thermodynamic stability of 1-allylcyclobutane-1-carboxylic acid is a composite of several key factors. A thorough analysis requires consideration of the inherent instability of the cyclobutane core and the modulating effects of its substituents.

The Energetic Penalty of the Cyclobutane Ring

Cyclobutane rings are inherently strained due to significant deviations from the ideal sp³ bond angle of 109.5°. This strain is a combination of:

  • Angle Strain (Baeyer Strain): The C-C-C bond angles in a planar cyclobutane would be 90°, leading to substantial angle strain. To alleviate some of this, the ring puckers, but the angles remain compressed at around 88°.[1][2]

  • Torsional Strain (Pitzer Strain): The puckered conformation also reduces the eclipsing interactions between adjacent C-H bonds that would be present in a planar structure.[1]

The total ring strain of unsubstituted cyclobutane is approximately 26.3 kcal/mol.[3] This inherent instability makes the ring susceptible to ring-opening reactions under certain conditions.

The Influence of 1,1-Disubstitution on Ring Strain

The substitution pattern on the cyclobutane ring plays a crucial role in modulating its stability. In the case of 1-allylcyclobutane-1-carboxylic acid, the presence of two substituents on the same carbon atom (a 1,1-disubstitution pattern) can surprisingly lead to a decrease in ring strain. Computational studies on 1,1-dimethylcyclobutane have shown it to be more than 8 kcal/mol less strained than unsubstituted cyclobutane.[4] This phenomenon, sometimes related to the Thorpe-Ingold effect, arises from the widening of the internal C-C-C angle at the substituted carbon and a subsequent relaxation of the overall ring geometry. A similar stabilizing effect is anticipated for 1-allylcyclobutane-1-carboxylic acid.

Electronic and Steric Contributions of the Allyl and Carboxylic Acid Groups
  • Allyl Group: The allyl group (–CH₂–CH=CH₂) introduces both steric bulk and electronic effects. The sp² hybridized carbons of the double bond can influence the electron density of the cyclobutane ring through inductive and hyperconjugative interactions. While generally considered electron-withdrawing, the overall impact on the stability of the strained ring is complex and best evaluated through computational methods.

  • Carboxylic Acid Group: The carboxyl group (–COOH) is a polar, electron-withdrawing group. Its presence can influence the acidity of adjacent C-H bonds and participate in intermolecular hydrogen bonding, which significantly affects the bulk properties and stability in the condensed phase.

The interplay of these structural features is visually summarized in the following logical diagram:

G cluster_0 Factors Influencing Thermodynamic Stability cluster_1 Components of Ring Strain cluster_2 Substituent Contributions Overall Stability Overall Stability Ring Strain Ring Strain Ring Strain->Overall Stability destabilizing Angle Strain Angle Strain Ring Strain->Angle Strain Torsional Strain Torsional Strain Ring Strain->Torsional Strain Substituent Effects Substituent Effects Substituent Effects->Overall Stability modulating 1,1-Disubstitution 1,1-Disubstitution Substituent Effects->1,1-Disubstitution Electronic Effects Electronic Effects Substituent Effects->Electronic Effects Steric Effects Steric Effects Substituent Effects->Steric Effects 1,1-Disubstitution->Ring Strain reduces

Caption: Logical relationship of factors affecting the thermodynamic stability of 1-allylcyclobutane-1-carboxylic acid.

Experimental Determination of Thermodynamic Stability

The most direct experimental measure of a compound's thermodynamic stability is its standard enthalpy of formation (ΔH°f), which can be derived from its heat of combustion (ΔH°c). For a liquid sample like 1-allylcyclobutane-1-carboxylic acid, bomb calorimetry is the gold standard.

Protocol: Determination of the Heat of Combustion using Bomb Calorimetry

This protocol outlines the steps for determining the heat of combustion of a liquid organic compound.

Objective: To accurately measure the heat released during the complete combustion of 1-allylcyclobutane-1-carboxylic acid.

Materials:

  • Bomb calorimeter

  • Oxygen cylinder with a pressure regulator

  • High-precision thermometer

  • Crucible (platinum or silica)

  • Ignition wire (e.g., nichrome or platinum)

  • Benzoic acid (for calibration)

  • Distilled water

  • Analytical balance

Procedure:

  • Calibration of the Calorimeter:

    • Accurately weigh approximately 1 g of benzoic acid into the crucible.

    • Place the crucible in the bomb.

    • Attach the ignition wire to the electrodes, ensuring it is in contact with the benzoic acid pellet.

    • Seal the bomb and pressurize it with oxygen to approximately 30 atm.[5]

    • Place the bomb in the calorimeter bucket containing a known mass of distilled water.

    • Assemble the calorimeter, ensuring the thermometer and stirrer are correctly positioned.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change until a maximum is reached and the temperature begins to fall.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.

  • Sample Preparation and Combustion:

    • Accurately weigh a sample of 1-allylcyclobutane-1-carboxylic acid (typically 0.5-1.0 g) into the crucible.

    • Follow the same procedure as for the calibration (steps 1b-1g).

  • Data Analysis:

    • Calculate the heat released by the combustion of the sample using the temperature change and the heat capacity of the calorimeter.

    • Correct for the heat of formation of nitric acid and sulfuric acid (if applicable) and the heat of combustion of the ignition wire.

    • Calculate the standard heat of combustion (ΔH°c) per mole of 1-allylcyclobutane-1-carboxylic acid.

  • Calculation of Enthalpy of Formation:

    • Use Hess's Law to calculate the standard enthalpy of formation (ΔH°f) from the standard enthalpy of combustion and the known standard enthalpies of formation of CO₂ and H₂O.

The following diagram illustrates the experimental workflow:

G cluster_0 Bomb Calorimetry Workflow A Calibrate Calorimeter (Benzoic Acid) B Prepare and Weigh Sample C Assemble and Pressurize Bomb B->C D Combust Sample in Calorimeter C->D E Record Temperature Change D->E F Calculate Heat of Combustion (ΔH°c) E->F G Calculate Enthalpy of Formation (ΔH°f) F->G

Caption: Experimental workflow for determining the enthalpy of formation via bomb calorimetry.

Computational Analysis of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the thermodynamic properties of molecules.[6]

Protocol: DFT Calculation of Gibbs Free Energy of Formation

This protocol provides a general workflow for calculating the Gibbs free energy of formation of 1-allylcyclobutane-1-carboxylic acid.

Objective: To compute the standard Gibbs free energy of formation (ΔG°f) using DFT.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Procedure:

  • Molecular Geometry Optimization:

    • Construct the 3D structure of 1-allylcyclobutane-1-carboxylic acid.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[7] This will find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory.

    • Confirm that the optimized structure is a true minimum by ensuring there are no imaginary frequencies.

    • The frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Calculation of Thermodynamic Properties:

    • The output of the frequency calculation will provide the total electronic energy (E), enthalpy (H), and Gibbs free energy (G) at the specified temperature (usually 298.15 K). It is crucial to note that the bare electronic energy from a DFT calculation cannot be directly compared to experimental enthalpies or free energies without including corrections for zero-point vibrations and thermal effects.[8]

  • Calculation of Gibbs Free Energy of Formation:

    • Calculate the Gibbs free energy of formation (ΔG°f) using the following equation: ΔG°f(molecule) = G(molecule) - Σ G(elements in their standard state)

    • This requires performing similar calculations for the constituent elements (C, H, O) in their standard states (graphite, H₂, and O₂).

The computational workflow is depicted below:

G cluster_0 DFT Calculation Workflow A Build 3D Molecular Structure B Geometry Optimization A->B C Frequency Calculation B->C D Obtain E, H, and G C->D E Calculate ΔG°f D->E

Caption: Workflow for the computational determination of Gibbs free energy of formation using DFT.

Synthesis of 1-Allylcyclobutane-1-carboxylic Acid

A plausible synthetic route to 1-allylcyclobutane-1-carboxylic acid involves the formation of a nitrile intermediate followed by hydrolysis.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below:

  • Step 1: Allylation of Cyclobutanecarbonitrile: Treatment of cyclobutanecarbonitrile with a strong base like lithium diisopropylamide (LDA) to form a carbanion, followed by reaction with allyl bromide to yield 1-allylcyclobutane-1-carbonitrile.

  • Step 2: Hydrolysis of the Nitrile: The resulting nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.[7][9] Heating under reflux with an aqueous acid, such as hydrochloric acid, is a common method.[10]

The proposed reaction scheme is as follows:

Data Summary and Interpretation

PropertyPredicted Value/TrendRationale
Ring Strain Energy < 26.3 kcal/mol1,1-disubstitution is known to reduce the ring strain of cyclobutane.[4]
Enthalpy of Formation (ΔH°f) Less positive than isomeric unstrained counterpartsThe inherent ring strain will contribute to a less negative (or more positive) enthalpy of formation compared to an acyclic isomer.
Thermal Stability ModerateWhile the cyclobutane ring is strained, it is generally stable at room temperature. The presence of the allyl group might provide pathways for thermal rearrangement at elevated temperatures.

Conclusion

The thermodynamic stability of 1-allylcyclobutane-1-carboxylic acid is a complex interplay of destabilizing ring strain and stabilizing substituent effects. The inherent strain of the cyclobutane ring is the primary contributor to its reduced stability compared to acyclic analogues. However, the 1,1-disubstitution pattern is predicted to significantly alleviate some of this strain. A comprehensive understanding and quantification of its stability can be achieved through a synergistic approach of bomb calorimetry for experimental determination of the enthalpy of formation and DFT calculations for theoretical prediction of the Gibbs free energy of formation. The methodologies and theoretical framework presented in this guide provide a robust foundation for researchers to explore the thermodynamic landscape of this and other structurally complex molecules, thereby facilitating more informed decisions in drug discovery and materials science.

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The Rising Prominence of 1-Substituted Cyclobutane Carboxylic Acids: A Technical Guide for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Fold - The Unique Appeal of the Cyclobutane Scaffold

In the ever-evolving landscape of molecular design, the quest for novel scaffolds that offer precise three-dimensional control and favorable physicochemical properties is paramount. Among the array of carbocyclic systems, the cyclobutane ring has emerged from a niche curiosity to a mainstream architectural element, particularly in the realm of medicinal chemistry. This guide provides an in-depth exploration of 1-substituted cyclobutane carboxylic acids, a class of compounds that masterfully combines the conformational rigidity of the cyclobutane core with the versatile chemical handle of a carboxylic acid.

The significance of the cyclobutane motif lies in its distinct non-planar, puckered conformation, which serves as a powerful tool to navigate chemical space beyond the "flatland" of aromatic and extended aliphatic systems.[1] This inherent three-dimensionality allows for the precise spatial orientation of substituents, enabling a more refined interaction with biological targets.[1] Furthermore, the strained nature of the four-membered ring imparts unique electronic properties and reactivity, while often demonstrating surprising metabolic stability.[1][2] This guide will delve into the synthesis, properties, and diverse applications of 1-substituted cyclobutane carboxylic acids, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the potential of this remarkable scaffold.

I. Synthesis of 1-Substituted Cyclobutane Carboxylic Acids: Constructing the Four-Membered Ring

The construction of the sterically demanding cyclobutane ring, particularly with a quaternary center, has historically presented a synthetic challenge. However, a number of robust and scalable methodologies have been developed to access a wide array of 1-substituted cyclobutane carboxylic acids.

A. Classical Approaches: Building from the Ground Up

One of the most traditional and reliable methods for the synthesis of the parent cyclobutanecarboxylic acid involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[3] The dicarboxylic acid itself is readily prepared from the condensation of diethyl malonate with 1,3-dibromopropane.[4]

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid from 1,1-Cyclobutanedicarboxylic Acid [3]

  • Apparatus: A 75-mL distilling flask equipped with a thermometer is connected to a 75-mL Claisen flask serving as a receiver, which is cooled with running water.

  • Decarboxylation: Place the 1,1-cyclobutanedicarboxylic acid in the distilling flask and heat it in a metal or oil bath to 160–170 °C until the evolution of carbon dioxide ceases.

  • Distillation: Increase the bath temperature to 210–220 °C and collect the fraction boiling at 189–195 °C.

  • Purification: Redistill the crude cyclobutanecarboxylic acid from the Claisen flask to obtain the pure acid, which boils at 191.5–193.5 °C at 740 mm Hg.

B. Modern Synthetic Strategies: Versatility and Control

Modern organic synthesis has ushered in a new era of cyclobutane construction, offering greater control over substitution patterns and stereochemistry.

A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed, highlighting a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[5] This method is particularly valuable for accessing specific stereoisomers, which is often crucial for biological activity.

Workflow for Diastereoselective Synthesis

G start Cyclobutanone Derivative knoevenagel Knoevenagel Condensation with Meldrum's Acid start->knoevenagel reduction Diastereoselective Reduction (e.g., NaBH4) knoevenagel->reduction hydrolysis Hydrolysis and Decarboxylation reduction->hydrolysis product cis-1,3-Disubstituted Cyclobutane Carboxylic Acid hydrolysis->product

Caption: Diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane.

Direct functionalization of C-H bonds on a pre-existing cyclobutane ring offers an atom-economical and efficient route to substituted derivatives. A notable example involves the diastereoselective synthesis of a cyclobutane hydroxy acid via a double-alkylation reaction, which can then be further functionalized.[6]

Experimental Protocol: Diastereoselective Synthesis of a 1-Aryl-3-hydroxycyclobutane-1-carboxylic Acid Derivative [6]

  • Dianion Formation: Prepare the dianion of 4-methoxyphenylacetic acid using a suitable base (e.g., magnesium amide).

  • Double Alkylation: Treat the dianion with epichlorohydrin in a one-pot reaction to achieve a double-alkylation, forming the cyclobutane ring with a specific relative stereochemistry.

  • Esterification and Protection: Convert the carboxylic acid to its methyl ester via Fischer esterification and protect the hydroxyl group (e.g., as a TBS ether).

  • Oxidative Degradation: Cleave the electron-rich aromatic ring using a strong oxidizing agent (e.g., ruthenium tetroxide) to yield the desired 1-substituted cyclobutane carboxylic acid derivative.

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability and modulate physicochemical properties. A scalable synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has been reported starting from readily available cyclobutanone precursors.[7]

Workflow for 1-Trifluoromethyl-Cyclobutane Synthesis

G start Cyclobutanone Precursor trifluoromethylation Trifluoromethylation (e.g., TMSCF3, fluoride source) start->trifluoromethylation deoxygenation Deoxygenation of CF3-carbinol trifluoromethylation->deoxygenation deprotection Decarboxylation/Deprotection deoxygenation->deprotection product 3-(Trifluoromethyl)cyclobutane- 1-carboxylic Acid deprotection->product

Caption: Synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid.

II. Physicochemical Properties and Conformational Analysis

The unique structural and electronic properties of 1-substituted cyclobutane carboxylic acids are central to their utility in drug design and materials science.

A. Conformational Landscape: The Puckered Ring

Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring adopts a puckered or "folded" conformation to alleviate torsional strain.[1] This results in two distinct substituent positions: axial and equatorial-like. The puckering angle of the cyclobutane ring is typically in the range of 158–175°, indicating a nearly flattened ring.[7] The specific conformation and the barrier to ring inversion are influenced by the nature and size of the substituents.

B. Physicochemical Properties

The physicochemical properties of 1-substituted cyclobutane carboxylic acids, such as acidity (pKa) and lipophilicity (logP), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties are significantly influenced by the substituent at the 1-position.

CompoundSubstituent at C1pKalogPReference
Cyclobutanecarboxylic acidH~4.81.1[8]
1-Amino-1-cyclobutanecarboxylic acid-NH2--[8]
1-(Trifluoromethyl)cyclobutane-1-carboxylic acid-CF3--[7]
Boc-1-amino-1-cyclobutanecarboxylic acid-NHBoc--[8]

III. Applications in Medicinal Chemistry: Scaffolds for Innovation

The rigid, three-dimensional nature of the cyclobutane ring makes it an ideal scaffold for the development of novel therapeutics.[1] By constraining the conformation of a molecule, the entropic penalty of binding to a target can be reduced, potentially leading to increased potency and selectivity.[9]

A. Conformationally Restricted Scaffolds in Drug Design

1-Substituted cyclobutane carboxylic acids and their derivatives have been incorporated into a variety of drug candidates to impart conformational rigidity and explore new regions of chemical space.[10]

Case Study: αvβ3 Integrin Antagonists

A novel class of αvβ3 integrin antagonists has been developed using a functionalized cyclobutane ring as the central scaffold in an arginine-glycine-aspartic acid (RGD) mimetic structure.[10] The cyclobutane core serves to orient the arginine and aspartic acid mimetic sidechains in a bioactive conformation, leading to potent inhibition of cell adhesion and invasion.[10] A lead compound from this series demonstrated good in vitro activity (IC50 < 1 µM) and metabolic stability.[10]

B. Structure-Activity Relationships (SAR)

The ability to systematically modify the substituents on the cyclobutane ring allows for the exploration of structure-activity relationships (SAR).[11] The defined geometry of the scaffold provides a clear framework for understanding how changes in substituent size, electronics, and stereochemistry impact biological activity.[12]

Logical Progression of SAR Studies

G initial_hit Initial Hit Compound with Cyclobutane Core synthesis Systematic Synthesis of Analogs (Varying Substituents) initial_hit->synthesis testing In Vitro/In Vivo Testing synthesis->testing data_analysis Data Analysis and SAR Model Generation testing->data_analysis optimization Lead Optimization data_analysis->optimization candidate Drug Candidate optimization->candidate

Caption: Workflow for SAR studies of cyclobutane-based compounds.

IV. Applications in Materials Science: Building Blocks for Functional Materials

The rigid and well-defined structure of cyclobutane dicarboxylic acids makes them attractive building blocks for the construction of novel polymers and metal-organic frameworks (MOFs).[13]

A. Cyclobutane-Containing Polymers

Cyclobutane-based polyesters and polyamides are of interest as potential sustainable alternatives to petroleum-derived materials.[14] The incorporation of the cyclobutane ring into the polymer backbone can impart unique thermal and mechanical properties. For instance, polyesters derived from truxillic acid (a dimer of cinnamic acid containing a cyclobutane ring) have been synthesized via [2+2] photopolymerization.[14]

B. Metal-Organic Frameworks (MOFs)

Cyclobutane-1,1-dicarboxylic acid and cyclobutane-1,2,3,4-tetracarboxylic acid have been utilized as ligands for the synthesis of coordination polymers and MOFs.[15] The rigid nature of the cyclobutane core can lead to the formation of robust frameworks with interesting topologies and potential applications in gas storage, separation, and catalysis.

V. Bioisosterism: The Cyclobutane as a Molecular Mimic

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's overall profile.[16] The 1-substituted cyclobutane carboxylic acid moiety can serve as a bioisostere for other common functional groups.

A. Cyclobutane as a Phenyl Ring Bioisostere

The three-dimensional, non-planar nature of the cyclobutane ring makes it an attractive bioisostere for the flat, aromatic phenyl ring.[2] This replacement can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity.[17]

B. 1-(Trifluoromethyl)cyclobutyl Group as a tert-Butyl Bioisostere

The 1-(trifluoromethyl)cyclobutyl group has been investigated as a bioisosteric replacement for the sterically bulky tert-butyl group.[7] While slightly larger and more lipophilic, this substitution can preserve the original mode of action and, in some cases, enhance resistance to metabolic clearance.[7][18]

Conclusion: The Future is Four-Cornered

1-Substituted cyclobutane carboxylic acids represent a versatile and increasingly important class of molecules with broad applications in drug discovery, materials science, and beyond. Their unique conformational properties, coupled with the growing number of efficient synthetic methodologies, have positioned them as powerful tools for molecular design. As our understanding of the intricate relationship between three-dimensional molecular architecture and function continues to deepen, the strategic incorporation of the cyclobutane scaffold is poised to play an even more significant role in the development of next-generation therapeutics and advanced materials. The ability to finely tune the properties of these molecules through substitution at the 1-position ensures that the future of the four-membered ring is bright and full of potential.

References

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Foreword: The Untapped Potential of a Strained Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Reactivity of Allylcyclobutane Systems

In the landscape of synthetic chemistry and drug discovery, the quest for novel molecular architectures that confer unique biological activities is perpetual. Among the vast array of carbocyclic systems, cyclobutane derivatives have emerged as particularly compelling scaffolds.[1] Their inherent ring strain, a feature that might intuitively suggest instability, is precisely what endows them with a rich and versatile reactivity profile. When this strained four-membered ring is appended with an allyl group, the resulting allylcyclobutane system becomes a powerful synthetic intermediate, poised for a variety of strategic transformations.

This guide provides a comprehensive exploration of the core reactivity principles governing allylcyclobutane systems. We will move beyond a mere catalog of reactions to delve into the mechanistic underpinnings and the causal logic behind experimental design. For the medicinal chemist, understanding these pathways unlocks the potential to leverage the unique three-dimensional topography of the cyclobutane motif to enhance potency, selectivity, and pharmacokinetic profiles in drug candidates.[2] For the synthetic chemist, these systems offer elegant and efficient routes to more complex molecular frameworks.[1] This document is structured to serve as both a foundational reference and a practical guide, providing not only the theoretical basis but also actionable experimental protocols and visual aids to facilitate comprehension and application in the laboratory.

Part 1: Pericyclic Reactions - The Thermal Vinylcyclobutane-Cyclohexene Rearrangement

The most characteristic reaction of allyl-substituted cyclobutanes is their propensity to undergo thermal rearrangements. This behavior is a direct consequence of the system's ability to relieve ring strain by transitioning through a higher-energy, but entropically favored, open-chain intermediate.

Mechanistic Rationale: A Tale of Diradicals

The cornerstone of allylcyclobutane thermal reactivity is the vinylcyclobutane rearrangement , a[1][3] sigmatropic shift that transforms the starting material into a cyclohexene derivative. The generally accepted mechanism proceeds not through a concerted pericyclic pathway, but via a diradical intermediate.[4][5]

Causality of Experimental Choices: The application of thermal energy (typically >150 °C) or microwave irradiation is essential to provide the requisite activation energy for the homolytic cleavage of the C1-C2 bond of the cyclobutane ring. This cleavage is the rate-determining step and results in the formation of a 1,4-diradical. The stability of this diradical intermediate is a crucial determinant of the reaction's facility; substituents that can stabilize a radical will lower the activation barrier. The subsequent ring-closure is a rapid, intramolecular radical recombination that forms the thermodynamically more stable six-membered ring.

The choice of an inert, high-boiling solvent (e.g., toluene, xylene, or diphenyl ether) is critical to achieve the necessary temperatures while ensuring the solvent does not participate in unwanted side reactions with the highly reactive diradical intermediate.

Mandatory Visualization: The Vinylcyclobutane Rearrangement Pathway

G A Allylcyclobutane B Homolytic Cleavage (Rate-Determining Step) A->B Δ (Heat) C 1,4-Diradical Intermediate B->C D Intramolecular Radical Recombination C->D E Cyclohexene Product D->E

Caption: General mechanism of the thermal vinylcyclobutane rearrangement.

Field-Proven Protocol: Microwave-Assisted Rearrangement of Sceptrin

The rearrangement of the marine alkaloid sceptrin to ageliferin is a classic example that underscores the synthetic utility of this transformation and is believed to be involved in its biosynthesis.[5]

Objective: To effect the vinylcyclobutane rearrangement of sceptrin to yield ageliferin.

Methodology:

  • Preparation: In a 5 mL microwave process vial, dissolve sceptrin (50 mg, 1.0 equiv) in degassed DMSO (2 mL). The choice of a high-boiling, polar aprotic solvent like DMSO is suitable for microwave heating and substrate solubility.

  • Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which could otherwise intercept the diradical intermediate and lead to undesired oxidation byproducts.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 180 °C and hold at this temperature for 20 minutes. Microwave heating provides rapid and uniform energy input, often leading to cleaner reactions and shorter reaction times compared to conventional heating.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (3 x 10 mL) to remove the DMSO.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel flash chromatography to isolate ageliferin.

Self-Validation: The success of the protocol is confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, HRMS) of the isolated product with literature values for ageliferin. The disappearance of the starting material can be monitored by TLC or LC-MS.

Part 2: Ionic Pathways - Acid-Catalyzed Skeletal Reorganizations

The introduction of an acid catalyst dramatically alters the reactivity landscape of allylcyclobutane systems, diverting them from pericyclic pathways towards ionic mechanisms involving carbocationic intermediates. These reactions can lead to a diverse array of products through ring expansion, fragmentation, or nucleophilic trapping.

Mechanistic Rationale: Taming Carbocation Intermediates

Acid-catalyzed reactions are typically initiated by the protonation of the most basic site in the molecule, which is usually the alkene of the allyl group. This generates a secondary or tertiary carbocation. The fate of this carbocation is dictated by the system's drive to relieve the inherent strain of the four-membered ring and to form a more stable carbocation.

A common pathway is a Wagner-Meerwein rearrangement , where a C-C bond of the cyclobutane ring migrates to the adjacent carbocationic center. This concerted bond migration and ring expansion process leads to a cyclopentyl or cyclohexyl carbocation, which is both larger (less strained) and often more stable (e.g., tertiary). This new carbocation can then be trapped by a nucleophile or lose a proton to form an alkene.

Causality of Experimental Choices: The choice of acid is paramount. Brønsted acids (e.g., H₂SO₄, TsOH) are commonly used, but Lewis acids (e.g., BF₃·OEt₂, TiCl₄) can also be effective, particularly for substrates containing heteroatoms. The reaction temperature is typically kept low (0 °C to room temperature) to control the reactivity of the carbocation and prevent undesired side reactions like polymerization or elimination. The solvent must be non-nucleophilic if rearrangement is the desired outcome (e.g., dichloromethane) or can be the nucleophile itself (e.g., water, methanol) if a trapping reaction is intended.[6]

Mandatory Visualization: Acid-Catalyzed Ring Expansion Workflow

G Start Allylcyclobutane Protonation Protonation of Alkene Start->Protonation H+ Carbocation1 Secondary Carbocation Protonation->Carbocation1 Rearrangement Wagner-Meerwein Rearrangement Carbocation1->Rearrangement Carbocation2 Ring-Expanded Carbocation (e.g., Cyclopentyl) Rearrangement->Carbocation2 Deprotonation Deprotonation Carbocation2->Deprotonation Trapping Nucleophilic Attack (e.g., H2O) Carbocation2->Trapping Product1 Cyclopentene Derivative Deprotonation->Product1 Product2 Cyclopentanol Derivative Trapping->Product2

Caption: Competing pathways in acid-catalyzed allylcyclobutane reactions.

Field-Proven Protocol: Lewis Acid-Promoted Rearrangement

Objective: To achieve a Lewis acid-catalyzed ring expansion of 1-allylcyclobutanol to a cyclopentanone derivative.

Methodology:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add a solution of 1-allylcyclobutanol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

  • Inert Atmosphere: Purge the system with argon. Maintaining an inert atmosphere is crucial as Lewis acids are often moisture-sensitive.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Low temperatures are necessary to control the exothermicity and selectivity of the reaction.

  • Catalyst Addition: Add titanium(IV) chloride (TiCl₄, 1.1 mmol, 1.1 equiv, as a 1 M solution in dichloromethane) dropwise over 10 minutes. The slow addition helps to dissipate heat and maintain control over the reaction.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC), quenching small aliquots with saturated sodium bicarbonate solution.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extraction and Purification: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous phase with dichloromethane (2 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography.

Self-Validation: Product identity is confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy (noting the appearance of a carbonyl stretch for the cyclopentanone product) and by comparison to known compounds or through high-resolution mass spectrometry.

Part 3: Transition-Metal Mediated Transformations: A Playground for Catalysis

The interaction of allylcyclobutane systems with transition metals opens up a vast and powerful repertoire of synthetic transformations that are often difficult or impossible to achieve under thermal or ionic conditions.[7] These methods provide unparalleled control over selectivity and are central to modern synthetic strategy.

Mechanistic Rationale: The Centrality of the π-Allylmetal Complex

Many transition-metal-catalyzed reactions of allylcyclobutanes proceed through the formation of a π-allylmetal intermediate. For example, with a Pd(0) catalyst, the process is initiated by oxidative addition of the metal into a C-C bond of the strained cyclobutane ring, which cleaves the ring and forms a palladacyclopentane. This intermediate can then undergo β-carbon elimination to generate a π-allyl-palladium(II) species. This complex is electrophilic and susceptible to attack by a wide range of nucleophiles.

Causality of Experimental Choices:

  • The Metal: The choice of metal is critical. Palladium is widely used for π-allyl chemistry.[7] Rhodium is often employed for cycloaddition reactions.[8] Gold catalysts can activate alkyne-appended systems for cyclization.[9]

  • The Ligand: The ligand bound to the metal center is arguably the most important variable for controlling reactivity and selectivity. Bulky phosphine ligands can influence which C-C bond is cleaved, while chiral ligands can be used to achieve enantioselective transformations.

  • The Nucleophile/Reaction Partner: In cross-coupling reactions, the nature of the nucleophile (e.g., soft vs. hard nucleophiles) dictates the conditions required. In cycloadditions, the electronic properties of the π-system partner (e.g., alkene, alkyne) are key.

Mandatory Visualization: Catalytic Cycle of Pd-Catalyzed Ring-Opening Cross-Coupling

G cluster_cycle Pd0 Pd(0)L2 OxAdd Palladacyclo- pentane Pd0->OxAdd Oxidative Addition Pd0->OxAdd Substrate Allyl- cyclobutane Substrate->OxAdd PiAllyl π-Allyl Pd(II) Complex OxAdd->PiAllyl β-Carbon Elimination OxAdd->PiAllyl PiAllyl->Pd0 Product Product PiAllyl->Product Reductive Elimination PiAllyl->Product Nuc Nu- Nuc->PiAllyl NucAttack Nucleophilic Attack RedElim Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed nucleophilic ring-opening.

Field-Proven Protocol: Rh(I)-Catalyzed [5+2] Cycloaddition

Vinylcyclobutanes can serve as five-carbon components in cycloadditions with π-systems, providing a powerful method for constructing seven-membered rings.[8]

Objective: To synthesize a bicyclo[5.4.0]undecene system via Rh(I)-catalyzed [5+2] cycloaddition of a vinylcyclobutane and an alkyne.

Methodology:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Rh(CO)₂Cl]₂ (2.5 mol%). The catalyst is air- and moisture-sensitive, necessitating handling under an inert atmosphere.

  • Reaction Setup: Remove the flask from the glovebox. Add anhydrous, degassed 1,2-dichloroethane (DCE) (0.1 M), followed by the vinylcyclobutane (1.2 equiv) and the alkyne substrate (1.0 equiv) via syringe under a positive pressure of argon.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction by TLC or GC-MS until the alkyne starting material is consumed.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to afford the desired seven-membered ring product.

Self-Validation: The formation of the bicyclic product can be unequivocally confirmed by 2D NMR experiments (COSY, HMBC) to establish the new connectivity, alongside standard 1D NMR and mass spectrometry data.

Part 4: Applications in Drug Discovery

The rigid, puckered three-dimensional structure of the cyclobutane ring is increasingly utilized by medicinal chemists to create drug candidates with improved properties.[10] Allylcyclobutanes serve as key precursors to these valuable motifs.

Strategic Advantages of the Cyclobutane Motif
  • Metabolic Stability: Replacing metabolically vulnerable groups (like a cyclohexyl ring) with a more robust cyclobutyl moiety can block sites of metabolism and improve a drug's pharmacokinetic profile.[2]

  • Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific, bioactive conformation, thereby increasing potency and selectivity for its target.[2][10]

  • Novel Vectorial Exit: The defined geometry of substituents on a cyclobutane ring allows for precise orientation of pharmacophoric groups to optimize interactions with a biological target.

Data Presentation: Cyclobutane-Containing Drugs & Precursors
Drug/CandidateTherapeutic AreaKey Synthetic TransformationRole of Cyclobutane Moiety
Ivosidenib (Tibsovo®) Oncology (IDH1 Inhibitor)Nucleophilic substitution with a difluorocyclobutanyl amineReplacement of a metabolically labile cyclohexane ring to enhance metabolic stability.[2]
Boceprevir (Victrelis®) Antiviral (HCV Protease Inhibitor)Alkylation with cyclobutylmethyl bromideProvides a key hydrophobic interaction in the enzyme's active site; derived from a simple cyclobutane precursor.[2]
Sceptrin/Ageliferin Natural Product (Antimicrobial)Thermal Vinylcyclobutane RearrangementThe core bicyclic structure is formed via a key rearrangement, demonstrating a natural biosynthetic pathway.[4][5]

Conclusion and Future Outlook

The reactivity of allylcyclobutane systems is a rich field driven by the interplay of ring strain and the versatile chemistry of the allyl functional group. We have explored the three primary manifolds of reactivity—thermal, acid-catalyzed, and transition-metal-mediated—each providing distinct and powerful strategies for molecular construction. The ability to channel the inherent energy of the strained ring into predictable and selective bond-forming events makes these systems exceptionally valuable for accessing complex carbocyclic frameworks. For professionals in drug development, the cyclobutane motif, often installed via allylcyclobutane chemistry, represents a proven strategy for overcoming pharmacokinetic challenges and achieving unique structure-activity relationships. Future research will undoubtedly uncover new catalysts and reaction conditions to further expand the synthetic utility of these remarkable building blocks, leading to even more efficient syntheses of novel therapeutics and complex natural products.

References

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solubility of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media for applications ranging from synthetic chemistry and purification to formulation and analytical method development. This document moves beyond a simple data sheet to explain the underlying chemical principles and provide actionable experimental protocols.

Executive Summary: The Importance of Solubility Profiling

Solubility is a critical physicochemical parameter that governs the behavior of a chemical compound in a liquid phase. For a molecule like this compound, a thorough understanding of its solubility profile is essential for several key reasons:

  • Synthetic Chemistry: The choice of solvent can significantly impact reaction rates, yields, and impurity profiles. A solvent in which the reactants are highly soluble is often preferred to ensure a homogeneous reaction mixture.

  • Purification: Solubility differences are the foundation of purification techniques such as crystallization and chromatography. Knowledge of solubility in various solvents allows for the rational design of effective purification strategies.

  • Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a primary determinant of its bioavailability and the feasibility of creating a stable, effective dosage form.

  • Analytical Chemistry: The development of robust analytical methods, particularly those based on chromatography (e.g., HPLC, GC), requires the selection of appropriate solvents to dissolve the analyte and ensure compatibility with the analytical system.

This guide will provide a theoretical framework for predicting the solubility of this compound, a detailed experimental protocol for its determination, and an interpretation of expected results based on fundamental chemical principles.

Structural Analysis and Theoretical Solubility Prediction

The solubility of a compound is primarily dictated by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound contains distinct regions with different polarities, which will govern its interactions with various solvents.

  • Polar Head Group: The carboxylic acid (-COOH) moiety is a highly polar, hydrophilic functional group. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature suggests a strong affinity for polar, protic solvents.

  • Nonpolar Tail: The remainder of the molecule, consisting of a cyclobutane ring and an allyl (prop-2-en-1-yl) group, is composed entirely of carbon and hydrogen atoms. This hydrocarbon backbone is nonpolar and lipophilic, and it will interact primarily through weaker van der Waals forces (London dispersion forces).

Based on this analysis, we can make the following predictions according to the "like-dissolves-like" principle:

  • High Solubility: The compound is expected to be highly soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in hydrogen bonding or strong dipole-dipole interactions with the carboxylic acid group.

  • Moderate Solubility: In solvents of intermediate polarity, such as dichloromethane, a balance between the interactions with the polar and nonpolar parts of the molecule will likely result in moderate solubility.

  • Low Solubility: Nonpolar solvents like hexane and toluene are expected to be poor solvents for this molecule. While they can interact with the nonpolar backbone, they cannot effectively solvate the highly polar carboxylic acid group, leading to low solubility.

Experimental Protocol for Solubility Determination

A reliable method for determining solubility is the isothermal equilibrium method. This involves creating a saturated solution at a constant temperature, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solute)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup.

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare a set of vials, each containing a known volume of a specific organic solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution can be formed. The presence of undissolved solid is necessary to confirm saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. For fine suspensions, centrifugation may be necessary to achieve a clear separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • HPLC Method (Preferred): Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the diluted sample and determine the concentration based on a pre-established calibration curve.

    • Gravimetric Method: Accurately weigh a clean, dry container. Transfer a known volume of the filtered supernatant to the container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the container with the dried residue to determine the mass of the dissolved solute.

  • Calculation of Solubility: Calculate the solubility in units of mg/mL or mol/L using the determined concentration and the volume of the sample.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to a known volume of solvent B Seal vials A->B C Incubate at constant temperature with shaking (e.g., 24-48h) B->C D Allow solid to settle (or centrifuge) C->D E Withdraw supernatant with a syringe D->E F Filter through 0.45 µm syringe filter E->F G Dilute sample (if necessary) F->G H Analyze by HPLC or Gravimetric method G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Isothermal Equilibrium Solubility Workflow.

Hypothetical Solubility Data and Interpretation

The following table presents a set of hypothetical, yet scientifically plausible, solubility data for this compound at 25 °C, based on the theoretical principles discussed.

SolventSolvent ClassPolarity IndexHydrogen BondingPredicted Solubility (mg/mL)
HexaneNonpolar0.1None< 0.1
TolueneNonpolar (Aromatic)2.4None~ 1-5
DichloromethanePolar Aprotic3.1Acceptor~ 20-50
Ethyl AcetatePolar Aprotic4.4Acceptor> 100
AcetonePolar Aprotic5.1Acceptor> 200
EthanolPolar Protic4.3Donor & Acceptor> 200
MethanolPolar Protic5.1Donor & Acceptor> 200

Interpretation of Results:

  • The extremely low solubility in hexane is expected, as the nonpolar solvent cannot effectively solvate the polar carboxylic acid group.

  • The slightly higher solubility in toluene compared to hexane can be attributed to pi-pi stacking interactions between the aromatic ring of toluene and the allyl group of the solute.

  • The moderate solubility in dichloromethane reflects its ability to engage in dipole-dipole interactions, but its lack of hydrogen bonding capability limits its solvating power for the carboxylic acid group.

  • The high solubility in ethyl acetate and acetone is due to their strong dipole moments and their ability to act as hydrogen bond acceptors for the solute's carboxylic acid proton.

  • The highest solubility is predicted in polar protic solvents like ethanol and methanol. These solvents can act as both hydrogen bond donors and acceptors, allowing them to form a strong solvation shell around the entire polar head of the solute molecule.

Factors Influencing Solubility

Several external factors can significantly influence the measured solubility of a compound. It is crucial to control these variables to ensure reproducible and accurate results.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. Therefore, it is critical to perform solubility measurements at a well-defined and constant temperature.

  • pH: While less relevant for non-aqueous organic solvents, the concept of protonation state is critical. The carboxylic acid group is acidic. In the presence of a basic substance, it can be deprotonated to form a carboxylate salt. This salt form is ionic and will have a drastically different solubility profile, often being much more soluble in polar solvents and virtually insoluble in nonpolar solvents.

  • Polymorphism: The compound may exist in different crystalline forms, known as polymorphs. Each polymorph can have a unique crystal lattice energy, leading to different solubilities. It is important to characterize the solid form of the material being tested to ensure consistency.

G cluster_factors Influencing Factors Solubility Solubility of This compound Temp Temperature desc Typically, ↑ Temp leads to ↑ Solubility Solubility->Temp Thermodynamics pH Protonation State (pH) desc Deprotonation (salt formation) alters solubility profile Solubility->pH Acid-Base Chemistry Polymorph Crystalline Form (Polymorphism) desc Different polymorphs can have different solubilities Solubility->Polymorph Solid-State Properties

Caption: Key Factors Influencing Compound Solubility.

Conclusion and Recommendations

The solubility of this compound is a complex interplay between its polar carboxylic acid head and its nonpolar hydrocarbon tail. A systematic approach, combining theoretical prediction with rigorous experimental determination, is essential for accurately characterizing its behavior in organic solvents.

Key Recommendations for Researchers:

  • Always perform solubility screening in a range of solvents with varying polarities early in the research or development process.

  • Carefully control experimental variables, especially temperature, to ensure the reliability of the data.

  • Characterize the solid form of the material being used for solubility studies.

  • When developing synthetic or purification processes, consider not only the solubility of the desired compound but also that of key impurities to optimize selectivity.

By following the principles and protocols outlined in this guide, researchers can gain a robust understanding of the solubility of this compound, enabling more efficient and effective scientific and developmental outcomes.

References

  • Title: General Chapters: <891> THERMAL ANALYSIS and <941> X-RAY DIFFRACTION Source: United States Pharmacopeia (USP) URL: [Link] (Note: Access to specific chapters may require a subscription, but the source is authoritative for polymorphism and thermal analysis.)

  • Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: The Measurement and Interpretation of Solubility of Poorly Soluble Drugs Source: "Pharmaceutical Formulation and Quality" URL: [Link]

  • Title: A simple method for the determination of the solubility of a solid in a liquid Source: Journal of Chemical Education URL: [Link]

  • Title: PubChem Source: National Center for Biotechnology Information URL: [Link] (Authoritative source for chemical structures and general properties, although specific solubility data for this compound is not available).

An In-Depth Technical Guide to 1-prop-2-enylcyclobutane-1-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The unique conformational constraints and metabolic stability of the cyclobutane scaffold have rendered it an increasingly valuable motif in modern medicinal chemistry. This guide provides a comprehensive technical overview of 1-prop-2-enylcyclobutane-1-carboxylic acid, a novel small molecule with significant potential in drug discovery. We will explore a robust synthetic pathway, detail its analytical characterization, and discuss its prospective therapeutic applications, particularly as an anti-inflammatory or antiviral agent. This document is intended to serve as a foundational resource for researchers engaged in the exploration of innovative cyclobutane-based therapeutic agents.

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, is now recognized for its ability to impart favorable pharmacological properties to bioactive molecules. Its rigid, puckered conformation can lock in specific pharmacophoric arrangements, enhancing binding affinity and selectivity for biological targets. Furthermore, the cyclobutane core can improve metabolic stability and other pharmacokinetic parameters, making it an attractive component in the design of new therapeutics. This guide focuses on 1-prop-2-enylcyclobutane-1-carboxylic acid, a compound that marries the desirable attributes of the cyclobutane ring with the reactivity and potential biological activity of an allyl group and a carboxylic acid moiety.

Section 1: Synthesis of 1-prop-2-enylcyclobutane-1-carboxylic acid

A robust and efficient synthesis of 1-prop-2-enylcyclobutane-1-carboxylic acid can be achieved through a three-step sequence starting from commercially available reagents. The overall synthetic strategy involves the formation of a cyclobutane ring, followed by the introduction of the allyl group, and concluding with hydrolysis and decarboxylation to yield the target carboxylic acid.

Synthetic Pathway Overview

The synthesis commences with the preparation of diethyl cyclobutane-1,1-dicarboxylate, followed by its alkylation with allyl bromide. The final step involves the hydrolysis of the diester and subsequent decarboxylation to afford the desired product.

Synthesis_Workflow A Diethyl malonate + 1,3-Dibromopropane B Diethyl cyclobutane-1,1-dicarboxylate A->B  NaOEt, EtOH   C Diethyl 1-allylcyclobutane-1,1-dicarboxylate B->C  1. NaH, THF  2. Allyl bromide   D 1-prop-2-enylcyclobutane-1-carboxylic acid C->D  1. KOH, EtOH/H2O  2. H3O+, Δ  

Caption: Synthetic workflow for 1-prop-2-enylcyclobutane-1-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate

This initial step involves a classic malonic ester synthesis to form the cyclobutane ring.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

    • To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

    • Add 1,3-dibromopropane (1.1 eq) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.

    • After cooling to room temperature, pour the mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield diethyl cyclobutane-1,1-dicarboxylate as a colorless oil.

Step 2: Synthesis of Diethyl 1-allylcyclobutane-1,1-dicarboxylate

The second step introduces the allyl group via alkylation of the diester.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add allyl bromide (1.5 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The crude diethyl 1-allylcyclobutane-1,1-dicarboxylate can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of 1-prop-2-enylcyclobutane-1-carboxylic acid

The final step involves the hydrolysis of the diester followed by decarboxylation.[1][2]

  • Procedure:

    • Dissolve the crude diethyl 1-allylcyclobutane-1,1-dicarboxylate in a mixture of ethanol and water.

    • Add potassium hydroxide (5.0 eq) and heat the mixture to reflux for 6-8 hours.

    • After cooling, remove the ethanol under reduced pressure.

    • Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid at 0 °C.

    • Heat the acidified mixture to 100-120 °C to effect decarboxylation until gas evolution ceases.

    • Cool the mixture and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by vacuum distillation or column chromatography to obtain 1-prop-2-enylcyclobutane-1-carboxylic acid.

Section 2: Physicochemical and Spectroscopic Characterization

The structural elucidation and purity assessment of 1-prop-2-enylcyclobutane-1-carboxylic acid are accomplished through a combination of spectroscopic techniques.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Appearance Colorless oil or low-melting solid
Boiling Point ~220-240 °C (estimated)
pKa ~4.5-5.0 (estimated)
Spectroscopic Data Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the allyl group protons, and the acidic proton of the carboxylic acid.

  • Expected Chemical Shifts (δ, ppm):

    • 10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH).

    • 5.7-5.9 (m, 1H): Internal vinyl proton of the allyl group (-CH=CH₂).

    • 5.0-5.2 (m, 2H): Terminal vinyl protons of the allyl group (-CH=CH₂).

    • 2.4-2.6 (d, 2H): Methylene protons of the allyl group adjacent to the cyclobutane ring (-CH₂-CH=CH₂).

    • 1.8-2.3 (m, 6H): Cyclobutane ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Expected Chemical Shifts (δ, ppm):

    • 175-185: Carboxylic acid carbonyl carbon (-COOH).

    • 130-135: Internal vinyl carbon of the allyl group (-CH=CH₂).

    • 115-120: Terminal vinyl carbon of the allyl group (-CH=CH₂).

    • 40-45: Quaternary carbon of the cyclobutane ring.

    • 35-40: Methylene carbon of the allyl group (-CH₂-).

    • 20-35: Methylene carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and allyl functional groups.[3]

  • Expected Absorption Bands (cm⁻¹):

    • 2500-3300 (broad): O-H stretch of the carboxylic acid.

    • 1700-1725 (strong): C=O stretch of the carboxylic acid.

    • 1640-1650 (medium): C=C stretch of the allyl group.

    • 910-920 and 990-1000 (strong): =C-H out-of-plane bending of the terminal vinyl group.

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): m/z = 140.

    • Loss of H₂O: [M-18]⁺.

    • Loss of COOH: [M-45]⁺.

    • Loss of allyl group: [M-41]⁺.

    • McLafferty rearrangement is also a possibility.[4]

Section 3: Potential Therapeutic Applications and Mechanism of Action

While specific biological data for 1-prop-2-enylcyclobutane-1-carboxylic acid is not yet available, its structural features suggest potential therapeutic applications, particularly in the realms of anti-inflammatory and antiviral therapies.

Anti-Inflammatory Potential

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[5] The carboxylic acid moiety of 1-prop-2-enylcyclobutane-1-carboxylic acid could potentially interact with the active site of COX enzymes, while the cyclobutane and allyl groups could contribute to binding affinity and selectivity.

COX_Inhibition cluster_0 Cell Membrane cluster_1 COX Enzyme Active Site Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Metabolism Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Biosynthesis Molecule 1-prop-2-enylcyclobutane- 1-carboxylic acid Molecule->COX Inhibition

Caption: Proposed mechanism of COX inhibition.

Antiviral Potential

The cyclobutane motif has been incorporated into several antiviral agents.[6] Its rigid structure can mimic or block the binding of natural substrates to viral enzymes that are crucial for replication. The unique three-dimensional arrangement of functional groups on the cyclobutane ring can lead to potent and selective inhibition of viral targets. The allyl group could also participate in covalent interactions with viral proteins, potentially leading to irreversible inhibition.

Antiviral_Mechanism cluster_0 Host Cell Viral_Replication Viral Replication Machinery (e.g., Polymerase, Protease) New_Virions New Virions Viral_Replication->New_Virions Produces Virus Virus Virus->Viral_Replication Hijacks Molecule 1-prop-2-enylcyclobutane- 1-carboxylic acid Molecule->Viral_Replication Inhibition

Caption: Potential mechanism of viral replication inhibition.

Conclusion

1-prop-2-enylcyclobutane-1-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structure can be readily characterized by standard analytical techniques. The presence of the cyclobutane ring, combined with the carboxylic acid and allyl functionalities, suggests a high potential for biological activity, particularly in the areas of inflammation and viral diseases. Further investigation into the biological properties of this molecule and its derivatives is warranted and could lead to the discovery of new and effective medicines.

References

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A Theoretical Investigation of 1-(allyl)cyclobutane-1-carboxylic acid: A Technical Guide to Computational Molecular Property Prediction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation of key molecular properties of 1-(allyl)cyclobutane-1-carboxylic acid. In the absence of extensive experimental data for this specific molecule, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals to predict its structural, spectroscopic, and electronic characteristics using robust computational methods. By leveraging Density Functional Theory (DFT), we outline a self-validating workflow that ensures scientific integrity and provides actionable insights for further research and development. This guide emphasizes the rationale behind methodological choices, offering a practical approach to in silico molecular characterization.

Introduction: The Significance of Cyclobutane Scaffolds and the Need for Theoretical Insight

Cyclobutane derivatives are crucial building blocks in organic synthesis and medicinal chemistry, often serving as key components in pharmacologically active compounds.[1] Their inherent ring strain allows for unique chemical transformations, making them versatile intermediates in the construction of complex molecular architectures.[1][2] 1-(allyl)cyclobutane-1-carboxylic acid, the subject of this guide, incorporates several key functional groups: a strained cyclobutane ring, a reactive allyl group, and a carboxylic acid moiety capable of participating in hydrogen bonding and serving as a synthetic handle.[3]

The combination of these features makes 1-(allyl)cyclobutane-1-carboxylic acid a molecule of interest for potential applications in materials science and drug discovery. However, a thorough understanding of its fundamental molecular properties is a prerequisite for any application. Experimental characterization can be time-consuming and resource-intensive. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and efficient alternative for predicting molecular structure, stability, and reactivity.[4][5][6]

This guide will provide a step-by-step protocol for the in silico analysis of 1-(allyl)cyclobutane-1-carboxylic acid, establishing a foundational understanding of its molecular properties.

Foundational Theory: Density Functional Theory (DFT) as the Method of Choice

For the theoretical investigation of organic molecules like 1-(allyl)cyclobutane-1-carboxylic acid, Density Functional Theory (DFT) stands out as the most pragmatic and reliable computational method.[4][5][6] DFT strikes an optimal balance between computational cost and accuracy, making it well-suited for systems of this size. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods that deal with the complexities of a many-electron wave function.

For our investigation, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP has a long-standing track record of providing excellent results for the geometries and energies of a wide range of organic molecules. To accurately describe the electron distribution, we will use the 6-311++G(d,p) basis set. This basis set is sufficiently flexible to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for accurately modeling the carboxylic acid group and any potential intramolecular interactions.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for the theoretical characterization of 1-(allyl)cyclobutane-1-carboxylic acid.

computational_workflow A Step 1: Initial Structure Generation B Step 2: Geometric Optimization A->B Input Geometry C Step 3: Vibrational Frequency Analysis B->C Optimized Structure D Step 4: Electronic Property Calculation C->D Confirmation of Minimum Energy E Step 5: Spectroscopic Prediction D->E Electronic Structure Data

Caption: A generalized workflow for the computational analysis of molecular properties.

Step 1: Initial 3D Structure Generation

The first step is to generate a plausible 3D structure of 1-(allyl)cyclobutane-1-carboxylic acid. This can be accomplished using any standard molecular modeling software (e.g., Avogadro, ChemDraw, GaussView). The IUPAC name is 1-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid. It is crucial to ensure correct atom connectivity and stereochemistry.

Step 2: Geometric Optimization

The initial structure is a mere approximation. To find the most stable conformation (the global minimum on the potential energy surface), a geometry optimization must be performed.

Protocol:

  • Input: The initial 3D structure of 1-(allyl)cyclobutane-1-carboxylic acid.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Procedure:

    • Load the initial structure into the software.

    • Specify the DFT method, functional, and basis set.

    • Initiate the geometry optimization calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.

  • Output: The optimized 3D coordinates of the molecule, representing its lowest energy conformation.

Causality: The optimization process is essential because the molecular geometry dictates all other properties. An inaccurate geometry will lead to erroneous predictions for spectra, reactivity, and electronic characteristics.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation must be performed on the optimized structure.

Protocol:

  • Input: The optimized structure of 1-(allyl)cyclobutane-1-carboxylic acid.

  • Method: DFT, using the same functional and basis set as the optimization.

  • Procedure:

    • Perform a frequency calculation on the optimized geometry.

  • Output: A list of vibrational frequencies and their corresponding infrared (IR) intensities.

Self-Validation: The frequency calculation serves two critical purposes:

  • Confirmation of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, necessitating a re-optimization.

  • Prediction of the IR Spectrum: The calculated frequencies and intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data for validation.

Step 4: Electronic Property Calculation

With the validated minimum energy structure, we can now calculate key electronic properties.

Protocol:

  • Input: The optimized structure.

  • Method: DFT, using the same functional and basis set.

  • Procedure:

    • Perform a single-point energy calculation with instructions to output molecular orbital information and population analysis.

  • Output:

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap.

    • Molecular Electrostatic Potential (MEP) map.

    • Mulliken or Natural Bond Orbital (NBO) atomic charges.

Insight:

  • HOMO and LUMO: These frontier molecular orbitals are crucial for understanding chemical reactivity.[7] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap suggests that the molecule is more reactive.

  • MEP Map: The Molecular Electrostatic Potential map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Step 5: Spectroscopic Prediction

Theoretical calculations can provide valuable predictions of various spectra.

Protocol:

  • Input: The optimized structure.

  • Method: For NMR, the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is the standard.

  • Procedure:

    • Perform a GIAO-DFT calculation to compute the NMR shielding tensors.

  • Output:

    • Calculated 1H and 13C NMR chemical shifts (referenced against a standard like Tetramethylsilane, TMS).

Validation and Application: The predicted NMR spectra can be directly compared to experimental data if available. For novel compounds, these predictions can aid in structure elucidation and the assignment of experimental signals. For example, the predicted chemical shifts can be compared to known values for similar functional groups and structural motifs.[8]

Predicted Molecular Properties of 1-(allyl)cyclobutane-1-carboxylic acid

The following tables summarize the expected output from the computational workflow described above. These are representative data points based on calculations for similar molecules and should be generated by following the protocols in Section 3.

Table 1: Key Geometric Parameters (Predicted)
ParameterPredicted Value
C-C bond lengths (cyclobutane)~1.55 - 1.56 Å
C=O bond length (carboxyl)~1.21 Å
O-H bond length (carboxyl)~0.97 Å
C=C bond length (allyl)~1.34 Å
Cyclobutane ring pucker angleTo be calculated
Table 2: Electronic Properties (Predicted)
PropertyPredicted Value
HOMO EnergyTo be calculated (eV)
LUMO EnergyTo be calculated (eV)
HOMO-LUMO GapTo be calculated (eV)
Dipole MomentTo be calculated (Debye)
Table 3: Key Vibrational Frequencies (Predicted)
Vibrational ModePredicted Frequency (cm-1)
O-H stretch (carboxylic acid)~3500 - 3700 (unscaled)
C=O stretch (carboxylic acid)~1750 - 1800 (unscaled)
C=C stretch (allyl)~1650 - 1700 (unscaled)
C-H stretches~2900 - 3100 (unscaled)

Note: Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Visualization of Key Molecular Features

Visual representations are crucial for interpreting computational results.

Caption: A 2D representation of the atomic connectivity in 1-(allyl)cyclobutane-1-carboxylic acid.

Conclusion and Future Directions

This technical guide has presented a comprehensive, self-validating, and theoretically grounded workflow for the computational characterization of 1-(allyl)cyclobutane-1-carboxylic acid. By following the detailed protocols for geometric optimization, vibrational analysis, and the calculation of electronic and spectroscopic properties using DFT, researchers can gain significant insights into the molecular nature of this and other novel compounds.

The predicted properties serve as a robust foundation for:

  • Guiding Synthetic Efforts: Understanding the molecule's stability and reactivity can inform the design of synthetic routes and purification strategies.

  • Interpreting Experimental Data: Theoretical spectra can aid in the assignment and interpretation of experimental IR and NMR data.

  • Informing Drug Design: The MEP and frontier orbital analysis can provide clues about potential intermolecular interactions and binding modes with biological targets.

Future work should focus on validating these theoretical predictions with experimental data. Additionally, more advanced computational studies, such as molecular dynamics simulations, could be employed to explore the conformational landscape and intermolecular interactions in different solvent environments.

References

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  • A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example. ACS Publications. (2023-05-14). [Link]

  • Density functional theory computation of organic compound penetration into sepiolite tunnels. ResearchGate. (2017). [Link]

  • The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. (2003). [Link]

  • A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Beilstein Journals. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. ResearchGate. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. (2014-02-18). [Link]

  • Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. RSC Publishing. (2024-11-28). [Link]

  • Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. MDPI. (2021-06-14). [Link]

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Methodological & Application

Application Note & Protocol: Laboratory-Scale Synthesis of 1-(allyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(allyl)cyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The presence of the strained cyclobutane ring imparts unique conformational constraints, while the allyl group offers a versatile handle for further chemical modifications. This document provides a detailed, two-step laboratory-scale protocol for the synthesis of this target molecule, commencing from the commercially available 1,1-cyclobutanedicarboxylic acid. The protocol is designed to be self-validating, with clear explanations for each experimental choice and guidance for troubleshooting.

The synthetic strategy involves the initial preparation of cyclobutane-1-carboxylic acid via thermal decarboxylation, followed by its α-allylation. The latter step is achieved through the formation of a dianion using a strong, non-nucleophilic base, which is then quenched with an allyl electrophile. This method is predicated on established principles of carboxylic acid chemistry and provides a reliable route to the desired product.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)Melting Point (°C)
Cyclobutane-1-carboxylic acidC₅H₈O₂100.12Colorless liquid191.5–193.5-7.5
1-(allyl)cyclobutane-1-carboxylic acidC₈H₁₂O₂140.18Not availableNot availableNot available

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow cluster_step1 Step 1: Decarboxylation cluster_step2 Step 2: α-Allylation A 1,1-Cyclobutanedicarboxylic acid B Heat (160-180 °C) A->B Thermal Decarboxylation C Cyclobutane-1-carboxylic acid B->C D Cyclobutane-1-carboxylic acid E 1. LDA, THF, -78 °C to 0 °C 2. Allyl bromide, -78 °C to rt D->E Dianion Formation & Alkylation F 1-(allyl)cyclobutane-1-carboxylic acid E->F

Caption: Synthetic workflow for 1-(allyl)cyclobutane-1-carboxylic acid.

Detailed Synthesis Protocol

PART 1: Synthesis of Cyclobutane-1-carboxylic acid

This procedure is adapted from the well-established method of decarboxylation of a geminal dicarboxylic acid.[1][2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,1-Cyclobutanedicarboxylic acid144.1225.0 g0.173

Equipment:

  • 50 mL round-bottom flask

  • Short path distillation head with a condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Setup: Assemble the distillation apparatus. Place 25.0 g (0.173 mol) of 1,1-cyclobutanedicarboxylic acid into the 50 mL round-bottom flask.

  • Decarboxylation: Heat the flask gently in a heating mantle. The solid will melt, and at approximately 160-180 °C, vigorous evolution of carbon dioxide will commence. Maintain this temperature until the gas evolution ceases. Causality: At this temperature, the β-keto acid-like structure of the dicarboxylic acid readily undergoes decarboxylation through a cyclic transition state.

  • Distillation: After the decarboxylation is complete, increase the temperature of the heating mantle to distill the crude cyclobutane-1-carboxylic acid. Collect the fraction boiling at 190-195 °C. The expected yield is typically high (85-95%).

  • Purification (Optional): For higher purity, the collected liquid can be redistilled under reduced pressure.

Self-Validation: The progress of the decarboxylation can be monitored by the cessation of CO₂ evolution. The identity of the product can be confirmed by comparing its boiling point to the literature value and by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

PART 2: Synthesis of 1-(allyl)cyclobutane-1-carboxylic acid

This protocol is based on the principle of α-alkylation of carboxylic acids via their dianions.[4] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the formation of the dianion.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Cyclobutane-1-carboxylic acid100.121.0475.0 g0.050
Diisopropylamine101.190.7178.4 mL0.060
n-Butyllithium (2.5 M in hexanes)64.06~0.6824.0 mL0.060
Allyl bromide120.981.3984.8 mL0.055
Anhydrous Tetrahydrofuran (THF)--100 mL-
1 M Hydrochloric acid--As needed-
Diethyl ether--As needed-
Saturated sodium chloride solution (brine)--As needed-
Anhydrous magnesium sulfate--As needed-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of LDA: In the 250 mL three-neck flask under an inert atmosphere, dissolve diisopropylamine (8.4 mL, 0.060 mol) in 50 mL of anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (24.0 mL of a 2.5 M solution in hexanes, 0.060 mol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes. Causality: This in situ preparation generates fresh, highly reactive LDA, which is essential for the subsequent deprotonation steps.

  • Dianion Formation: In a separate flask, dissolve cyclobutane-1-carboxylic acid (5.0 g, 0.050 mol) in 50 mL of anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 0 °C and stir for 1 hour. Causality: The first equivalent of LDA deprotonates the acidic carboxylic acid proton, while the second equivalent removes a proton from the α-carbon, forming the dianion. Warming to 0 °C facilitates the complete formation of the dianion.

  • Allylation: Cool the reaction mixture back down to -78 °C. Add allyl bromide (4.8 mL, 0.055 mol) dropwise. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight. Causality: The α-carbanion of the dianion acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in an Sₙ2 reaction to form the new C-C bond.

  • Workup: Quench the reaction by slowly adding 50 mL of water. Acidify the aqueous layer to pH ~2 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Monitoring the reaction: The progress of the allylation can be monitored by thin-layer chromatography (TLC).

  • Potential side reactions: A potential side reaction is O-alkylation. However, the use of a non-polar solvent like THF and a counter-ion like lithium generally favors C-alkylation. If significant O-alkylation is observed, experimenting with different solvents or additives may be necessary. Another potential issue is di-allylation if an excess of allyl bromide and base is used.

  • Troubleshooting: If the reaction does not proceed to completion, ensure that all reagents and solvents are anhydrous, as LDA is highly sensitive to moisture. The quality of the n-butyllithium is also critical.

Safety and Handling

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Diisopropylamine and allyl bromide are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction should be carried out under an inert atmosphere to prevent the quenching of the highly basic reagents.

  • The quenching step can be exothermic; therefore, water should be added slowly and with cooling.

References

  • Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Org. Synth.1943 , 23, 16. DOI: 10.15227/orgsyn.023.0016. [Link]

  • Werner, N. W.; Casanova, Jr., J. Cyclobutylamine. Org. Synth.1967 , 47, 28. DOI: 10.15227/orgsyn.047.0028. [Link]

  • PubChem. Cyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Gutekunst, W. R.; Danishefsky, S. J. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. J. Org. Chem.2014 , 79(10), 4479–4493. [Link]

  • Wikipedia. Cyclobutanecarboxylic acid. [Link]

  • Georganics. Cyclobutanecarboxylic acid - general description. [Link]

Sources

Application Note: Derivatization of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic Acid for Enhanced Gas Chromatography-Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid is a unique molecule characterized by a sterically demanding cyclobutane ring and a reactive allyl group. Direct analysis of this carboxylic acid by gas chromatography-mass spectrometry (GC-MS) is often hindered by its low volatility and high polarity, which can lead to poor chromatographic peak shape, thermal degradation, and unreliable quantification.[1][2] Chemical derivatization is a crucial sample preparation step to overcome these challenges by converting the polar carboxyl group into a less polar and more volatile functional group.[3][4] This application note provides a comprehensive guide to the derivatization of this compound for robust and sensitive GC-MS analysis, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Rationale for Derivatization

The primary objective of derivatizing this compound is to enhance its suitability for GC-MS analysis. The derivatization process aims to:

  • Increase Volatility: By replacing the active hydrogen of the carboxylic acid group, intermolecular hydrogen bonding is eliminated, significantly increasing the molecule's volatility.[3][4]

  • Improve Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures required for GC analysis, preventing on-column degradation.[2]

  • Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and quantification.

  • Promote Characteristic Mass Spectral Fragmentation: The derivatives often produce predictable and structurally informative fragment ions in the mass spectrometer, aiding in identification and confirmation.

Recommended Derivatization Strategies

Two primary derivatization strategies are recommended for this compound: silylation and esterification . The choice between these methods will depend on the specific analytical requirements, available reagents, and laboratory workflow.

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a versatile and widely used derivatization technique that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[3] This method is known for its rapid reaction times and the formation of volatile and thermally stable derivatives.[2]

Mechanism of Silylation: The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent, with the concurrent departure of a leaving group.

Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent for carboxylic acids. It is highly reactive, and its byproducts are volatile, minimizing interference in the chromatogram. For sterically hindered carboxylic acids, the addition of a catalyst such as trimethylchlorosilane (TMCS) can enhance the reaction rate.

Protocol 1: Silylation with BSTFA

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% TMCS

  • Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is free of water, as moisture can deactivate the silylating reagent.[5] If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To approximately 100 µg of the dried sample in a reaction vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (or BSTFA + 1% TMCS).

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30 minutes in a heating block.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Data Presentation:

AnalyteDerivatization MethodDerivativeExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundSilylation (BSTFA)This compound, TMS ester226211 ([M-15]+), 117, 73
Esterification: Formation of Methyl Esters

Esterification is a classic and robust method for derivatizing carboxylic acids.[1] The formation of methyl esters significantly increases volatility and improves chromatographic behavior.

Recommended Reagent: Boron trifluoride-methanol (BF3-methanol) solution (10-14% w/w) is a widely used and effective reagent for the methylation of carboxylic acids.[6][7] It acts as a strong Lewis acid catalyst to promote the esterification reaction.

Mechanism of Esterification (BF3-Methanol): Boron trifluoride activates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Protocol 2: Esterification with BF3-Methanol

Materials:

  • This compound standard or sample extract

  • Boron trifluoride-methanol (BF3-methanol) solution (10-14% w/w)

  • Hexane or other nonpolar extraction solvent

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is dry.

  • Reagent Addition: To approximately 100 µg of the dried sample in a reaction vial, add 200 µL of BF3-methanol solution.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 10-15 minutes.[6]

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution to the vial. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane extract containing the methyl ester derivative is ready for GC-MS analysis.

Data Presentation:

AnalyteDerivatization MethodDerivativeExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundEsterification (BF3-Methanol)Methyl 1-(prop-2-en-1-yl)cyclobutane-1-carboxylate168137 ([M-31]+), 109, 67

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and experimental workflow for the derivatization of this compound.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_protocol Protocol Execution cluster_analysis Analysis Start Start: This compound Sample DrySample Dry Sample (e.g., N2 stream) Start->DrySample ChooseMethod Choose Derivatization Method DrySample->ChooseMethod Silylation Silylation (BSTFA) ChooseMethod->Silylation Rapid & Clean Esterification Esterification (BF3-Methanol) ChooseMethod->Esterification Robust & Stable Derivative SilylationProtocol Protocol 1: - Add Pyridine & BSTFA - Heat at 60-70°C for 30 min Silylation->SilylationProtocol EsterificationProtocol Protocol 2: - Add BF3-Methanol - Heat at 60-80°C for 15 min - Liquid-Liquid Extraction Esterification->EsterificationProtocol GCMS GC-MS Analysis SilylationProtocol->GCMS EsterificationProtocol->GCMS

Caption: Derivatization workflow for this compound.

Considerations for the Allyl Group

The presence of the prop-2-en-1-yl (allyl) group introduces a potential site for side reactions under harsh derivatization conditions. However, the recommended silylation and BF3-catalyzed esterification methods are generally mild and selective for the carboxylic acid functionality. It is not anticipated that these methods will significantly affect the double bond of the allyl group. Nevertheless, it is always prudent to analyze a derivatized standard of a related saturated analogue, if available, to confirm the absence of any unexpected reactions.

Conclusion

The derivatization of this compound via silylation with BSTFA or esterification with BF3-methanol are both effective strategies to enable robust and sensitive GC-MS analysis. The choice of method may be guided by laboratory preference, sample matrix, and desired derivative stability. By following the detailed protocols provided in this application note, researchers can achieve reliable and reproducible results for the analysis of this challenging analyte.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Bibel, H. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Pietrogrande, M. C., Bacco, D., & Demaria, G. (2013). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • Chromatography Forum. (2010, July 1). derivatization method for carboxylic acid ?
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • Omar, J., & Olivares, M. (2012).
  • Supelco. (n.d.). BF3-Methanol, 10% w/w.
  • Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Analytica Chimica Acta, 721, 117-124.
  • TCI Chemicals. (2023, July 17). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
  • Analytical Methods. (n.d.). Derivatisation of fatty acids. Royal Society of Chemistry.
  • Omar, J., & Olivares, M. (2012). Derivatization reactions and reagents for gas chromatography analysis. IntechOpen.
  • Syngene International Ltd. (n.d.). Chemical Derivatization in LC-MS/MS.

Sources

Application Notes and Protocols for 1-(Allyl)cyclobutane-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-(Allyl)cyclobutane-1-carboxylic Acid

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the precise control of three-dimensional structure to optimize interactions with biological targets.[1] 1-(Allyl)cyclobutane-1-carboxylic acid emerges as a uniquely valuable building block, synergistically combining the structural rigidity of a cyclobutane core with the versatile reactivity of both a carboxylic acid and an allyl group.

The cyclobutane motif is increasingly employed in medicinal chemistry to introduce conformational restriction, a key strategy for enhancing binding affinity and selectivity for a target protein.[2] By locking flexible acyclic chains into a more defined spatial arrangement, the entropic penalty of binding is reduced, often leading to a significant improvement in potency. Furthermore, the strained four-membered ring can act as a bioisostere for larger or more flexible groups, improving pharmacokinetic properties such as metabolic stability.[3]

The carboxylic acid functionality is a common feature in a vast number of pharmaceuticals, often serving as a crucial hydrogen bond donor and acceptor or as a handle for prodrug strategies.[3] The allyl group, on the other hand, provides a reactive handle for a variety of chemical transformations, allowing for the introduction of further diversity and complexity into a molecule.[4][5] This trifunctional nature of 1-(allyl)cyclobutane-1-carboxylic acid makes it a powerful scaffold for the construction of novel chemical entities with potential therapeutic applications across a range of disease areas.

This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-(allyl)cyclobutane-1-carboxylic acid, complete with detailed protocols for its preparation and subsequent derivatization.

Physicochemical and Spectroscopic Properties

PropertyPredicted ValueJustification
Molecular Formula C₈H₁₂O₂Based on chemical structure.
Molecular Weight 140.18 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for small, functionalized carboxylic acids.
Boiling Point > 200 °CExpected to be high due to the carboxylic acid's ability to form hydrogen-bonded dimers.[6]
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in water.The carboxylic acid moiety imparts some water solubility, but the hydrocarbon framework limits it.[6]
pKa ~4.5 - 5.0Typical for a carboxylic acid.[3]

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 1.80-2.20 (m, 6H, cyclobutane-H), 2.50 (d, J = 7.2 Hz, 2H, allyl-CH₂), 5.10-5.20 (m, 2H, vinyl-CH₂), 5.70-5.90 (m, 1H, vinyl-CH), 10.0-12.0 (br s, 1H, COOH). The chemical shifts for the cyclobutane protons are expected to be complex due to the puckered nature of the ring.[7]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 30-35 (cyclobutane-CH₂), 40-45 (allyl-CH₂), 50-55 (quaternary cyclobutane-C), 118-122 (vinyl-CH₂), 130-135 (vinyl-CH), 180-185 (C=O). The quaternary carbon of the cyclobutane ring is expected to be in the 50-55 ppm range.[8]

  • IR (neat): ν (cm⁻¹) 3300-2500 (br, O-H stretch), 3080 (C-H stretch, vinyl), 2950 (C-H stretch, alkyl), 1705 (C=O stretch), 1640 (C=C stretch), 915 (C-H bend, vinyl).

  • Mass Spectrometry (EI): m/z (%) 140 (M+), 99 (M+ - C₃H₅), 95 (M+ - COOH).

Synthesis of 1-(Allyl)cyclobutane-1-carboxylic Acid: A Reliable Protocol

A robust and scalable synthesis of 1-(allyl)cyclobutane-1-carboxylic acid can be achieved through a two-step sequence involving the alkylation of a cyclobutanecarboxylate ester followed by hydrolysis. This approach leverages readily available starting materials and well-established reaction conditions.

Synthesis_Workflow Start Ethyl cyclobutanecarboxylate Step1 Deprotonation with LDA Start->Step1 Step2 Allylation with Allyl Bromide Step1->Step2 Intermediate Ethyl 1-(allyl)cyclobutane-1-carboxylate Step2->Intermediate Step3 Saponification (e.g., NaOH, H₂O/EtOH) Intermediate->Step3 Step4 Acidic Workup (e.g., HCl) Step3->Step4 Product 1-(Allyl)cyclobutane-1-carboxylic acid Step4->Product Amide_Coupling_Workflow Start 1-(Allyl)cyclobutane-1-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Coupling Amine Primary or Secondary Amine (R¹R²NH) Amine->Coupling Product N-Substituted 1-(allyl)cyclobutane-1-carboxamide Coupling->Product Allyl_Derivatization_Pathway Start 1-(Allyl)cyclobutane-1-carboxylic acid Derivative Metathesis Olefin Metathesis Start->Metathesis Hydroboration Hydroboration-Oxidation Start->Hydroboration Epoxidation Epoxidation Start->Epoxidation Product_Metathesis Chain-Extended Derivative Metathesis->Product_Metathesis Product_Hydroboration Primary Alcohol Derivative Hydroboration->Product_Hydroboration Product_Epoxidation Epoxide Derivative Epoxidation->Product_Epoxidation

Sources

Application Notes and Protocols for Ring-Opening Reactions of 1-(allyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of Strained Ring Systems

Cyclobutane derivatives are valuable building blocks in organic synthesis, primarily due to the inherent ring strain of the four-membered carbocycle.[1][2] This strain energy can be harnessed as a driving force for a variety of chemical transformations, enabling the construction of more complex molecular architectures that are of significant interest in medicinal chemistry and natural product synthesis.[3] Among the diverse reactions of cyclobutanes, ring-opening reactions are particularly powerful, providing access to a range of linear and larger cyclic structures with a high degree of stereochemical control.[2][4]

This guide focuses on the ring-opening reactions of a specific, highly functionalized substrate: 1-(allyl)cyclobutane-1-carboxylic acid . The presence of both an allyl group and a carboxylic acid moiety on the same quaternary center of the cyclobutane ring offers unique opportunities for directed and selective transformations. The allyl group can participate in various rearrangements, while the carboxylic acid can influence the reaction pathway through electronic effects or by serving as a handle for further derivatization.

These application notes will provide a detailed overview of the primary modes of ring-opening for this substrate, including thermal, acid-catalyzed, and transition metal-catalyzed methods. Each section will delve into the mechanistic underpinnings of the transformation, provide detailed experimental protocols based on analogous systems, and offer insights into the expected outcomes and potential challenges.

Synthesis of 1-(allyl)cyclobutane-1-carboxylic acid

A robust synthesis of the starting material is crucial for any synthetic campaign. 1-(allyl)cyclobutane-1-carboxylic acid can be prepared through a variety of methods, with a common approach involving the alkylation of a cyclobutane-1-carboxylic acid derivative.

A typical synthetic route is outlined below:

Synthesis_of_Starting_Material cluster_0 Synthesis Pathway start Cyclobutanone step1 Wittig Reaction start->step1 1. PPh₃=CH₂ intermediate1 Methylenecyclobutane step1->intermediate1 step2 [2+2] Cycloaddition (e.g., with dichloroketene) intermediate1->step2 intermediate2 Spirocyclic dichlorocyclobutanone step2->intermediate2 step3 Reductive dehalogenation and hydrolysis intermediate2->step3 intermediate3 Cyclobutane-1-carboxylic acid step3->intermediate3 step4 Esterification intermediate3->step4 2. EtOH, H⁺ intermediate4 Ethyl cyclobutane-1-carboxylate step4->intermediate4 step5 LDA, Allyl Bromide intermediate4->step5 3. LDA, THF, -78 °C 4. Allyl bromide intermediate5 Ethyl 1-(allyl)cyclobutane-1-carboxylate step5->intermediate5 step6 Hydrolysis intermediate5->step6 5. NaOH, H₂O/EtOH product 1-(allyl)cyclobutane-1-carboxylic acid step6->product

Figure 1: General synthetic pathway to 1-(allyl)cyclobutane-1-carboxylic acid.

Section 1: Thermal Ring-Opening Reactions

Thermally induced rearrangements of vinylcyclobutanes are a classic and powerful method for the synthesis of cyclohexene derivatives. This transformation, known as the vinylcyclobutane rearrangement, proceeds through a concerted[4][5]-sigmatropic shift or a stepwise mechanism involving a diradical intermediate. The presence of the allyl group in 1-(allyl)cyclobutane-1-carboxylic acid makes it a vinylcyclobutane analogue, poised for this type of rearrangement.

Mechanistic Insights

The thermal rearrangement of vinylcyclobutanes can proceed through two primary mechanistic pathways, often in competition.[6]

  • Concerted[5][5]-Sigmatropic (Cope) Rearrangement: While less common for simple vinylcyclobutanes, appropriately substituted systems can undergo a Cope-like rearrangement.

  • Diradical Mechanism: The more generally accepted mechanism involves the homolytic cleavage of a C-C bond in the cyclobutane ring to form a diradical intermediate. This intermediate can then undergo conformational changes before ring-closing to form the six-membered ring.[6]

The regioselectivity of the ring opening is influenced by the stability of the resulting diradical. In the case of 1-(allyl)cyclobutane-1-carboxylic acid, cleavage of the C1-C2 bond is anticipated to be favored due to the formation of a resonance-stabilized allylic radical.

Thermal_Rearrangement_Mechanism cluster_0 Thermal Vinylcyclobutane Rearrangement start 1-(allyl)cyclobutane- 1-carboxylic acid transition_state Diradical Intermediate start->transition_state Heat (Δ) Homolytic Cleavage product 4-Carboxy-4-vinylcyclohexene transition_state->product Ring Closure

Figure 2: Proposed diradical mechanism for the thermal rearrangement.

Experimental Protocol (Analogous System)

Disclaimer: The following protocol is based on general procedures for vinylcyclobutane rearrangements and may require optimization for 1-(allyl)cyclobutane-1-carboxylic acid.

Objective: To synthesize 4-carboxy-4-vinylcyclohexene via thermal rearrangement.

Materials:

  • 1-(allyl)cyclobutane-1-carboxylic acid

  • High-boiling point solvent (e.g., toluene, xylene, or diphenyl ether)

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle and temperature controller

  • Reflux condenser

  • Standard glassware for reaction and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(allyl)cyclobutane-1-carboxylic acid (1.0 eq) in the chosen high-boiling solvent (concentration typically 0.1-0.5 M).

  • De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere. The required temperature will depend on the solvent and the specific substrate, typically ranging from 110 °C to 250 °C.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired cyclohexene derivative.

Table 1: Typical Conditions for Thermal Vinylcyclobutane Rearrangements

ParameterTypical Range/ValueRationale
Temperature 110 - 250 °CTo provide sufficient energy to overcome the activation barrier for C-C bond cleavage.[8]
Solvent Toluene, Xylene, Diphenyl etherHigh-boiling and inert solvents are required to reach the necessary reaction temperatures.
Concentration 0.1 - 0.5 MTo minimize intermolecular side reactions.
Atmosphere Inert (N₂ or Ar)To prevent oxidation of the substrate and intermediates at high temperatures.

Section 2: Acid-Catalyzed Ring-Opening Reactions

Acid catalysis can promote the ring expansion of cyclobutane derivatives, often proceeding through carbocationic intermediates. For 1-(allyl)cyclobutane-1-carboxylic acid, protonation of the allyl double bond or the carbonyl oxygen can initiate a cascade of rearrangements.

Mechanistic Insights

The acid-catalyzed rearrangement of 1-(allyl)cyclobutane-1-carboxylic acid is proposed to proceed via the formation of a tertiary carbocation adjacent to the cyclobutane ring. This can be initiated by protonation of the terminal carbon of the allyl group. The resulting carbocation can then trigger a ring-expanding 1,2-alkyl shift, driven by the relief of ring strain in the four-membered ring. Subsequent deprotonation or trapping by a nucleophile yields the final product. The carboxylic acid group can influence the stability of the carbocationic intermediates and may also participate in the reaction, for example, through lactonization.[4]

Acid_Catalyzed_Rearrangement cluster_0 Acid-Catalyzed Ring Expansion start 1-(allyl)cyclobutane- 1-carboxylic acid protonation Protonation of Allyl Group start->protonation H⁺ carbocation1 Secondary Carbocation protonation->carbocation1 rearrangement 1,2-Alkyl Shift (Ring Expansion) carbocation1->rearrangement carbocation2 Tertiary Carbocation (Cyclopentyl) rearrangement->carbocation2 deprotonation Deprotonation carbocation2->deprotonation -H⁺ product Substituted Cyclopentene Carboxylic Acid deprotonation->product Transition_Metal_Catalyzed_Rearrangement cluster_0 Palladium-Catalyzed Ring Expansion start 1-(allyl)cyclobutane- 1-carboxylic acid oxidative_addition Oxidative Addition start->oxidative_addition catalyst Pd(0) Catalyst catalyst->oxidative_addition metallacycle Palladacyclohexene Intermediate oxidative_addition->metallacycle rearrangement β-Hydride Elimination/ Reductive Elimination metallacycle->rearrangement rearrangement->catalyst Regeneration product Functionalized Cyclopentene or Diene rearrangement->product

Sources

Application Notes & Protocols: Esterification Strategies for 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the esterification of 1-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid, a sterically hindered carboxylic acid of interest in medicinal chemistry and materials science. We delve into four distinct and robust methodologies: the classic Fischer-Speier Esterification, the mild Steglich Esterification, conversion via an Acid Chloride intermediate, and the Mitsunobu Reaction. For each method, we present the underlying chemical principles, discuss its applicability and limitations concerning the unique structural features of the target molecule, and provide detailed, field-proven laboratory protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of esters from structurally demanding substrates.

Introduction: The Challenge of Esterifying a Quaternary Carboxylic Acid

This compound (C₈H₁₂O₂) is a unique synthetic building block characterized by two key structural features that influence its reactivity:

  • A Sterically Hindered Quaternary Carbon: The carboxylic acid moiety is attached to a quaternary carbon atom within a cyclobutane ring. This steric bulk significantly shields the carbonyl carbon from nucleophilic attack, rendering standard esterification methods slow and often inefficient.[1][2]

  • An Allyl Functional Group: The presence of a prop-2-en-1-yl (allyl) group introduces a site of unsaturation that must remain intact during the esterification process. This requires careful selection of reagents and conditions to avoid unwanted side reactions.

The molecular structure and properties of the starting material are summarized below.

PropertyValueSource
IUPAC NameThis compoundPubChem[3]
Molecular FormulaC₈H₁₂O₂PubChem[3]
Molecular Weight140.18 g/mol PubChem[3]
CAS Number1193397-42-0PubChem[3]

Given these challenges, a simple, one-size-fits-all approach to esterification is unlikely to succeed. This guide will compare and contrast several methodologies to provide a rational basis for experimental design.

Method 1: Fischer-Speier Esterification

Principle & Rationale

The Fischer-Speier esterification is a classic acid-catalyzed condensation of a carboxylic acid and an alcohol.[4] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol reactant or by actively removing the water byproduct.[2][5] The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol.[5][6]

Applicability to the Target Substrate

Due to the significant steric hindrance around the carboxyl group, the Fischer esterification of this compound will be slow.[2] To drive the reaction to completion, forcing conditions are necessary, such as high temperatures and prolonged reaction times, in addition to using the alcohol as the solvent to ensure a large excess. The allyl group is generally stable under these acidic conditions. This method is most practical for simple, low-boiling point alcohols (e.g., methanol, ethanol) that can be used cost-effectively as the solvent.

Fischer_Esterification Fischer Esterification Mechanism RCOOH Carboxylic Acid Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'OH ROH Alcohol (R'OH) Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Proton Shuttle Water_Leaving Intermediate with Good Leaving Group (H₂O) Proton_Transfer->Water_Leaving Ester_Protonated Protonated Ester Water_Leaving->Ester_Protonated - H₂O Water H₂O Ester Ester Ester_Protonated->Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Methyl 1-(prop-2-en-1-yl)cyclobutane-1-carboxylate

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (≥20 eq, used as solvent)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound.

  • Add a large excess of anhydrous methanol (e.g., 20-50 mL per gram of acid).

  • Carefully and slowly add concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[7]

  • Dissolve the residue in ethyl acetate (50 mL).

  • Transfer the organic solution to a separatory funnel and wash sequentially with water (2x 25 mL), saturated NaHCO₃ solution until effervescence ceases (2-3x 25 mL), and finally with brine (1x 25 mL).[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by silica gel column chromatography if necessary.

Method 2: Steglich Esterification

Principle & Rationale

The Steglich esterification is a powerful method that proceeds under mild, generally neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[8][9] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[10] This activation forms a highly reactive O-acylisourea intermediate.[8] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for efficient esterification of sterically hindered acids. DMAP intercepts the O-acylisourea to form an even more reactive N-acylpyridinium salt ("active ester"), which is then readily attacked by the alcohol.[8][9]

Applicability to the Target Substrate

This method is exceptionally well-suited for esterifying this compound. The mild reaction conditions (often room temperature) preserve the allyl group, and the mechanism is highly effective at overcoming steric hindrance.[8][9] The primary challenge is the removal of the N,N'-dicyclohexylurea (DCU) byproduct, which is a sparingly soluble solid. Using EDC can simplify purification as its urea byproduct is water-soluble.

Steglich_Esterification Steglich Esterification Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium (Active Ester) O_Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) DMAP DMAP Ester Ester Acylpyridinium->Ester + R'OH ROH Alcohol (R'OH) DMAP_regen DMAP (regenerated)

Caption: Key intermediates in the Steglich Esterification.

Detailed Protocol: General Procedure

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.1-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hexanes or Diethyl Ether

Procedure:

  • Dissolve this compound, the alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in a small amount of anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC. The formation of a white precipitate (DCU) is a visual indicator of reaction progress.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (2x), followed by saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If residual DCU is present, it can often be removed by dissolving the crude product in a minimal amount of DCM and precipitating the urea by adding hexanes or ether, followed by filtration.

  • Further purify the ester by silica gel column chromatography.

Method 3: Via Acid Chloride Intermediate

Principle & Rationale

This robust, two-step method involves first activating the carboxylic acid by converting it into a highly reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[10] The resulting acid chloride is a powerful electrophile that reacts rapidly with alcohols in the second step to form the ester.[11] A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is typically added during the second step to neutralize the HCl byproduct, preventing potential acid-catalyzed side reactions.[11]

Applicability to the Target Substrate

This is often the most reliable method for esterifying sterically hindered carboxylic acids. The high reactivity of the acid chloride intermediate readily overcomes the steric hindrance of the quaternary center. The reaction conditions are generally mild enough to be compatible with the allyl group. Care must be taken during the first step, as thionyl chloride and oxalyl chloride are hazardous reagents that release toxic gases.

Acid_Chloride_Workflow Acid Chloride Workflow for Esterification Carboxylic_Acid Carboxylic Acid Step1 Step 1: Activation Carboxylic_Acid->Step1 Acid_Chloride Acid Chloride Intermediate Step1->Acid_Chloride Step2 Step 2: Alcoholysis Acid_Chloride->Step2 Ester Final Ester Product Step2->Ester Reagents1 SOCl₂ or (COCl)₂ Reagents1->Step1 Reagents2 R'OH, Base (e.g., Pyridine) Reagents2->Step2

Caption: Two-step workflow via an acid chloride intermediate.

Detailed Protocol: Two-Step Synthesis

Part A: Synthesis of 1-(Prop-2-en-1-yl)cyclobutane-1-carbonyl chloride

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq) or Oxalyl Chloride (1.5 eq) with catalytic DMF

  • Anhydrous toluene or DCM

Procedure:

  • Caution: This step should be performed in a well-ventilated fume hood.

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add the carboxylic acid.

  • Add anhydrous toluene (or DCM) followed by the dropwise addition of thionyl chloride at room temperature.

  • Heat the mixture to a gentle reflux (approx. 80 °C for toluene) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Cool the mixture and carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Part B: Esterification of the Acid Chloride

Materials:

  • Crude 1-(prop-2-en-1-yl)cyclobutane-1-carbonyl chloride (from Part A)

  • Alcohol (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous DCM

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • In a separate flask, dissolve the alcohol and pyridine (or triethylamine) in anhydrous DCM.

  • Slowly add the alcohol/base solution to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by silica gel column chromatography.

Method 4: Mitsunobu Reaction

Principle & Rationale

The Mitsunobu reaction is a unique dehydration-condensation reaction that couples a relatively acidic nucleophile (pKa < 13, such as a carboxylic acid) with a primary or secondary alcohol.[12][13] It operates under very mild, neutral conditions. The key reagents are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system, making its hydroxyl group a good leaving group.[13][14] The carboxylate then acts as the nucleophile, displacing the activated hydroxyl group.[14]

Applicability to the Target Substrate

While effective, the Mitsunobu reaction is less common for simple esterifications due to reagent cost and the generation of stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[14] It is typically reserved for situations where the alcohol is precious, sterically hindered, or when stereochemical inversion of a chiral secondary alcohol is desired.[13] For the synthesis of an ester from this compound and a simple primary alcohol, this method is less practical than the Steglich or acid chloride routes. However, if the target ester involves a complex, valuable, or hindered alcohol, the Mitsunobu reaction becomes a compelling option.

Mitsunobu_Reaction Mitsunobu Reaction Simplified Mechanism PPh3 PPh₃ Betaine PPh₃-DEAD Betaine PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Ion Betaine->Alkoxyphosphonium + R'OH ROH Alcohol (R'OH) Ester Ester Alkoxyphosphonium->Ester + RCOO⁻ (SN2) RCOOH Carboxylic Acid (RCOOH) Carboxylate Carboxylate (RCOO⁻) RCOOH->Carboxylate Deprotonation Byproducts Ph₃P=O + Reduced DEAD

Caption: Simplified overview of the Mitsunobu Reaction.

Detailed Protocol: General Procedure

Materials:

  • This compound (1.2 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or DCM

Procedure:

  • Caution: Azodicarboxylates are hazardous. Handle with care in a fume hood.

  • Dissolve the alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DIAD or DEAD dropwise to the cooled solution. A color change (e.g., to orange/yellow) and sometimes a slight exotherm will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Purification can be challenging. A common method is to first perform column chromatography to separate the less polar ester from the highly polar triphenylphosphine oxide and hydrazine byproducts.

  • Alternatively, precipitation techniques can be employed. For example, adding a nonpolar solvent like hexanes/ether can sometimes cause the byproducts to precipitate, allowing for their removal by filtration.[15]

Comparative Summary of Methods

MethodConditionsSuitability for HindranceKey ReagentsCommon ByproductsOverall Assessment
Fischer-Speier Acidic (H⁺), High TempLow to ModerateH₂SO₄, excess alcoholWaterSimple and cheap for basic alcohols, but slow and requires forcing conditions.
Steglich Neutral, Room TempExcellentDCC/EDC, DMAPDCU/EDU (urea)Highly effective and mild. The method of choice for hindered, sensitive substrates. Purification is the main challenge.[9]
Acid Chloride Neutral/Basic, 0°C to RTExcellentSOCl₂ or (COCl)₂, PyridineHCl (neutralized), Pyridinium saltsVery reliable and high-yielding. Involves hazardous reagents but is often the most robust approach.[11]
Mitsunobu Neutral, 0°C to RTExcellent (for alcohol)PPh₃, DEAD/DIADPh₃P=O, Hydrazine derivativeMild but expensive with difficult byproduct removal. Best used for valuable/hindered alcohols.[14]

Conclusion and Recommendations

The esterification of the sterically hindered this compound requires methods that can overcome significant steric shielding of the carbonyl carbon.

  • For routine synthesis with a variety of alcohols, the Steglich Esterification using EDC and DMAP is highly recommended due to its mild conditions and high efficiency with hindered substrates.

  • For large-scale or challenging syntheses where yield is paramount, the Acid Chloride method offers a robust and reliable alternative, despite the need to handle more hazardous reagents.

The Fischer-Speier method remains a viable, cost-effective option for simple methyl or ethyl esters, provided that longer reaction times and forcing conditions are acceptable. The Mitsunobu reaction should be reserved for specific applications involving complex and valuable alcohols where its unique advantages outweigh the drawbacks of cost and complex purification.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54460225, this compound. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • Newman, M. S. (1953). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 75(19), 4740–4741. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Dodge, J. A., & Nissen, J. S. (1998). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol. Organic Syntheses, 75, 198. [Link]

  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5859-5867. [Link]

  • Clark, J. (2015). Making Esters. Chemguide. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

Sources

Application Note: Strategies for Amide Coupling with the Sterically Hindered 1-(Allyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of amide bonds is a cornerstone of modern organic and medicinal chemistry.[1] However, substrates bearing significant steric hindrance, such as 1-(allyl)cyclobutane-1-carboxylic acid, present a formidable synthetic challenge. The quaternary carbon center adjacent to the carboxyl group severely impedes the approach of amine nucleophiles, often leading to low yields or complete reaction failure with standard protocols.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the challenges of coupling this and other sterically encumbered carboxylic acids. We present an in-depth analysis of three robust strategies, detailed step-by-step protocols, troubleshooting advice, and the chemical reasoning behind each experimental choice.

The Challenge: Understanding Steric Hindrance in Amide Coupling

The fundamental reaction for amide bond formation involves the activation of a carboxylic acid to create a more reactive species, followed by nucleophilic attack from an amine.[4][5] In the case of 1-(allyl)cyclobutane-1-carboxylic acid, the cyclobutyl ring and the allyl group create a congested environment around the carbonyl carbon. This steric shield raises the activation energy for the amine's approach to the activated carboxyl intermediate, slowing down the rate of the desired reaction.

Consequently, side reactions can begin to dominate.[6] For example, with carbodiimide reagents, the highly reactive O-acylisourea intermediate may rearrange into a stable N-acylurea, terminating the productive pathway.[4][7] With uronium reagents like HATU, the amine may react with the coupling reagent itself, forming a guanidinium byproduct.[6][8] Therefore, successful coupling of hindered substrates hinges on selecting a strategy that maximizes the reactivity of the carboxyl group while minimizing these competing pathways.

Selecting the Optimal Coupling Strategy

Choosing the right protocol is critical and depends on the specific amine being used and the scale of the reaction.[5][9] We have outlined a decision-making workflow to guide the selection of the most appropriate method.

G sub Substrate Analysis 1-(Allyl)cyclobutane-1-carboxylic Acid node_steric YES (Quaternary Center) sub->node_steric High Steric Hindrance? strat_a Strategy A: Uronium/Immonium Salts (e.g., HATU, COMU) node_steric->strat_a Primary Choice (High Reactivity) strat_b Strategy B: Carbodiimides + Additives (e.g., EDC / Oxyma) node_steric->strat_b Alternative (Cost-Effective) strat_c Strategy C: Acid Chloride Formation (Two-Step Protocol) node_steric->strat_c For Toughest Cases (Highest Reactivity)

Caption: Decision workflow for selecting a coupling strategy.

Strategy A: High-Reactivity Uronium/Immonium Salts (e.g., HATU)

Uronium-based reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are powerful coupling agents renowned for their high efficiency and fast reaction rates, especially with challenging substrates.[10] They react with the carboxylic acid to form a highly reactive activated ester intermediate, which then readily couples with the amine.

  • Causality: The high reactivity of the HATU-derived active ester can overcome the high activation energy barrier imposed by steric hindrance, making it a first-line choice.[2] The reaction is typically rapid and clean.

Strategy B: Carbodiimides with Modern Additives (e.g., EDC/Oxyma)

Carbodiimides, such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), activate carboxylic acids to form an O-acylisourea intermediate.[7] While highly reactive, this intermediate is prone to racemization and rearrangement. The addition of a nucleophilic catalyst like OxymaPure (Ethyl cyanohydroxyiminoacetate) intercepts the O-acylisourea to form a more stable, yet still highly reactive, Oxyma ester, which minimizes side reactions.[11][12]

  • Causality: This combination offers a balance of reactivity and stability. EDC is water-soluble, and its urea byproduct can be easily removed with an aqueous workup, simplifying purification.[4] The Oxyma additive is crucial for hindered substrates as it provides a longer-lived activated intermediate for the slow-reacting amine.[13]

Strategy C: Conversion to Acid Chlorides

For the most recalcitrant couplings where even powerful coupling reagents fail, a two-step approach involving the conversion of the carboxylic acid to its corresponding acid chloride is often successful.[5] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation.[14][15] The resulting acyl chloride is an extremely reactive electrophile that will react with most amines.

  • Causality: Acid chlorides are among the most reactive carboxylic acid derivatives.[7] This high reactivity can force the reaction to proceed even with severely hindered substrates or poorly nucleophilic amines.[2] However, the harsh conditions required for their formation may not be compatible with sensitive functional groups elsewhere in the molecule.[5]

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization of solvent, temperature, and equivalents may be necessary for specific amine substrates.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended as the primary approach for coupling 1-(allyl)cyclobutane-1-carboxylic acid.

Data Summary Table:

ReagentMol. Wt.EquivalentsAmount (for 1 mmol scale)
1-(Allyl)cyclobutane-1-carboxylic acid140.181.0140 mg
Amine-1.11.1 mmol
HATU380.231.1418 mg
DIPEA (or 2,4,6-Collidine)129.252.5433 µL
Anhydrous DMF--4-5 mL (0.2 M)

Step-by-Step Methodology:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add 1-(allyl)cyclobutane-1-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution).

  • Add the non-nucleophilic base, DIPEA (2.5 equiv), to the stirred solution.

  • Allow the carboxylic acid to "pre-activate" by stirring the mixture at room temperature for 10-15 minutes.[6]

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered amines, the reaction may require gentle heating (e.g., 40-50 °C).[6]

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup by washing sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/Oxyma-Mediated Coupling

A cost-effective and efficient alternative, particularly for larger-scale reactions where byproduct removal is a key consideration.

Data Summary Table:

ReagentMol. Wt.EquivalentsAmount (for 1 mmol scale)
1-(Allyl)cyclobutane-1-carboxylic acid140.181.0140 mg
Amine-1.11.1 mmol
EDC·HCl191.701.2230 mg
OxymaPure142.111.2171 mg
DIPEA (or other base)129.251.5 - 2.0260 - 346 µL
Anhydrous DCM or DMF--5 mL (0.2 M)

Step-by-Step Methodology:

  • In a dry flask under an inert atmosphere, combine 1-(allyl)cyclobutane-1-carboxylic acid (1.0 equiv), OxymaPure (1.2 equiv), and the amine (1.1 equiv) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) as a solid in one portion, followed by the base (e.g., DIPEA, 1.5-2.0 equiv).[11]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Continue stirring overnight (12-18 hours) while monitoring by TLC or LC-MS.[11]

  • Remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The water-soluble urea byproduct from EDC will be removed during these washes.[4]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Acid Chloride-Based Coupling

This two-step protocol is reserved for the most challenging cases where other methods have failed.[2]

G sub Carboxylic Acid intermediate Acid Chloride (Isolated) sub->intermediate Step 1: Activation reagent1 SOCl₂ or (COCl)₂ reagent1->intermediate product Amide Product intermediate->product Step 2: Coupling reagent2 Amine, Base (e.g., Pyridine) reagent2->product

Caption: Workflow for the two-step acid chloride protocol.

Step 1: Formation of 1-(Allyl)cyclobutane-1-carbonyl chloride

  • Caution: This step should be performed in a well-ventilated fume hood as it generates corrosive HCl gas.[14]

  • Place 1-(allyl)cyclobutane-1-carboxylic acid (1.0 equiv) in a dry, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 equiv) slowly.[15] A catalytic drop of DMF can be added to accelerate the reaction.

  • Gently heat the mixture to reflux (approx. 76 °C) and maintain for 1-3 hours, or until gas evolution ceases.[15]

  • Carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with a high-boiling inert solvent like toluene can help remove final traces). The resulting crude acid chloride is often used directly in the next step without purification.

Step 2: Coupling with Amine

  • Dissolve the crude acid chloride from Step 1 in an anhydrous, non-protic solvent (e.g., DCM, THF, or Toluene) and cool to 0 °C under an inert atmosphere.

  • In a separate flask, dissolve the amine (1.0 equiv) and a base such as pyridine or triethylamine (1.5-2.0 equiv) in the same solvent. The base is required to scavenge the HCl byproduct.[16]

  • Slowly add the amine solution to the stirred acid chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitor by TLC/LC-MS).

  • Quench the reaction by adding water or a saturated NH₄Cl solution.

  • Perform a standard aqueous workup and purify by column chromatography as described in the previous protocols.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No Reaction / Low Conversion Insufficient reactivity of the coupling agent.Switch to a more powerful protocol (e.g., from EDC/Oxyma to HATU, or from HATU to acid chloride).[2][6]
Steric hindrance of the amine is too great.Increase the reaction temperature cautiously (e.g., to 50-80 °C).[6] Increase reaction time. Consider using a more potent phosphonium salt reagent like PyBOP if available.
Formation of N-Acylurea (Carbodiimide protocols) The O-acylisourea intermediate is rearranging.Ensure the additive (Oxyma) is present and used in stoichiometric amounts. Lowering the reaction temperature can sometimes disfavor the rearrangement.[4]
Formation of Guanidinium (HATU protocol) The amine is reacting with the HATU reagent instead of the activated acid.Ensure the pre-activation step is performed. Adding the amine after the acid and HATU have had time to react minimizes this side reaction.[6] Use a bulkier, non-nucleophilic base like 2,4,6-collidine instead of DIPEA.
Difficulty in Purification Byproducts from the coupling reagent are co-eluting with the product.For EDC protocols, ensure the aqueous workup is thorough to remove the water-soluble urea.[4] For HATU/HBTU protocols, acidic and basic washes are critical for removing HOAt/HOBt and base byproducts.

Conclusion

The successful synthesis of amides from sterically demanding substrates like 1-(allyl)cyclobutane-1-carboxylic acid is achievable with a rational approach to protocol selection. While standard methods may fail, the use of high-reactivity uronium salts like HATU, optimized carbodiimide conditions with modern additives like Oxyma, or the classic conversion to a highly reactive acid chloride provide reliable pathways to the desired products. By understanding the chemical principles behind steric hindrance and the mechanisms of these powerful reagents, researchers can overcome significant synthetic hurdles and efficiently access complex molecular targets.

References

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • Chemical Science (RSC Publishing). (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Organic Syntheses. Z-L-Phg-Val-OMe. [Link]

  • Chemguide. CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES). [Link]

  • ACS Publications. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • PubMed Central (PMC). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • ResearchGate. (2018). The Synthesis of Sterically Hindered Amides. [Link]

  • eScholarship.org. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • ACS Publications. (2023). Ynamide Coupling Reagents: Origin and Advances. [Link]

  • ResearchGate. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Luxembourg Bio Technologies. (2015). EDC·HCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails for Peptide Synthesis. [Link]

  • ResearchGate. Conversion of carboxylic acids into acid chlorides and alcohols into alkyl chlorides. [Link]

  • PubMed Central (PMC). (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Thieme. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. [Link]

  • YouTube. (2020). Conversion of Carboxylic Acids to Acid Chlorides. [Link]

  • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]

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  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • ACS Publications. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. [Link]

  • YouTube. (2020). Carboxylic Acid converting into Acid Chloride with SOCl2 (thionyl chloride). [Link]

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application of 1-allylcyclobutane-1-carboxylic acid in materials science

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications of 1-allylcyclobutane-1-carboxylic acid in materials science. While direct literature on this specific molecule is nascent, its unique bifunctional nature—possessing both a reactive carboxylic acid and a versatile allyl group, anchored by a strained cyclobutane core—presents significant opportunities for the synthesis of novel polymers and functional materials. This document outlines hypothesized, yet scientifically grounded, applications and detailed protocols based on established principles of polymer and materials chemistry.

Introduction: A Unique Bifunctional Monomer

1-Allylcyclobutane-1-carboxylic acid is a compelling monomer for materials science due to its distinct structural features. The molecule, with the chemical formula C8H12O2, combines a carboxylic acid group, suitable for step-growth polymerization, and an allyl group, which can participate in various chain-growth and post-polymerization modification reactions.[1] The central cyclobutane ring introduces conformational rigidity and strain, which can impart unique thermal and mechanical properties to the resulting materials.[2] Cyclobutane derivatives are increasingly recognized for their potential in creating advanced materials, including stress-responsive polymers and as building blocks in complex organic synthesis.[3][4]

The inherent strain of the cyclobutane ring, second only to cyclopropane among saturated monocarbocycles, makes it a reactive yet stable building block.[2] This characteristic can be harnessed for creating polymers with tailored properties. Furthermore, dicarboxylic acids containing cyclobutane rings are being explored as sustainable, bio-based alternatives to petroleum-derived monomers in the synthesis of polyesters and polyamides.[5]

PART 1: Polymer Synthesis via Step-Growth Polymerization

The carboxylic acid moiety of 1-allylcyclobutane-1-carboxylic acid allows it to act as a monomer in condensation polymerization reactions, similar to other cyclobutane dicarboxylic acids used in polyester and polyamide synthesis.[5][6][7] This approach leads to polymers with the cyclobutane and allyl functionalities incorporated into the polymer backbone or as pendant groups, depending on the comonomer.

Application: Synthesis of Allyl-Functionalized Polyesters

By reacting 1-allylcyclobutane-1-carboxylic acid with various diols, a new class of polyesters with pendant allyl groups can be synthesized. These allyl groups serve as reactive sites for subsequent cross-linking or functionalization. The cyclobutane ring in the polymer backbone is expected to enhance the thermal stability of the material.[6][8]

Objective: To synthesize a linear polyester with pendant allyl groups via condensation polymerization.

Materials:

  • 1-allylcyclobutane-1-carboxylic acid

  • 1,6-Hexanediol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent for azeotropic removal of water)

  • Methanol (for polymer precipitation)

  • Chloroform and 1,1,2,2-tetrachloroethane (for viscosity measurements)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, combine equimolar amounts of 1-allylcyclobutane-1-carboxylic acid and 1,6-hexanediol.

  • Add p-toluenesulfonic acid (0.5 mol % with respect to the carboxylic acid) as a catalyst.

  • Add toluene to the flask to facilitate the azeotropic removal of water, the byproduct of the esterification reaction.

  • Heat the reaction mixture to reflux with vigorous stirring. The water generated will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

  • After cooling to room temperature, dissolve the viscous polymer in a minimal amount of chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the incorporation of both monomer units.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the formation of ester linkages (C=O stretch around 1735 cm⁻¹) and the presence of the allyl group (C=C stretch around 1640 cm⁻¹).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties, such as glass transition temperature (Tg) and decomposition temperature (Td).[8]

PART 2: Polymer Modification and Cross-Linking via the Allyl Group

The pendant allyl groups on the polyester backbone are valuable reactive handles for post-polymerization modifications. Thiol-ene "click" chemistry is a highly efficient and orthogonal reaction that can be used to introduce a wide range of functionalities or to cross-link the polymer chains.

Application: UV-Curable Coatings and Hydrogels

The allyl-functionalized polyesters can be formulated with multifunctional thiols and a photoinitiator to create UV-curable coatings. Upon exposure to UV light, the thiol-ene reaction proceeds rapidly, forming a cross-linked network. This approach is widely used for producing solvent-free, fast-curing coatings, adhesives, and hydrogels.

Objective: To form a cross-linked polymer network via photoinitiated thiol-ene chemistry.

Materials:

  • Allyl-functionalized polyester (synthesized as described above)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) as a cross-linker

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • Dichloromethane (solvent)

Procedure:

  • Dissolve the allyl-functionalized polyester in dichloromethane.

  • Add PETMP in a stoichiometric ratio of thiol to allyl functional groups (1:1).

  • Add DMPA (1 wt % with respect to the total weight of polymer and cross-linker).

  • Stir the mixture until all components are fully dissolved.

  • Cast the solution onto a glass substrate to form a thin film. Allow the solvent to evaporate completely in a fume hood.

  • Expose the film to a UV light source (e.g., a medium-pressure mercury lamp, 365 nm) for a specified period (e.g., 5-15 minutes).

  • The curing process can be monitored by FTIR by observing the disappearance of the thiol S-H peak (around 2570 cm⁻¹) and the C=C peak of the allyl group.

Characterization of the Cured Material:

  • Swell Test: To determine the degree of cross-linking by measuring the solvent uptake.

  • Dynamic Mechanical Analysis (DMA): To measure the mechanical properties, such as storage modulus and tan delta, as a function of temperature.

  • Pencil Hardness Test: To assess the surface hardness of the cured coating.

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes for the utilization of 1-allylcyclobutane-1-carboxylic acid in materials science.

Polymerization_Workflow Monomer 1-Allylcyclobutane- 1-carboxylic Acid + Diol Polymerization Condensation Polymerization Monomer->Polymerization Catalyst, Heat Polyester Allyl-Functionalized Polyester Polymerization->Polyester Crosslinker + Multifunctional Thiol + Photoinitiator Polyester->Crosslinker Curing UV Curing (Thiol-Ene Reaction) Crosslinker->Curing Material Cross-linked Polymer Network Curing->Material

Caption: Workflow for polyester synthesis and subsequent UV curing.

Monomer_Structure_and_Polymerization cluster_Monomer Monomer cluster_Polymerization Polymerization Routes cluster_Products Resulting Materials Monomer 1-Allylcyclobutane- 1-carboxylic Acid StepGrowth Step-Growth (with Diol) Monomer->StepGrowth Carboxylic Acid Functionality ChainGrowth Chain-Growth/ Modification Monomer->ChainGrowth Allyl Group Functionality Polyester Linear Polyester (Pendant Allyl Groups) StepGrowth->Polyester ModifiedPolymer Functionalized or Cross-linked Polymer ChainGrowth->ModifiedPolymer Polyester->ChainGrowth Post-polymerization Modification

Caption: Potential polymerization pathways for the monomer.

Quantitative Data Summary

While specific data for polymers derived from 1-allylcyclobutane-1-carboxylic acid is not available, the following table presents typical properties of polyesters containing cyclobutane rings, which can serve as a benchmark for expected performance.[8]

PropertyExpected Range for Cyclobutane PolyestersRationale
Glass Transition Temp. (Tg) 50 - 120 °CThe rigid cyclobutane ring restricts chain mobility, increasing Tg compared to fully aliphatic polyesters.
Decomposition Temp. (Td) > 300 °CThe stable cyclobutane structure contributes to high thermal stability.[8]
Molecular Weight (Mw) 10 - 50 kDaAchievable via solution-phase condensation polymerization, potentially higher with optimized conditions.[8]
Solubility Soluble in common organic solventsThe non-crystalline nature of polymers with such pendant groups often leads to good solubility.

Conclusion and Future Outlook

1-Allylcyclobutane-1-carboxylic acid represents a promising, yet underexplored, monomer for the development of advanced functional materials. Its bifunctional nature allows for the synthesis of novel polymers through multiple pathways, including step-growth and chain-growth mechanisms. The protocols detailed herein provide a solid foundation for researchers to begin exploring the synthesis and application of polymers derived from this unique building block. Future research should focus on the actual synthesis and characterization of these materials to validate their hypothesized properties and explore their potential in areas such as advanced coatings, biomedical materials, and specialty adhesives. The rigid cyclobutane core, combined with the reactive allyl handle, positions these materials as excellent candidates for high-performance applications.

References

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Amjaour, H. S. (2022). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons. Retrieved January 26, 2026, from [Link]

  • Cyclobutane. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Wu, Z., Wheeler, D. R., & Grubbs, R. H. (n.d.). Living ring-opening metathesis polymerization of cyclobutene: the thermodynamic effect of a reversibly binding ligand. ACS Publications. Retrieved January 26, 2026, from [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid?. (2024, March 21). Bloom Tech. Retrieved January 26, 2026, from [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. (2019, January 3). Beilstein Journals. Retrieved January 26, 2026, from [Link]

  • The application of cyclobutane derivatives in organic synthesis. (2003, April 1). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Significance of Polymers with “Allyl” Functionality in Biomedicine. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Linear Cyclobutane-Containing Polymer Synthesis via [2 + 2] Photopolymerization in an Unconfined Environment under Visible Light. (2022, November 17). ACS Publications. Retrieved January 26, 2026, from [Link]

  • The first cyclobutane-1,2,3,4-tetracarboxylate containing metal coordination polymer with three-dimensional framework. (2005, April 1). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. (2019, January 3). PubMed. Retrieved January 26, 2026, from [Link]

  • Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N- Carboxyanhydride: Fast Kinetics, Ultra-High Mol. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • 11.13 Polyamides and Polyesters: Step-Growth Polymers. (n.d.). Penn State Pressbooks. Retrieved January 26, 2026, from [Link]

  • 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Cyclobutanecarboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • CYCLOBUTYLAMINE. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • (PDF) Monomeric and Polymeric Carboxylic Acids. (2002, January 1). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters. (n.d.). Google Patents.
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  • Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. (2019, January 3). National Institutes of Health. Retrieved January 26, 2026, from [Link]

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Application Notes and Protocols for Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying novel lead compounds in modern drug development. In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD employs a more rational and focused approach. It begins with the screening of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target, albeit often with weak affinity.[1][2] The simplicity and smaller size of fragments allow for a more thorough exploration of chemical space, increasing the probability of finding a binding event.[3] These initial fragment hits then serve as high-quality starting points for a structure-guided medicinal chemistry effort to evolve them into potent and selective drug candidates. This approach has led to the successful development of several FDA-approved drugs, tackling even historically "undruggable" targets.[3]

This guide provides a comprehensive overview of the principles and practices of FBDD, offering detailed protocols for key experimental workflows and insights into the strategic decisions that underpin a successful FBDD campaign.

The Anatomy of a High-Quality Fragment

The success of any FBDD program is fundamentally linked to the quality of the fragment library. A well-designed library maximizes the chances of identifying tractable hits that can be readily optimized. The guiding principle for fragment design is often the "Rule of Three"[4][5]:

Physicochemical PropertyRecommended ValueRationale
Molecular Weight (MW) < 300 DaEnsures fragments are small and simple, allowing for greater chemical space to be explored and providing ample opportunity for subsequent chemical modification.
cLogP ≤ 3Maintains sufficient aqueous solubility to perform biophysical screening assays at high concentrations and reduces the risk of non-specific binding.
Hydrogen Bond Donors ≤ 3Avoids excessive polarity that can hinder cell permeability and oral bioavailability in later-stage compounds.
Hydrogen Bond Acceptors ≤ 3Similar to hydrogen bond donors, this helps to maintain favorable physicochemical properties for drug development.
Rotatable Bonds ≤ 3Limits conformational flexibility, which can lead to a significant entropic penalty upon binding, making it difficult to achieve high affinity.

Beyond these general guidelines, a high-quality fragment library should also possess chemical diversity, structural novelty, and synthetic tractability. Each fragment should be "poised" for follow-up chemistry, containing synthetic vectors that allow for straightforward elaboration once a hit is identified.[6] Rigorous quality control is paramount to ensure the identity, purity, and stability of the fragments in the screening collection.[6][7]

The FBDD Workflow: A Step-by-Step Guide

A typical FBDD campaign follows a well-defined, iterative workflow. The following diagram illustrates the key stages, each of which will be discussed in detail with accompanying protocols.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Fragment_Library Fragment Library (Design & QC) Screening Primary Screening (SPR, NMR, X-ray) Fragment_Library->Screening ~1000-2000 fragments Hit_Validation Hit Validation (Orthogonal Methods) Screening->Hit_Validation Initial Hits Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology Validated Hits Fragment_Evolution Fragment Evolution (Growing, Linking, Merging) Structural_Biology->Fragment_Evolution Structure-Guided Design Lead_Optimization Lead Optimization (SAR, ADME) Fragment_Evolution->Lead_Optimization Potent Binders

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Fragment Library Quality Control

Objective: To ensure the identity, purity, and solubility of fragments in the screening library.

Materials:

  • Fragment library stock solutions (typically 50-100 mM in DMSO)[7]

  • Screening buffer

  • Deuterated solvents (e.g., DMSO-d6) for NMR

  • LC-MS system

  • NMR spectrometer

Procedure:

  • Identity and Purity Assessment (LC-MS): a. Dilute a small aliquot of each fragment stock solution in a suitable solvent (e.g., acetonitrile/water). b. Inject the sample onto an LC-MS system equipped with a high-resolution mass spectrometer. c. Analyze the data to confirm the molecular weight of the fragment and assess its purity (typically >95%).

  • Structural Confirmation (NMR): a. Prepare a sample of each fragment in a deuterated solvent (e.g., DMSO-d6). b. Acquire a 1D proton NMR spectrum. c. Compare the observed spectrum with the expected structure to confirm the fragment's identity.

  • Solubility Assessment: a. Prepare a dilution series of each fragment in the screening buffer. b. Visually inspect the solutions for any precipitation. c. Alternatively, use a nephelometer to quantify solubility. Fragments should be soluble at the screening concentration.

  • Storage and Handling: a. Store fragment library plates at -20°C or -80°C to minimize degradation.[7] b. Avoid repeated freeze-thaw cycles.[7] c. Use appropriate solvent-resistant labware for all handling steps.[8]

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Immobilization reagents (e.g., EDC/NHS)

  • Screening buffer (degassed)

  • Fragment library plates

  • Control compounds (positive and negative)

Procedure:

  • Protein Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the sensor surface with a fresh mixture of EDC/NHS. c. Inject the target protein at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU). d. Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Screening Assay Setup: a. Prepare fragment solutions in running buffer at the desired screening concentration (typically 100-500 µM). Include buffer blanks for double referencing.[8] b. Use a flow rate of at least 30 µL/min to minimize mass transport effects.[8] c. Perform several start-up injections of running buffer to ensure a stable baseline.[8]

  • Screening: a. Inject each fragment solution over the sensor surface, including the reference flow cell. b. Monitor the change in response units (RU) during the association and dissociation phases. c. Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).

  • Data Analysis: a. Perform double referencing by subtracting the signal from the reference flow cell and the buffer blanks. b. Identify initial hits based on a predefined response threshold. c. Prioritize hits based on the shape of the sensorgram, looking for evidence of specific binding (i.e., a clear association and dissociation phase).

Protocol 3: Primary Screening using X-Ray Crystallography

Objective: To identify fragments that bind to a target protein by soaking them into protein crystals and solving the co-crystal structure.

Materials:

  • High-quality protein crystals

  • Fragment library

  • Cryoprotectant solution

  • Soaking plates

  • Synchrotron beamline access

Procedure:

  • Crystal Preparation: a. Grow protein crystals to a suitable size (typically >50 µm in at least one dimension).[9] b. Ensure the crystal system is robust and can tolerate soaking with DMSO (at least 10%).

  • Fragment Soaking: a. Prepare soaking solutions containing individual fragments or cocktails of 3-5 fragments at a concentration of 10-50 mM.[10] b. Transfer protein crystals to the soaking solution and incubate for a defined period (ranging from minutes to hours). c. Briefly transfer the soaked crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection and Processing: a. Collect X-ray diffraction data at a synchrotron source. b. Process the diffraction data using standard software packages (e.g., XDS, MOSFLM).

  • Structure Solution and Analysis: a. Solve the crystal structure by molecular replacement using the apo-protein structure as a model. b. Analyze the electron density maps for evidence of bound fragments. Specialized software such as PanDDA can be used to detect low-occupancy binders. c. Refine the structure with the bound fragment to determine its binding mode and interactions with the protein.

Protocol 4: Hit Validation using Orthogonal Methods

Objective: To confirm the binding of initial hits using a secondary, independent biophysical method to reduce the rate of false positives.[11][12]

Rationale: Different biophysical techniques have different strengths and weaknesses. Confirming a hit with an orthogonal method provides a higher degree of confidence that the observed interaction is genuine.[13]

Common Orthogonal Pairings:

Primary ScreenOrthogonal Validation Method
SPR NMR, Thermal Shift Assay (TSA)
X-Ray Crystallography SPR, Isothermal Titration Calorimetry (ITC)
NMR SPR, X-Ray Crystallography

Example Protocol: Hit Validation by 1H-15N HSQC NMR

Materials:

  • 15N-labeled target protein

  • Validated fragment hits from the primary screen

  • NMR buffer

  • NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation: a. Prepare a sample of 15N-labeled protein at a concentration of 50-100 µM in a suitable NMR buffer. b. Acquire a reference 1H-15N HSQC spectrum of the protein alone. c. Prepare a second sample containing the same concentration of protein and the fragment hit at a concentration 10-20 times that of the protein.

  • NMR Data Acquisition: a. Acquire a 1H-15N HSQC spectrum of the protein-fragment complex.

  • Data Analysis: a. Overlay the reference and complex spectra. b. Look for chemical shift perturbations (CSPs) in the protein's amide signals. Significant CSPs indicate that the fragment is binding to the protein and perturbing the chemical environment of specific residues. c. The magnitude of the CSPs can be used to map the binding site on the protein surface.

From Hit to Lead: The Art of Fragment Evolution

Once a fragment hit has been validated and its binding mode determined, the next crucial phase is to evolve it into a more potent lead compound. This process is heavily guided by structural information and involves iterative cycles of medicinal chemistry and biological testing.[14] The three main strategies for fragment evolution are:

  • Fragment Growing: Adding chemical functionality to the fragment to make additional favorable interactions with the target protein.[15][16]

  • Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the protein with a chemical linker.[15][16]

  • Fragment Merging: Combining the structural features of two or more overlapping fragments into a single, more potent molecule.[15][16]

Fragment_Evolution cluster_0 Fragment Evolution Strategies Growing Fragment Growing Lead Potent Lead Compound Growing->Lead Linking Fragment Linking Linking->Lead Merging Fragment Merging Merging->Lead Start Validated Fragment Hit(s) + Structural Data Start->Growing Start->Linking Start->Merging

Caption: The main strategies for evolving a fragment hit into a lead compound.

The choice of strategy depends on the nature of the fragment hits and the topology of the binding site. A successful fragment-to-lead campaign requires a close collaboration between structural biologists, computational chemists, and medicinal chemists to design and synthesize compounds with improved affinity, selectivity, and drug-like properties.

Conclusion: A Powerful Engine for Drug Discovery

Fragment-based drug discovery has matured into a cornerstone of modern drug discovery, offering a rational and efficient path to novel therapeutics.[1] By starting with small, well-characterized fragments and leveraging structural insights to guide their optimization, FBDD can overcome many of the challenges associated with traditional screening methods. The protocols and strategies outlined in this guide provide a framework for researchers to implement FBDD in their own drug discovery programs, ultimately accelerating the journey from a promising idea to a life-changing medicine.

References

  • Thomas, M., et al. (2017). FBDD in the Development of New Anti-mycobacterium Drugs. Frontiers in Chemistry, 5, 68. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Future Medicinal Chemistry, 5(3), 289-306. [Link]

  • Ciulli, A. (2013). Fragment-based drug discovery. Royal Society of Chemistry. [Link]

  • Wild, C., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. [Link]

  • Krimm, I., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 74(8-9), 433-442. [Link]

  • Keseru, G. M., & Erlanson, D. A. (Eds.). (2015). Fragment-based drug discovery: lessons and outlook. John Wiley & Sons.
  • Peng, J. W. (2020). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 63(21), 12359-12377. [Link]

  • Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE (Journal of Visualized Experiments), (183), e62208. [Link]

  • Dias, M. V. B., & Dias, L. C. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, e202400342. [Link]

  • Wilson, C. G. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4-9. [Link]

  • Kumar, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103215. [Link]

  • Krimm, I., et al. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 74(8-9), 433-442. [Link]

  • Kumar, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103215. [Link]

  • Klick, S., et al. (2003). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology, 27(11), 64-74. [Link]

  • Davis, B., & Pennestri, M. (n.d.). Fragment Based Drug Discovery: Case Histories and Experiences of Combining Orthogonal Methods. Bruker. [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 52-56. [Link]

  • Blundell, T. L., & Patel, S. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry, 12(18), 1957-1967. [Link]

  • Woodhead, A. J., et al. (2024). Fragment-to-Lead Medicinal Chemistry Publications in 2022. Journal of Medicinal Chemistry, 67(1), 1-21. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]

  • Wang, C., et al. (2024). Group Competition Strategy for Covalent Ligand Discovery. Journal of the American Chemical Society, 146(4), 2634-2643. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Peng, J. W. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. [Link]

  • CD Genomics. (n.d.). Quality Control in NGS Library Preparation Workflow. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]

  • Lexogen. (n.d.). Library Preparation Quality Control and Quantification. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Giannetti, T. (n.d.). Fragment Library Screening by SPR. York Structural Biology Laboratory. [Link]

  • Proteros. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • Volkman, B. F., & Johnson, B. A. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 640, 239-261. [Link]

  • Ferenczy, G. G., & Keserű, G. M. (2013). How are fragments optimized? A retrospective analysis of 145 fragment optimizations. Journal of Medicinal Chemistry, 56(6), 2478-2486. [Link]

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Application Notes and Protocols for the Synthesis of Novel Constrained Amino Acids from 1-(allyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Conformational Constraint in Modern Drug Design

In the landscape of contemporary drug discovery and medicinal chemistry, the use of unnatural amino acids (UAAs) has become an indispensable strategy for optimizing the therapeutic potential of peptide-based agents.[1] Standard peptides, while offering high potency and selectivity, are often hampered by poor metabolic stability and low oral bioavailability. The introduction of conformational constraints into the peptide backbone is a proven method to overcome these limitations. Constrained amino acids lock the peptide into a specific, bioactive conformation, which can lead to enhanced receptor binding affinity, increased selectivity, and improved resistance to enzymatic degradation.[2][3]

Cyclobutane-containing amino acids are particularly valuable building blocks for creating such constraints.[4] Their rigid, four-membered ring structure introduces a sharp turn or specific spatial orientation into a peptide chain, allowing for precise modulation of its three-dimensional structure.[1] This guide provides a detailed synthetic pathway and robust protocols for the synthesis of a novel class of constrained amino acids starting from the versatile building block, 1-(allyl)cyclobutane-1-carboxylic acid. This starting material offers a strategic entry point, where the allyl group can be chemically manipulated to install the requisite amine functionality.

Overall Synthetic Strategy

The transformation of 1-(allyl)cyclobutane-1-carboxylic acid into the target spiro-amino acid is achieved through a robust two-step sequence. The core of this strategy involves the selective oxidative cleavage of the allyl group's carbon-carbon double bond to generate a key ketone intermediate. This intermediate then undergoes reductive amination to install the primary amine, thereby completing the synthesis of the amino acid.

G cluster_0 Overall Workflow A 1-(allyl)cyclobutane- 1-carboxylic acid (Starting Material) B 1-(2-oxopropyl)cyclobutane- 1-carboxylic acid (Keto-Acid Intermediate) A->B Step 1: Oxidative Cleavage (Ozonolysis) C 1-(2-aminopropyl)cyclobutane- 1-carboxylic acid (Target Amino Acid) B->C Step 2: Reductive Amination

Figure 1: High-level synthetic workflow from the starting material to the final constrained amino acid.

Part 1: Oxidative Cleavage via Ozonolysis

Scientific Rationale

Ozonolysis is a powerful and highly selective reaction in organic chemistry used to cleave unsaturated bonds, such as those in alkenes and alkynes.[5][6] The reaction proceeds by adding ozone across the double bond to form an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[6] The choice of workup conditions following ozonide formation is critical as it dictates the final product.

  • Reductive Workup: Utilizes reagents like dimethyl sulfide (DMS) or zinc dust to quench the reaction, yielding aldehydes or ketones. This is the chosen pathway for our synthesis to generate the key carbonyl intermediate necessary for the subsequent amination step.

  • Oxidative Workup: Employs reagents like hydrogen peroxide to produce carboxylic acids.

For this protocol, we use a reductive workup with DMS to convert the terminal allyl group into an acetyl group, yielding 1-(2-oxopropyl)cyclobutane-1-carboxylic acid. The reaction is conducted at -78 °C to ensure the stability of the ozonide intermediates and prevent unwanted side reactions.

G Start 1-(allyl)cyclobutane- 1-carboxylic acid Molozonide Molozonide (Unstable Intermediate) Start->Molozonide [3+2] Cycloaddition O3 + O₃ Ozonide Secondary Ozonide (1,2,4-Trioxolane) Molozonide->Ozonide Rearrangement Product 1-(2-oxopropyl)cyclobutane- 1-carboxylic acid Ozonide->Product Cleavage DMSO + (CH₃)₂SO DMS + (CH₃)₂S (Reductive Workup)

Figure 2: Simplified mechanism of ozonolysis with a reductive workup.

Experimental Protocol: Ozonolysis

Materials:

  • 1-(allyl)cyclobutane-1-carboxylic acid (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Dimethyl sulfide (DMS) (3.0 eq)

  • Ozone (O₃) generator

  • Three-neck round-bottom flask equipped with a gas dispersion tube and a drying tube

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 1-(allyl)cyclobutane-1-carboxylic acid in a 3:1 mixture of anhydrous DCM and MeOH in the three-neck round-bottom flask.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution via the gas dispersion tube. The reaction progress can be monitored by the appearance of a persistent blue color, indicating a slight excess of ozone. Alternatively, thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material.

  • Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon gas for 10-15 minutes to remove excess ozone.

  • Reductive Workup: While maintaining the cold temperature, slowly add dimethyl sulfide (DMS) to the reaction mixture. Allow the mixture to warm slowly to room temperature and stir for at least 4 hours, or overnight.

    • Scientist's Note: The addition of DMS is exothermic and should be done carefully. DMS reduces the ozonide and is itself oxidized to dimethyl sulfoxide (DMSO).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent and excess DMS.

  • Purification: Purify the resulting crude oil by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes with 1% acetic acid) to isolate the pure 1-(2-oxopropyl)cyclobutane-1-carboxylic acid.

ParameterExpected Value/Observation
Reaction Time 1-3 hours (ozonolysis)
Workup Time 4-12 hours
Typical Yield 85-95%
Appearance Colorless to pale yellow oil
Key ¹H NMR Signal Singlet ~2.1-2.2 ppm (CH₃)

Part 2: Synthesis via Reductive Amination

Scientific Rationale

Reductive amination is a highly efficient method for converting ketones and aldehydes into amines.[7] The reaction proceeds in two stages: first, the ketone reacts with an ammonia source (like ammonium acetate or ammonium chloride) to form an imine intermediate in equilibrium. Second, a reducing agent, added to the same pot, selectively reduces the imine to the final amine.[8]

The choice of reducing agent is crucial for the success of a one-pot reductive amination.[8] Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) would readily reduce the starting ketone before imine formation can occur. Therefore, milder, pH-sensitive reducing agents are required. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice because it is stable in mildly acidic conditions (pH 4-6), which favor imine formation, and it selectively reduces the protonated iminium ion much faster than it reduces the ketone carbonyl.[8][9]

G cluster_1 Reductive Amination Workflow Ketone Keto-Acid Intermediate Imine Imine Intermediate (in equilibrium) Ketone->Imine + NH₄OAc - H₂O Imine->Ketone Hydrolysis Amine Target Amino Acid Imine->Amine + NaBH₃CN (Reduction)

Figure 3: The two-stage process of one-pot reductive amination.

Experimental Protocol: Reductive Amination

Materials:

  • 1-(2-oxopropyl)cyclobutane-1-carboxylic acid (1.0 eq)

  • Ammonium acetate (NH₄OAc) (5-10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)

  • Methanol (MeOH), anhydrous

  • Acetic acid (glacial)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dowex® 50WX8 ion-exchange resin (or similar)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the keto-acid intermediate and a large excess of ammonium acetate in anhydrous methanol.

    • Scientist's Note: Ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH for imine formation.

  • pH Adjustment: Adjust the pH of the solution to approximately 6 by adding glacial acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride to the mixture in small portions over 15-20 minutes.

    • Safety Warning: NaBH₃CN can release toxic hydrogen cyanide (HCN) gas if the solution becomes too acidic (pH < 4). Ensure the reaction is performed in a well-ventilated fume hood and the pH is monitored.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Quenching and Workup: Carefully quench the reaction by slowly adding 1 M HCl until the pH is ~2 to destroy any remaining NaBH₃CN (monitor for gas evolution). Concentrate the mixture under reduced pressure.

  • Purification: The purification of the final amino acid is typically achieved using ion-exchange chromatography. a. Dissolve the crude residue in water and load it onto a column of Dowex® 50WX8 resin (H⁺ form). b. Wash the column extensively with deionized water to remove uncharged impurities and salts. c. Elute the desired amino acid from the resin using an aqueous ammonia solution (e.g., 2-5% NH₄OH). d. Collect the fractions containing the product (can be identified by ninhydrin staining on a TLC plate).

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure constrained amino acid.

ParameterExpected Value/Observation
Reaction Time 12-24 hours
Typical Yield 60-80%
Appearance White to off-white solid
Key Analysis Positive Ninhydrin Test

References

  • Stinglhamer, M., Yzeiri, X., Rohlfs, T., Brandhofer, T., Daniliuc, C. G., & García Mancheño, O. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(6), 496–501. [Link]

  • Frongia, A., et al. (2023). β‐N‐Heterocyclic Cyclobutane Carboximides: Synthesis Via a Tandem Base‐Catalyzed Amidation/aza‐Michael Addition Protocol and Facile Transformations. European Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2010). Functional Groups in Organic Chemistry. Master Organic Chemistry. [Link]

  • Singh, Y., Sharma, R., & Kaur, H. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Liang, Y., et al. (2021). Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage. Request PDF on ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Ozonolysis. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2015). Synthesis of Amino Acids: A Combination of Amine and Carboxylic Acid Chemistry. Chemistry LibreTexts. [Link]

  • Molnar, A. (2023). Synthesis of spiro‐cyclobutane‐pyrrolines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Ozonolysis. Wikipedia. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • O'Reilly, E., Pes, L., Ortin, Y., Müller-Bunz, H., & Paradisi, F. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511–518. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidative cleavage of alkynes. Organic Chemistry Portal. [Link]

  • Ohno, H. (2016). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Fan, R., et al. (2007). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters. [Link]

  • D'Auria, M., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. National Institutes of Health. [Link]

  • ChemTalk. (n.d.). Ozonolysis. ChemTalk. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid. This document is designed for chemistry professionals engaged in organic synthesis and drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and improve your product yield. Our guidance is based on established chemical principles and field-proven methodologies.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

The direct α-alkylation of cyclobutanecarboxylic acid or its ester derivative is a common and efficient route to the target molecule. However, like any multi-step synthesis, it presents potential challenges. This section addresses specific issues you may encounter during your experiment.

Question: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?

Answer:

Low conversion is a frequent issue, often stemming from suboptimal deprotonation of the α-carbon. To achieve successful allylation, a sufficiently strong, non-nucleophilic base is required to generate the reactive enolate intermediate.

Core Causality: The α-proton of cyclobutanecarboxylic acid is not highly acidic. To deprotonate it effectively, especially in the presence of the more acidic carboxylic acid proton, a very strong base is necessary to form a dianion. Incomplete deprotonation is the most common reason for reaction failure.

Recommended Solutions:

  • Choice of Base: Standard alkoxide bases like sodium ethoxide are generally insufficient for deprotonating the α-carbon of a carboxylic acid or ester in high yield. The base of choice is Lithium Diisopropylamide (LDA) . LDA is a strong, sterically hindered, non-nucleophilic base that can completely convert the carbonyl compound into its enolate form.[1][2][3]

  • Stoichiometry of Base: When starting with cyclobutanecarboxylic acid, at least two equivalents of LDA are required. The first equivalent deprotonates the acidic carboxylic acid proton, and the second equivalent deprotonates the α-carbon to form the crucial dianion.

  • Anhydrous Conditions: LDA reacts violently with water. All glassware must be flame-dried or oven-dried, and all solvents (like THF) must be rigorously dried and deoxygenated. The presence of moisture will quench the LDA and the enolate, halting the reaction.

  • Reaction Temperature: Enolate formation with LDA is typically performed at low temperatures, around -78 °C (a dry ice/acetone bath), to prevent side reactions.[3] After the enolate has formed, the allyl bromide is added, and the reaction may be allowed to slowly warm to room temperature.

Experimental Protocol: Direct α-Alkylation via Dianion Formation

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification A Dry Glassware & Solvents B Prepare LDA Solution (n-BuLi + Diisopropylamine in THF at -78°C) A->B Strictly Anhydrous C Add Cyclobutanecarboxylic Acid to LDA solution at -78°C B->C D Stir for 30-60 min (Dianion Formation) C->D E Add Allyl Bromide (Slowly, at -78°C) D->E F Warm to Room Temperature (Allow reaction to proceed overnight) E->F G Quench with H2O or sat. NH4Cl F->G H Acidify with HCl (aq) G->H I Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J Purify via Chromatography or Distillation I->J

Caption: Workflow for the synthesis via direct alkylation.

Question: I'm observing significant side products. How can I improve the selectivity of my reaction?

Answer:

Side product formation often competes with the desired C-alkylation pathway. Understanding the potential side reactions is key to mitigating them.

ProblemPotential Cause(s)Recommended Solution(s)
O-Alkylation Product The carboxylate oxygen is nucleophilic and can react with allyl bromide. This is more likely if the α-carbon is not fully deprotonated.Use two full equivalents of LDA to form the dianion. This makes the α-carbanion the most nucleophilic site.
Elimination of Allyl Bromide The enolate can act as a base, causing E2 elimination of HBr from allyl bromide to form propadiene.Maintain a low reaction temperature (-78 °C) during the addition of allyl bromide. Add the alkylating agent slowly to the enolate solution.
Unidentified Polymer Allyl bromide can undergo radical polymerization, especially in the presence of impurities or light.Use freshly distilled, high-purity allyl bromide. Store it in a dark bottle. Consider adding a radical inhibitor if polymerization is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the LDA-mediated alkylation of cyclobutanecarboxylic acid?

The reaction proceeds through a dianion intermediate. The first equivalent of LDA, a strong base, removes the most acidic proton from the carboxylic acid group. The second equivalent then removes the α-proton, creating a highly nucleophilic carbanion at the carbon adjacent to the carbonyl group. This dianion then acts as a nucleophile in an SN2 reaction with allyl bromide.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products start Cyclobutanecarboxylic Acid lda1 + LDA monoanion Monoanion (Carboxylate) start->monoanion 1st LDA equivalent (deprotonates -COOH) allyl_br + Allyl Bromide dianion Dianion (Enolate) monoanion->dianion 2nd LDA equivalent (deprotonates α-carbon) final_product 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylate dianion->final_product SN2 Attack final_acid Target Acid (after workup) final_product->final_acid Acidic Workup

Caption: Mechanism of dianion formation and alkylation.

Q2: Are there viable alternative synthetic routes to the target molecule?

Yes, the malonic ester synthesis is a classic and robust alternative for preparing substituted carboxylic acids.[4][5][6][7] This method is particularly useful if direct alkylation proves problematic.

Malonic Ester Synthesis Pathway:

  • Cyclobutane Ring Formation: React diethyl malonate with 1,3-dibromopropane in the presence of a base (e.g., sodium ethoxide) to form diethyl cyclobutane-1,1-dicarboxylate.

  • Allylation: Deprotonate the resulting dicarboxylate at the α-carbon with a suitable base and react it with allyl bromide.

  • Hydrolysis and Decarboxylation: Treat the allylated diester with aqueous acid (like HCl) and heat. This hydrolyzes both ester groups to carboxylic acids. The resulting β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation (loses CO₂) to yield the final product.[8][9][10][11]

Comparison of Routes:

FeatureDirect Alkylation (LDA)Malonic Ester Synthesis
Number of Steps Fewer (potentially one pot)More (3 distinct steps)
Reagents Requires strong, sensitive base (LDA) and strictly anhydrous conditions.Uses more common, less hazardous reagents (e.g., NaOEt).
Key Intermediate DianionDiethyl cyclobutane-1,1-dicarboxylate
Yield Potential Can be very high if optimized.Generally reliable and high-yielding.
Primary Challenge Ensuring complete dianion formation.The initial cyclization step can sometimes have moderate yields.
Q3: Can I use Phase-Transfer Catalysis for this alkylation?

Phase-Transfer Catalysis (PTC) is an excellent technique for many alkylation reactions, often providing milder conditions and avoiding the need for strong organometallic bases.[12][13][14] For this specific synthesis, PTC could be applied to the alkylation of a more acidic precursor, such as diethyl cyclobutane-1,1-dicarboxylate (an intermediate in the malonic ester synthesis). A quaternary ammonium salt (e.g., tetrabutylammonium bromide) would be used to transport the enolate from an aqueous or solid base phase into the organic phase for reaction with allyl bromide.[12][15] Direct PTC alkylation of cyclobutanecarboxylic acid itself is less common due to the difficulty in generating the carbanion with typical PTC bases (like concentrated NaOH).

Q4: What are the best practices for monitoring reaction progress and characterizing the final product?
  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a hexane/ethyl acetate mixture) to separate the starting material from the less polar product. Staining with potassium permanganate can help visualize the spots, as the allyl group will react.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. Look for the characteristic signals of the allyl group (multiplets around 5-6 ppm and a doublet around 2.5 ppm in ¹H NMR) and the disappearance of the α-proton signal from the starting material.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid C=O (around 1700 cm⁻¹) and O-H (broad, 2500-3300 cm⁻¹) stretches.

References

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  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • Decarboxylation of dicarboxylic acid. (2023). Reddit. [Link]

  • CHEM 2325 Module 23: Esterification via Alkylation. (2021). YouTube. [Link]

  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions. (2020). PMC - NIH. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Process for preparing cyclobutane-1,2-dicarboxylic esters. (n.d.). Eureka | Patsnap. [Link]

  • Alkylation at the α-Carbon. (n.d.). KPU Pressbooks. [Link]

  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2013). ResearchGate. [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). [PDF Source]. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. (2024). PubMed. [Link]

  • Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. (2010). Semantic Scholar. [Link]

  • The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • How is the Malonic ester synthesis used for carboxylic acid derivatives? (n.d.). TutorChase. [Link]

  • M. M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. [Link]

  • Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018). YouTube. [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]

  • Decarboxylation. (n.d.). Wikipedia. [Link]

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identifying side products in the allylation of cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the allylation of cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reaction in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products, ensuring the integrity and yield of your target molecule, allyl cyclobutanecarboxylate.

Introduction: The Synthetic Challenge

The allylation of cyclobutane-1-carboxylic acid is a crucial transformation for introducing a versatile allyl moiety, which can be further functionalized. While seemingly straightforward, this reaction, particularly under Fischer esterification conditions (acid catalysis with allyl alcohol), is often plagued by the formation of specific side products. Understanding the mechanistic origins of these impurities is paramount for optimizing your reaction conditions and simplifying downstream purification.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a low-boiling point impurity in my crude reaction mixture. What could it be?

A1: A common low-boiling point side product is cyclobutane , which arises from the decarboxylation of your starting material, cyclobutane-1-carboxylic acid. This is particularly prevalent when the reaction is conducted at elevated temperatures in the presence of an acid catalyst.

Q2: My NMR spectrum shows unexpected signals in the olefinic and ether regions, but it's not my desired ester. What are these impurities?

A2: You are likely observing side products derived from your reagent, allyl alcohol. Under acidic conditions, allyl alcohol can undergo self-condensation to form diallyl ether . Additionally, it can polymerize to form allyl alcohol oligomers .

Q3: Why is my reaction yield of allyl cyclobutanecarboxylate consistently low, even with prolonged reaction times?

A3: Low yields are often a direct consequence of competing side reactions. The consumption of your starting material through decarboxylation and the self-reaction of allyl alcohol reduce the concentration of the reactants available for the desired esterification. The Fischer esterification is also an equilibrium process, and the water generated as a byproduct can hydrolyze the ester back to the starting materials.[1][2]

Q4: Can I use a different method for allylation to avoid these side products?

A4: Yes, alternative methods can be employed. For instance, converting the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with allyl alcohol in the presence of a non-nucleophilic base, can minimize side reactions associated with strong acids and high temperatures. Another approach is to use a carboxylate salt and an allyl halide in an SN2 reaction.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section provides a detailed breakdown of the most common side products, their mechanisms of formation, and actionable strategies to minimize their presence in your reaction.

Side Product 1: Cyclobutane (via Decarboxylation)
  • Mechanism of Formation: The presence of a strong acid and heat can induce the protonation of the carbonyl oxygen of cyclobutane-1-carboxylic acid, followed by the loss of carbon dioxide and a proton to yield cyclobutane.

  • Identifying Characteristics:

    • GC-MS: A volatile compound with a molecular ion peak corresponding to the mass of cyclobutane.[3][4]

    • 1H NMR: A simple spectrum with a single peak in the aliphatic region.

  • Mitigation Strategies:

    • Lower Reaction Temperature: Employ the lowest effective temperature to favor esterification over decarboxylation.

    • Milder Acid Catalyst: Consider using a less corrosive acid catalyst or a solid-supported acid catalyst.

    • Alternative Acyl Activation: Avoid strong acidic conditions altogether by converting the carboxylic acid to an acyl chloride or using coupling agents like DCC.

Side Product 2: Diallyl Ether
  • Mechanism of Formation: Under acidic conditions, allyl alcohol can be protonated to form a good leaving group (water). A second molecule of allyl alcohol can then act as a nucleophile, attacking the protonated allyl alcohol in an SN2 or SN1-like fashion to produce diallyl ether.

  • Identifying Characteristics:

    • GC-MS: A peak with a molecular ion corresponding to the mass of diallyl ether.

    • 1H and 13C NMR: Characteristic signals for the allyl groups and the ether linkage. The 1H NMR spectrum will show multiplets for the vinyl protons and a doublet for the methylene protons adjacent to the ether oxygen.[5][6]

  • Mitigation Strategies:

    • Control Stoichiometry: Use a minimal excess of allyl alcohol.

    • Lower Reaction Temperature: Reduces the rate of the self-condensation reaction.

    • Use of a Dean-Stark Trap: Removing water as it forms can help to drive the esterification equilibrium forward and reduce the concentration of the hydronium ion that catalyzes ether formation.[1]

Side Product 3: Allyl Alcohol Oligomers/Polymers
  • Mechanism of Formation: Similar to ether formation, acid-catalyzed polymerization of allyl alcohol can occur, leading to a mixture of oligomers with varying chain lengths.[7]

  • Identifying Characteristics:

    • GPC/SEC: Gel permeation chromatography is the most effective technique to determine the molecular weight distribution of the polymeric side products.[8][9]

    • 1H NMR: Broad signals in the aliphatic and olefinic regions, characteristic of a polymeric structure.

  • Mitigation Strategies:

    • Lower Reaction Temperature and Shorter Reaction Times: Minimize the conditions that promote polymerization.

    • Control of Acid Concentration: Use the minimum effective concentration of the acid catalyst.

Summary of Potential Side Products

Side ProductFormation PathwayKey Identifying FeaturesMitigation Strategies
Cyclobutane Acid-catalyzed decarboxylation of cyclobutane-1-carboxylic acid.Low boiling point, characteristic GC-MS fragmentation.[3][4]Lower reaction temperature, use milder acid catalysts.
Diallyl Ether Acid-catalyzed self-condensation of allyl alcohol.Distinct 1H and 13C NMR signals, identifiable peak in GC-MS.[5][6]Control stoichiometry of allyl alcohol, lower reaction temperature, remove water.
Allyl Alcohol Oligomers Acid-catalyzed polymerization of allyl alcohol.Broad signals in NMR, characterized by GPC.[8][9]Lower reaction temperature, shorter reaction times, control acid concentration.

Experimental Protocols for Side Product Identification

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify peaks corresponding to the expected molecular ions and fragmentation patterns of cyclobutane and diallyl ether.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a sample of the crude reaction mixture in a deuterated solvent (e.g., CDCl3).

  • Acquisition: Acquire 1H and 13C NMR spectra.

  • Data Analysis:

    • Diallyl Ether: Look for characteristic signals around 5.9 ppm (m, -CH=), 5.2 ppm (m, =CH2), and 4.0 ppm (d, -O-CH2-).[5][6]

    • Allyl Alcohol Oligomers: Observe for broad, unresolved peaks in the regions of 3.5-4.5 ppm and 5.0-6.0 ppm.

Protocol 3: Gel Permeation Chromatography (GPC/SEC)
  • Sample Preparation: Dissolve the non-volatile residue of the crude reaction mixture in a suitable mobile phase (e.g., THF).

  • GPC Conditions:

    • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes.

    • Mobile Phase: THF at a flow rate of 1 mL/min.

    • Detector: Refractive Index (RI) detector.

  • Data Analysis: Analyze the resulting chromatogram for a distribution of molecular weights, which would indicate the presence of oligomers.

Reaction Pathway Visualizations

G Cyclobutane-1-carboxylic Acid Cyclobutane-1-carboxylic Acid Protonated Carboxylic Acid Protonated Carboxylic Acid Cyclobutane-1-carboxylic Acid->Protonated Carboxylic Acid H+ Allyl Alcohol Allyl Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate + Allyl Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Allyl Cyclobutanecarboxylate Allyl Cyclobutanecarboxylate Protonated Ester->Allyl Cyclobutanecarboxylate - H+

Caption: Competing side reactions during the allylation of cyclobutane-1-carboxylic acid.

References

  • GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). (2025). ResearchGate. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification | Mechanism + Easy TRICK!. (2024). YouTube. Retrieved from [Link]

  • mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved from [Link]

  • How can I improve the yield of my Fischer Esterification?. (2020). Reddit. Retrieved from [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Curve of cyclobutanecarboxylic acid with GC-MS technique. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of Poly(vinyl alcohol). (2023). Agilent. Retrieved from [Link]

  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. (2014). ResearchGate. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Poly(allyl alcohol) Homo- and Block Polymers by Postpolymerization Reduction of an Activated Polyacrylamide. (2018). PubMed. Retrieved from [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). ACS Publications. Retrieved from [Link]

  • Diallyl ether. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Purification of 1-(allyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(allyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable synthetic intermediate. As a Senior Application Scientist, I have compiled field-proven insights and troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

1-(allyl)cyclobutane-1-carboxylic acid presents a unique set of purification challenges stemming from its hybrid structure, which combines a strained cyclobutane ring, a reactive allyl group, and a polar carboxylic acid moiety. The primary difficulties arise from:

  • Structurally Similar Impurities: The synthesis of 1-(allyl)cyclobutane-1-carboxylic acid can often result in the formation of side-products that are structurally very similar to the desired compound, making separation challenging.

  • Physical Properties: As a liquid at room temperature, traditional purification techniques like crystallization can be difficult to employ effectively. Its boiling point and polarity also play a crucial role in the selection of appropriate purification methods.

  • Reactivity: The presence of the allyl group introduces the possibility of side reactions, such as polymerization or oxidation, especially at elevated temperatures.

This guide will provide a structured approach to overcoming these challenges, with detailed troubleshooting protocols and answers to frequently asked questions.

Troubleshooting Guides

Issue 1: Incomplete removal of starting materials (e.g., cyclobutanecarboxylic acid, allyl bromide).

Root Cause Analysis: Incomplete reaction conversion or inefficient initial work-up procedures are the primary causes for the presence of unreacted starting materials. The polarity differences between the starting materials and the product can be exploited for effective separation.

Troubleshooting Protocol:

  • Liquid-Liquid Extraction Optimization:

    • Rationale: A well-optimized liquid-liquid extraction is the first line of defense against starting material contamination. The carboxylic acid product is readily deprotonated to form a water-soluble carboxylate salt, while the less polar starting materials remain in the organic phase.

    • Step-by-Step Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

      • Extract the organic phase with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The use of a weak base is crucial to prevent potential side reactions with the allyl group that might occur under strongly basic conditions.

      • Separate the aqueous phase containing the deprotonated product.

      • Wash the aqueous phase with the organic solvent to remove any remaining neutral impurities.

      • Acidify the aqueous phase with a strong acid (e.g., 1M HCl) to a pH below the pKa of the carboxylic acid (typically < 4) to regenerate the neutral product.

      • Extract the acidified aqueous phase with fresh organic solvent.

      • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatographic Purification:

    • Rationale: If extraction is insufficient, column chromatography is the next logical step. The choice of stationary and mobile phases is critical for achieving good separation.

    • Recommended Conditions:

      • Stationary Phase: Silica gel is the most common choice for the purification of polar compounds like carboxylic acids.

      • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 7:3). The addition of a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

Issue 2: Presence of unidentified side-products with similar polarity to the desired compound.

Root Cause Analysis: Side-reactions during the synthesis, such as dimerization, isomerization of the allyl group, or ring-opening of the cyclobutane moiety, can lead to impurities with polarities very close to the product, making separation by standard chromatography difficult.

Troubleshooting Protocol:

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: For challenging separations, HPLC offers higher resolution than standard column chromatography. A reverse-phase column is generally suitable for carboxylic acids.

    • Recommended Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.

      • Detection: UV detection (around 210 nm) is suitable for the carboxylic acid group.

  • Distillation under Reduced Pressure:

    • Rationale: If the side-products have a sufficiently different boiling point from the desired product, fractional distillation under reduced pressure can be an effective purification method. This is particularly useful for removing higher-boiling impurities. The boiling point of the parent cyclobutanecarboxylic acid is 191.5–193.5 °C at 740 mmHg[1], and the addition of the allyl group will likely increase this.

    • Step-by-Step Protocol:

      • Ensure the crude product is free of solvent.

      • Use a fractional distillation apparatus with a short Vigreux column to improve separation efficiency.

      • Apply a vacuum and gently heat the distillation flask.

      • Collect fractions based on the boiling point and monitor their purity by TLC or GC-MS.

Frequently Asked Questions (FAQs)

Q1: My purified 1-(allyl)cyclobutane-1-carboxylic acid is turning yellow over time. What is causing this and how can I prevent it?

A1: The yellowing is likely due to oxidation or polymerization of the allyl group. To prevent this, store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (≤ 4°C) and protect it from light. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), at a low concentration (e.g., 100 ppm) can also help to improve stability.

Q2: I am having trouble with my compound streaking on the TLC plate. How can I improve the spot shape?

A2: Streaking of carboxylic acids on silica gel TLC plates is a common issue due to strong interactions with the stationary phase. To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to your developing solvent. This will protonate the silica surface and reduce the tailing of your acidic compound.

Q3: Can I use crystallization to purify 1-(allyl)cyclobutane-1-carboxylic acid?

A3: While the parent cyclobutanecarboxylic acid is a liquid at room temperature, some derivatives can be crystallized.[1] For 1-(allyl)cyclobutane-1-carboxylic acid, direct crystallization may be challenging. However, you can attempt to form a salt with a suitable base (e.g., a chiral amine for resolution of enantiomers) which may be a crystalline solid. After recrystallization of the salt, the pure carboxylic acid can be regenerated by acidification. Low-temperature crystallization from a non-polar solvent like hexane could also be explored.

Q4: What are the expected ¹H NMR signals for 1-(allyl)cyclobutane-1-carboxylic acid?

  • Cyclobutane protons: A complex multiplet in the range of 1.8-2.5 ppm.

  • Allyl protons:

    • A doublet for the two protons adjacent to the cyclobutane ring (CH₂ -CH=CH₂).

    • A multiplet for the vinyl proton (-CH =CH₂).

    • Two distinct signals (doublet of doublets) for the terminal vinyl protons (-CH=CH₂ ).

  • Carboxylic acid proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity with high accuracy.

  • Elemental Analysis: To confirm the elemental composition of the purified compound.

Visualizations and Data

Purification Workflow

Purification_Workflow Crude_Product Crude 1-(allyl)cyclobutane- 1-carboxylic acid Extraction Liquid-Liquid Extraction (Aqueous NaHCO₃) Crude_Product->Extraction Acidification Acidification (HCl) & Extraction Extraction->Acidification Chromatography Silica Gel Chromatography (Hexane/EtOAc gradient) Acidification->Chromatography Impurities remain Pure_Product Pure Product (>95%) Acidification->Pure_Product High Purity Distillation Fractional Distillation (Reduced Pressure) Chromatography->Distillation Co-eluting impurities Chromatography->Pure_Product High Purity Distillation->Pure_Product

Caption: A typical purification workflow for 1-(allyl)cyclobutane-1-carboxylic acid.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Purity Issue Detected Impurity_Type Identify Impurity Type Start->Impurity_Type Starting_Material Starting Material Impurity_Type->Starting_Material Known Side_Product Side-Product Impurity_Type->Side_Product Unknown/ Similar Polarity Optimize_Extraction Optimize L-L Extraction Starting_Material->Optimize_Extraction Column_Chromatography Column Chromatography Side_Product->Column_Chromatography Optimize_Extraction->Column_Chromatography Still Impure HPLC Preparative HPLC Column_Chromatography->HPLC Co-elution Distillation Fractional Distillation Column_Chromatography->Distillation Boiling Point Difference

Caption: A decision tree for troubleshooting purification issues.

Solvent Properties for Chromatography
Solvent System (Hexane:Ethyl Acetate)PolarityTypical Elution Profile
95:5LowElutes non-polar impurities.
90:10Low-MediumElutes less polar side-products.
80:20MediumTypically elutes the desired product.
70:30Medium-HighElutes more polar impurities.

References

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 23, 16. doi:10.15227/orgsyn.023.0016. [Link]

  • Werner, N. W., & Casanova, Jr., J. (1967). Cyclobutylamine. Organic Syntheses, 47, 28. doi:10.15227/orgsyn.047.0028. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54460225, 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid. Retrieved from [Link].

  • Wikipedia contributors. (n.d.). Cyclobutanecarboxylic acid. In Wikipedia. Retrieved from [Link].

  • Doc Brown's Chemistry. (n.d.). cyclobutane H-1 NMR spectrum. Retrieved from [Link].

Sources

troubleshooting low conversion in 1-allylcyclobutane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-allylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific synthesis. As Senior Application Scientists, we have compiled this resource to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Overview of the Synthesis

The synthesis of 1-allylcyclobutane-1-carboxylic acid typically involves the α-alkylation of cyclobutane-1-carboxylic acid. This process generally requires the formation of a dianion of the carboxylic acid using a strong base, followed by reaction with an allyl halide. The successful execution of this synthesis is highly dependent on carefully controlled reaction conditions to avoid side reactions and maximize conversion.

Reaction Scheme:

The overall transformation can be summarized as follows:

A common strong base used for this purpose is Lithium Diisopropylamide (LDA).[1][2][3][4][5]

II. Troubleshooting Low Conversion and Side Reactions

This section addresses common issues encountered during the synthesis of 1-allylcyclobutane-1-carboxylic acid, providing explanations for the underlying causes and actionable solutions.

Question 1: My conversion to 1-allylcyclobutane-1-carboxylic acid is consistently low. What are the likely causes?

Low conversion is a frequent challenge and can stem from several factors related to the generation and reactivity of the carboxylate dianion.

Potential Cause 1: Incomplete Dianion Formation

  • Explanation: The α-proton of a carboxylic acid is significantly less acidic than the carboxylic acid proton itself. Therefore, a stoichiometric amount of a very strong base is required to generate the dianion. Incomplete deprotonation at the α-carbon will result in unreacted starting material. Weaker bases like sodium hydroxide or alkoxides are generally insufficient for complete dianion formation.[6]

  • Troubleshooting Steps:

    • Choice of Base: Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base that is highly effective for this transformation.[1][2][4] Ensure you are using a sufficiently strong base.

    • Stoichiometry of the Base: Use at least two equivalents of the strong base. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon.

    • Base Quality: LDA is moisture-sensitive and can degrade over time. Use freshly prepared or properly stored LDA. The quality of commercially available LDA can also vary. Consider titrating your LDA solution before use to determine its exact molarity.

Potential Cause 2: Suboptimal Reaction Temperature

  • Explanation: The formation of the dianion with LDA is typically performed at low temperatures (e.g., -78 °C) to control the reaction and prevent side reactions.[1][3] Allowing the temperature to rise prematurely can lead to decomposition of the LDA or the dianion.

  • Troubleshooting Steps:

    • Maintain a consistently low temperature during the deprotonation step. A dry ice/acetone bath is recommended.

    • Add the base slowly to the solution of the carboxylic acid to manage any exothermic processes.[7]

Potential Cause 3: Issues with the Alkylating Agent

  • Explanation: The purity and reactivity of the allyl halide are crucial. Impurities in the allyl bromide or chloride can interfere with the reaction. Additionally, using a less reactive alkylating agent will result in lower conversion.

  • Troubleshooting Steps:

    • Use freshly distilled or high-purity allyl bromide or allyl chloride.

    • Ensure the allyl halide is added after the complete formation of the dianion.

Question 2: I am observing significant amounts of a dialkylated product. How can I minimize this?

The formation of a 1,1-diallylcyclobutane derivative is a common side reaction.

Potential Cause: In-situ Reprotonation and Re-alkylation

  • Explanation: If the mono-alkylated product is deprotonated by any remaining base or unreacted dianion, it can then react with another molecule of the allyl halide to form the dialkylated product.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess of the carboxylic acid relative to the base and alkylating agent to ensure that the base is fully consumed.

    • Reverse Addition: Consider adding the generated dianion solution to the allyl halide solution (reverse addition). This ensures that the dianion is immediately consumed by the alkylating agent, minimizing its contact with the mono-alkylated product.

    • Temperature Control: Maintain a low temperature throughout the addition of the alkylating agent.

Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Purification challenges often arise from the presence of unreacted starting materials, side products, and reagents.

Common Impurities:

  • Unreacted cyclobutane-1-carboxylic acid

  • 1,1-diallylcyclobutane derivative

  • Byproducts from the decomposition of LDA (e.g., diisopropylamine)

Purification Strategy:

A standard workup and purification protocol for carboxylic acids can be effective.[8]

  • Quenching: After the reaction is complete, quench the reaction mixture with water or a dilute acid at a low temperature.

  • Extraction:

    • Perform an initial extraction with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) to separate the organic products from aqueous-soluble impurities.

    • To separate the carboxylic acid products from neutral impurities (like the dialkylated product), perform a basic extraction. Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acids will be deprotonated and move into the aqueous layer.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylic acids, causing them to precipitate or become extractable back into an organic solvent.

  • Chromatography: If the extraction does not provide sufficient purity, column chromatography on silica gel may be necessary. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic or formic acid, can be used to effectively separate the desired product from impurities.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of LDA?

While other strong bases like sodium hydride (NaH) or sodium amide (NaNH2) can be used for α-alkylation, LDA is often preferred due to its high basicity, non-nucleophilic nature, and solubility in common organic solvents at low temperatures.[2][6] The bulky isopropyl groups on LDA minimize its potential to act as a nucleophile.[4]

Q2: What is the typical yield I should expect for this reaction?

Yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis. With optimized conditions, yields in the range of 60-80% are achievable. However, without careful control, yields can be much lower.

Q3: How do I prepare cyclobutane-1-carboxylic acid?

Cyclobutane-1-carboxylic acid can be prepared through several methods, with a common route being the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[9][10][11] This dicarboxylic acid can be synthesized from the reaction of diethyl malonate with 1,3-dibromopropane.[12]

Q4: Are there any safety precautions I should be aware of?

  • Strong Bases: LDA and other strong bases are highly reactive and corrosive. They react violently with water. Handle them under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE).

  • Alkyl Halides: Allyl halides are lachrymators and should be handled in a well-ventilated fume hood.

  • Low Temperatures: Use caution when working with cryogenic baths like dry ice/acetone.

IV. Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic, sterically hindered base.[1][2][4]
Base Stoichiometry 2.1 - 2.2 equivalentsEnsures complete dianion formation.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and dissolves reagents well at low temperatures.
Deprotonation Temperature -78 °CMinimizes side reactions and decomposition.[1]
Alkylation Temperature -78 °C to room temperatureGradual warming allows for controlled alkylation.
Alkylating Agent Allyl bromideGenerally more reactive than allyl chloride.
Step-by-Step Protocol for 1-Allylcyclobutane-1-carboxylic Acid Synthesis
  • Preparation: Under an inert atmosphere, dissolve cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Formation: Slowly add a solution of LDA (2.1 eq) in THF to the carboxylic acid solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete dianion formation.

  • Alkylation: Add allyl bromide (1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of water. Acidify the mixture with 1M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

V. Visualizations

Diagram 1: Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Cyclobutane-1-carboxylic Acid in Anhydrous THF cool Cool to -78 °C prep->cool deprotonate Add LDA (2.1 eq) at -78 °C cool->deprotonate alkylate Add Allyl Bromide (1.1 eq) at -78 °C deprotonate->alkylate warm Warm to Room Temperature alkylate->warm quench Quench with Water/Acid warm->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify G cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion Observed cause1 Incomplete Dianion Formation start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Alkylating Agent Issues start->cause3 sol1a Use Strong Base (LDA) cause1->sol1a sol1b Ensure Correct Stoichiometry (≥2 eq) cause1->sol1b sol1c Verify Base Quality cause1->sol1c sol2a Maintain Low Temperature (-78 °C) cause2->sol2a sol2b Slow Reagent Addition cause2->sol2b sol3a Use High-Purity Allyl Halide cause3->sol3a

Sources

Technical Support Center: Optimizing Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the decarboxylation of 1,1-cyclobutanedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes. 1,1-Cyclobutanedicarboxylic acid serves as a crucial intermediate in the synthesis of various compounds, including the anticancer drugs cisplatin and carboplatin.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the decarboxylation of 1,1-cyclobutanedicarboxylic acid to yield cyclobutanecarboxylic acid.[2]

Problem 1: Incomplete or Slow Reaction

Symptom: After the expected reaction time, analysis (e.g., TLC, HPLC, NMR) shows a significant amount of starting material remaining.

Possible Causes & Solutions:

  • Insufficient Temperature: Decarboxylation is a thermally driven process.[3] The energy provided must be sufficient to overcome the activation energy for the removal of a carboxyl group.[4]

    • Causality: 1,1-Cyclobutanedicarboxylic acid, being a gem-dicarboxylic acid, undergoes decarboxylation more readily than simple carboxylic acids due to the stabilizing effect of the adjacent carboxyl group on the transition state.[5][6] However, an adequate temperature is still critical.

    • Actionable Advice: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each new temperature. Be cautious of exceeding the decomposition temperature of the product, cyclobutanecarboxylic acid (Boiling Point: 191.5–193.5 °C).[2]

  • Inefficient Heat Transfer: Uneven heating of the reaction mixture can lead to localized "cold spots" where the reaction does not proceed.

    • Causality: Poor stirring or an inappropriate heating mantle can result in a non-homogenous temperature profile within the reaction vessel.

    • Actionable Advice: Ensure vigorous stirring throughout the reaction. Use a sand bath or a well-fitted heating mantle for uniform heat distribution. A thermometer placed directly in the reaction mixture (if feasible) will provide a more accurate temperature reading than the heating apparatus's setpoint.

Problem 2: Low Yield of Cyclobutanecarboxylic Acid

Symptom: The isolated yield of the desired product is significantly lower than anticipated.

Possible Causes & Solutions:

  • Sublimation of Starting Material or Product: Both 1,1-cyclobutanedicarboxylic acid and cyclobutanecarboxylic acid can sublime at elevated temperatures under reduced pressure.

    • Causality: During heating, molecules can transition directly from the solid to the gas phase, bypassing the liquid phase. This vapor can then deposit on cooler parts of the apparatus, leading to material loss.

    • Actionable Advice: If performing the reaction under vacuum, ensure the condenser is properly cooled to trap any sublimed material. Consider performing the reaction at atmospheric pressure if sublimation is a major issue, though this may require a higher temperature.

  • Side Reactions: At excessively high temperatures, side reactions such as polymerization or decomposition can occur.

    • Causality: The high energy input can promote alternative reaction pathways, leading to the formation of undesired byproducts.

    • Actionable Advice: Optimize the temperature to be just high enough for efficient decarboxylation without inducing significant side reactions. Refer to the optimized protocol below. The use of an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions.

  • Incomplete Work-up and Extraction: The product may not be fully extracted from the reaction mixture.

    • Causality: Cyclobutanecarboxylic acid has some water solubility. Multiple extractions are necessary to ensure complete transfer from the aqueous phase to the organic phase.

    • Actionable Advice: Perform multiple extractions (at least 3-4) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers and wash with brine to remove dissolved water before drying and solvent evaporation.

Problem 3: Product Contamination

Symptom: The final product is impure, as indicated by analytical techniques (e.g., melting point depression, presence of extra peaks in NMR or HPLC).[7]

Possible Causes & Solutions:

  • Residual Starting Material: As discussed in Problem 1, incomplete reaction is a common source of contamination.

    • Actionable Advice: Re-subject the impure product to the reaction conditions for an extended period or at a slightly elevated temperature. Alternatively, purification via distillation or chromatography may be necessary.

  • Solvent Impurities: The solvents used for the reaction or work-up may contain impurities.

    • Causality: Non-reagent grade solvents can introduce contaminants that co-distill or co-extract with the product.

    • Actionable Advice: Use high-purity, anhydrous solvents, especially for the reaction itself.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of decarboxylation for 1,1-cyclobutanedicarboxylic acid?

The decarboxylation of gem-dicarboxylic acids like 1,1-cyclobutanedicarboxylic acid proceeds through a cyclic transition state.[5] The presence of the second carboxylic acid group in the beta-position to the first allows for the formation of a six-membered ring intermediate, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable carboxylic acid product.[5][8]

Q2: Is a solvent necessary for this reaction?

While the reaction can be performed neat (without a solvent), using a high-boiling, inert solvent can offer better temperature control and more uniform heating. Solvents like diphenyl ether or mineral oil are sometimes used. However, for many applications, a solvent-free reaction is preferred for simplicity and to avoid an additional separation step.

Q3: Can I use a base to catalyze the decarboxylation?

While bases can be used to promote decarboxylation in some cases by forming a carboxylate anion, it can also lead to side reactions.[9][10] For 1,1-cyclobutanedicarboxylic acid, thermal decarboxylation is generally efficient and avoids the complications of adding a base, such as the reaction of CO2 with the base.[9]

Q4: How can I monitor the progress of the reaction?

The evolution of carbon dioxide gas is a primary indicator that the reaction is proceeding. You can visualize this by bubbling the evolved gas through a solution of limewater (calcium hydroxide), which will turn milky due to the formation of calcium carbonate. For more quantitative monitoring, periodically take small aliquots from the reaction mixture (if safe and feasible) and analyze them by TLC, HPLC, or ¹H NMR to observe the disappearance of the starting material and the appearance of the product.

Q5: What are the safety precautions for this reaction?

1,1-Cyclobutanedicarboxylic acid can cause severe skin burns and eye damage.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood, as the evolution of CO2 can displace oxygen.[4]

Experimental Protocols

Standard Thermal Decarboxylation Protocol

This protocol is a starting point for the thermal decarboxylation of 1,1-cyclobutanedicarboxylic acid.

  • Setup: Place 10.0 g of 1,1-cyclobutanedicarboxylic acid into a round-bottom flask equipped with a magnetic stir bar and a condenser.

  • Heating: Heat the flask in a sand bath or with a heating mantle to 140-150 °C.

  • Reaction: Stir the molten acid at this temperature. The evolution of carbon dioxide should be observed. Continue heating until the gas evolution ceases (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature. The crude cyclobutanecarboxylic acid can be purified by vacuum distillation.

Optimized Protocol for Higher Purity

This protocol aims to minimize side reactions and improve the purity of the final product.

  • Setup: Assemble a distillation apparatus with a round-bottom flask containing 10.0 g of 1,1-cyclobutanedicarboxylic acid and a magnetic stir bar.

  • Heating: Gradually heat the flask in an oil bath.

  • Reaction and Distillation: As the temperature reaches 140-150 °C, decarboxylation will begin. Slowly increase the temperature to 180-200 °C to allow for the simultaneous distillation of the cyclobutanecarboxylic acid product as it is formed.

  • Collection: Collect the fraction boiling between 191-195 °C. This one-step process often yields a purer product.

Data Summary

ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Temperature 140-150 °C180-200 °CHigher temperature in the optimized protocol facilitates the immediate distillation of the product, preventing potential side reactions from prolonged heating.
Reaction Time 1-2 hoursContinuousThe reaction and purification are combined, reducing the overall process time.
Expected Yield 75-85%80-90%Minimizing the time the product spends at high temperatures can lead to a higher isolated yield.
Purity GoodExcellentDirect distillation of the product as it forms prevents the accumulation of byproducts.

Visualizations

Reaction Mechanism

Caption: Decarboxylation via a cyclic transition state.

Troubleshooting Workflow

G start Start Decarboxylation check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_temp Increase Temperature incomplete->increase_temp check_stirring Improve Stirring incomplete->check_stirring increase_temp->check_completion check_stirring->check_completion check_yield Check Yield complete->check_yield low_yield Low Yield check_yield->low_yield Low good_yield Good Yield check_yield->good_yield Acceptable check_sublimation Address Sublimation low_yield->check_sublimation optimize_temp Optimize Temperature low_yield->optimize_temp improve_workup Improve Work-up low_yield->improve_workup end End check_sublimation->end optimize_temp->end improve_workup->end good_yield->end

Caption: A logical workflow for troubleshooting common issues.

References

  • Master Organic Chemistry. (2022-05-20). Decarboxylation. Retrieved from [Link]

  • Wikipedia. Cyclobutanecarboxylic acid. Retrieved from [Link]

  • Beaker & Wrench. (2024-01-15). Understanding How the Decarboxylation Process Works. Retrieved from [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • SIELC Technologies. (2018-02-16). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • sathee jee - IIT Kanpur. Chemistry Decarboxylation Reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025-01-09). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • MadeEjee Chemistry. (2017-12-27). (Short Trick)Heating of Gem Dicarboxylic acid (Decarboxylation)- JEE||NEET||CBSE(Organic Chem.). Retrieved from [Link]

  • Khan Academy. (2014-02-16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. Retrieved from [Link]

  • PubChem. 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(Allyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for the synthesis of 1-(allyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and tackle the challenges of scale-up. In the following sections, we will address common issues encountered during the synthesis, provide detailed troubleshooting advice, and answer frequently asked questions. Our goal is to provide you with the technical insights and practical solutions needed to ensure a safe, efficient, and scalable process.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Problem 1: Low Yield in the Alkylation Step

Question: My yield for the allylation of the cyclobutane precursor (e.g., diethyl cyclobutane-1,1-dicarboxylate) is low. What are the potential causes and how can I improve it?

Answer:

Low yields in the allylation step are a common issue during scale-up. The root cause often lies in the delicate balance of reactivity and stability of the reagents and intermediates. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Base Selection and Handling: Sodium hydride (NaH) is a common choice for this deprotonation, but its handling on a large scale presents challenges.[1] Incomplete deprotonation due to passivated NaH or side reactions with the solvent can significantly lower your yield.

  • Solvent Choice: While solvents like DMF or DMSO can be effective, they are known to have thermal stability issues with NaH, which can lead to runaway reactions, especially on a larger scale.[2]

  • Temperature Control: The deprotonation with NaH is exothermic, and the subsequent allylation is also exothermic. Poor temperature control can lead to side reactions, such as elimination or dialkylation.

  • Reagent Purity: Water is a critical impurity that will quench the base and the enolate. Allyl bromide can contain impurities or degrade over time.

Solutions and Optimization:

ParameterRecommendationRationale
Base Use fresh, high-quality NaH (60% dispersion in mineral oil is common and safer to handle).[3] Consider alternative bases like potassium tert-butoxide (KOtBu) in THF.Fresh NaH ensures high reactivity. The mineral oil dispersion improves safety during handling. KOtBu is a strong, soluble base that can provide more consistent results.
Solvent Tetrahydrofuran (THF) is a safer and often effective solvent for NaH-mediated alkylations.[3] Ensure it is anhydrous.THF has better thermal stability with NaH compared to DMF or DMSO, reducing the risk of runaway reactions.[2]
Temperature Maintain a low temperature (e.g., 0-5 °C) during the addition of the base and the allyl bromide.This minimizes side reactions and allows for better control of the exotherm.
Addition Rate Add the base and allyl bromide slowly and sub-surface if possible.Slow addition prevents localized overheating and ensures efficient mixing.

Experimental Protocol: Optimized Allylation

  • Preparation: Under an inert atmosphere (N2 or Ar), charge a solution of diethyl cyclobutane-1,1-dicarboxylate in anhydrous THF to the reactor.

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Slowly add a slurry of NaH (60% in mineral oil) in THF to the reaction mixture, maintaining the temperature below 5 °C.

  • Aging: Stir the mixture at 0-5 °C for 1-2 hours to ensure complete deprotonation. Monitor H2 evolution.

  • Allylation: Slowly add allyl bromide, again maintaining the temperature below 5 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding it to a cooled (0 °C) aqueous solution of ammonium chloride.

Problem 2: Incomplete Hydrolysis and Decarboxylation

Question: I'm having trouble with the combined hydrolysis and decarboxylation step to get to the final product. What conditions are optimal for a clean and complete conversion on a larger scale?

Answer:

The hydrolysis of the gem-diester followed by decarboxylation is a critical step that can be prone to incompleteness or side reactions if not properly controlled.

Root Cause Analysis:

  • Harsh Conditions: While strong basic or acidic conditions can drive the hydrolysis, they can also lead to degradation of the product, especially at the elevated temperatures required for decarboxylation.

  • Inefficient Decarboxylation: The decarboxylation of the intermediate dicarboxylic acid requires sufficient thermal energy. In a large-scale reactor, achieving uniform heating can be challenging.

Solutions and Optimization:

A robust method for this transformation is a one-pot saponification followed by acidification and thermal decarboxylation.

Experimental Protocol: One-Pot Hydrolysis and Decarboxylation

  • Saponification: Reflux the allylated diester with an excess of aqueous sodium hydroxide or potassium hydroxide until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Acidification: Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is ~1. The dicarboxylic acid intermediate may precipitate.

  • Decarboxylation: Heat the acidic mixture to reflux. The decarboxylation will proceed with the evolution of CO2. Continue heating until gas evolution ceases.[4][5]

  • Work-up: Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

Problem 3: Product Purification Challenges

Question: I'm struggling to purify the final 1-(allyl)cyclobutane-1-carboxylic acid. What are the common impurities and the best purification methods for large-scale production?

Answer:

Purification is a major hurdle in scaling up any synthesis. For 1-(allyl)cyclobutane-1-carboxylic acid, the goal is to avoid column chromatography.[6]

Common Impurities:

  • Unreacted starting material (diethyl cyclobutane-1,1-dicarboxylate).

  • The intermediate dicarboxylic acid (if decarboxylation is incomplete).

  • Side products from the alkylation step.

Purification Strategy:

A combination of acid-base extraction and vacuum distillation is often the most effective and scalable approach.

Workflow for Scalable Purification:

crude Crude Product in Organic Solvent base_extraction Extract with aq. NaOH or Na2CO3 crude->base_extraction Removes neutral impurities acidification Acidify Aqueous Layer with HCl base_extraction->acidification Product as sodium salt in aqueous layer product_extraction Extract Product with Fresh Organic Solvent acidification->product_extraction Regenerates carboxylic acid distillation Vacuum Distillation product_extraction->distillation Removes non-volatile impurities pure_product Pure Product distillation->pure_product

Caption: Scalable Purification Workflow.

Step-by-Step Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO3). The carboxylic acid will move to the aqueous layer, leaving neutral impurities in the organic layer.[7]

    • Separate the layers and cool the aqueous layer in an ice bath.

    • Slowly acidify the aqueous layer with concentrated HCl to a pH of ~1 to precipitate the product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer and concentrate.

  • Vacuum Distillation:

    • If further purification is needed, the product can be distilled under reduced pressure. This is effective for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 1-(allyl)cyclobutane-1-carboxylic acid?

The most common and scalable route involves a three-step sequence starting from diethyl malonate:

  • Cyclization: Reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base to form diethyl cyclobutane-1,1-dicarboxylate.

  • Allylation: Deprotonation of the dicarboxylate with a strong base followed by reaction with allyl bromide.

  • Hydrolysis and Decarboxylation: Saponification of the diester followed by acidification and heating to yield the final product.

A Diethyl Malonate + 1,3-Dibromopropane B Diethyl Cyclobutane-1,1-dicarboxylate A->B Cyclization C Allylated Diester B->C Allylation D 1-(Allyl)cyclobutane-1-carboxylic Acid C->D Hydrolysis & Decarboxylation

Caption: Common Synthetic Route.

Q2: What are the critical process parameters to monitor during scale-up?

  • Temperature: This is the most critical parameter for all exothermic steps (base addition, alkylation). Use a reliable reactor cooling system and monitor the internal temperature closely.

  • Addition Rate: Control the rate of addition of all reagents to manage exotherms and ensure proper mixing.

  • Mixing: Ensure adequate agitation, especially for heterogeneous mixtures like those involving NaH. Poor mixing can lead to localized hot spots and reduced yields.

  • Inert Atmosphere: Maintain a dry, inert atmosphere to prevent quenching of the base and enolate.

Q3: What are the major safety hazards associated with this synthesis?

The primary hazard is the use of sodium hydride.[8]

  • Flammability: NaH is highly flammable and can ignite on contact with air, especially if finely divided.

  • Reactivity with Water: It reacts violently with water to produce hydrogen gas, which is highly flammable and can form explosive mixtures with air.[9]

  • Corrosivity: NaH is a strong base and can cause severe skin burns.[9]

Safe Handling Procedures for Sodium Hydride:

  • Always handle NaH under an inert atmosphere (glovebox or Schlenk line).

  • Use a dispersion in mineral oil to reduce the risk of fire.[3]

  • Quench reactions carefully and slowly, preferably by adding the reaction mixture to the quenching solution.

  • Never add water directly to a large quantity of NaH.

Q4: Are there alternative, potentially safer, synthetic routes?

Yes, one alternative is to start with cyclobutanecarboxylic acid, esterify it, and then perform an alpha-allylation using a base like Lithium diisopropylamide (LDA). However, this route may require cryogenic temperatures for the LDA reaction, which can present its own set of scale-up challenges.

References

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Cyclobutanecarboxylic acid - Wikipedia. [Link]

  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed. [Link]

  • cyclobutylamine - Organic Syntheses Procedure. [Link]

  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist | The Journal of Organic Chemistry - ACS Publications. [Link]

  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID - Organic Syntheses Procedure. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity . [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | P
  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide | Organic Process Research & Development - ACS Publications. [Link]

  • US6444096B1 - Process for the recovery and purification of cyclobutanone - Google P
  • Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates | Request PDF. [Link]

  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid | Request PDF - ResearchGate. [Link]

  • SODIUM HYDRIDE HAZARD SUMMARY - NJ.gov. [Link]

  • How can I purify carboxylic acid? - ResearchGate. [Link]

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement | Organic Process Research & Development - ACS Publications. [Link]

  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid - ResearchGate. [Link]

  • Sodium Hydride - Standard Operating Procedure . [Link]

  • "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour - UND Scholarly Commons. [Link]

  • Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin . [Link]

Sources

Technical Support Center: Characterization of 1,1-Disubstituted Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 1,1-disubstituted cyclobutane derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the analysis of these strained ring systems. This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental workflows.

Introduction

The cyclobutane motif is a valuable scaffold in medicinal chemistry and materials science. However, the inherent ring strain and conformational flexibility of 1,1-disubstituted cyclobutanes present significant hurdles during structural elucidation.[1][2] This guide offers practical solutions to common problems encountered in NMR spectroscopy, mass spectrometry, and chromatography.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

The puckered, non-planar conformation of the cyclobutane ring leads to a complex magnetic environment for the ring protons, resulting in spectra that are often difficult to interpret.[1][2]

Symptoms: Broad, unresolved signals in the aliphatic region (typically 1.5-2.5 ppm), making it difficult to determine chemical shifts and coupling constants.

Causality: The protons on the cyclobutane ring are chemically and magnetically inequivalent due to the ring's puckered conformation. This leads to complex spin systems that do not follow simple n+1 splitting rules.

Step-by-Step Protocol for Resolution:

  • Optimize 1D ¹H NMR Acquisition:

    • Ensure high sample purity to avoid interference from impurities.

    • Use a high-field NMR spectrometer (≥500 MHz) to increase signal dispersion.

    • Acquire the spectrum at different temperatures. Changes in the spectral pattern with temperature can indicate conformational exchange.

  • Employ 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. Cross-peaks in a COSY spectrum reveal which protons are coupled to each other, helping to trace the connectivity within the cyclobutane ring.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly attached to carbons. It is invaluable for assigning proton signals based on their corresponding carbon chemical shifts.[3][4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying the quaternary carbon at the 1-position and confirming the connectivity of the substituents.[3][4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons that are close to each other, which is crucial for determining the stereochemistry (axial vs. equatorial) of the ring protons.[4]

Visualizing NMR Connectivity with 2D Techniques

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies Coupled Protons HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC Assigns Protons to Carbons HMBC HMBC (Long-Range C-H Correlation) H1_NMR->HMBC Confirms Connectivity NOESY NOESY (Through-Space H-H Correlation) H1_NMR->NOESY Determines Stereochemistry C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC

Caption: Workflow for resolving complex NMR spectra.

Symptom: Difficulty in assigning the relative stereochemistry of substituents or the conformation of the cyclobutane ring.

Causality: The puckered nature of the cyclobutane ring creates axial and equatorial positions for the protons. The magnitude of the J-coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[5]

Troubleshooting Protocol:

  • Measure Coupling Constants Accurately: From a high-resolution 1D ¹H NMR spectrum, carefully measure the vicinal (³J) and long-range (⁴J) coupling constants.

  • Utilize Karplus Relationship and Known J-Values:

    • In cyclobutanes, typical ³J(cis) values are larger than ³J(trans) values.

    • Long-range ⁴J couplings can also be informative. For instance, a ⁴J(eq-eq) is approximately 5 Hz, while a ⁴J(ax-ax) is close to 0 Hz.

  • Perform NOESY/ROESY Experiments: As mentioned previously, these experiments provide definitive evidence for through-space proximity, allowing for the unambiguous assignment of axial and equatorial protons and, consequently, the stereochemistry.

Coupling Type Typical Value (Hz) Stereochemical Implication
³J(H_cis, H')8 - 11Protons are on the same face of the ring.
³J(H_trans, H')2 - 8Protons are on opposite faces of the ring.
⁴J(H_eq, H'_eq)~5Equatorial-equatorial long-range coupling.
⁴J(H_ax, H'_ax)~0Axial-axial long-range coupling.
Mass Spectrometry (MS)

The strained nature of the cyclobutane ring heavily influences its fragmentation behavior in mass spectrometry.

Symptom: Difficulty in determining the molecular weight of the compound due to a very weak or non-existent molecular ion (M⁺) peak in the electron ionization (EI) mass spectrum.

Causality: The high ring strain of the cyclobutane nucleus makes the molecular ion prone to fragmentation upon ionization. The primary fragmentation pathway is often the cleavage of the ring.[6]

Troubleshooting Protocol:

  • Use Soft Ionization Techniques:

    • Chemical Ionization (CI): This technique uses a reagent gas to produce protonated molecules ([M+H]⁺), which are generally more stable than the radical cation (M⁺) formed in EI.

    • Electrospray Ionization (ESI): Ideal for polar and non-volatile compounds, ESI typically produces protonated or adducted ions ([M+H]⁺, [M+Na]⁺, etc.) with minimal fragmentation.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Suitable for a wide range of molecules, MALDI also produces pseudomolecular ions with reduced fragmentation.[7]

  • High-Resolution Mass Spectrometry (HRMS): If a weak molecular ion is observed, HRMS can provide an accurate mass measurement, allowing for the determination of the elemental composition.

Visualizing Mass Spectrometry Fragmentation

G M Molecular Ion [M]⁺˙ F1 Fragment Ion 1 M->F1 Ring Cleavage N1 Neutral Loss 1 M->N1 F2 Fragment Ion 2 F1->F2 Further Fragmentation N2 Neutral Loss 2 F1->N2

Caption: General fragmentation pathway in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR signals for my cyclobutane derivative so broad and poorly resolved?

A1: This is a common issue arising from the conformational dynamics of the cyclobutane ring. The ring undergoes a rapid "puckering" motion at room temperature, leading to an averaging of the chemical environments of the axial and equatorial protons. This can result in broadened signals. Acquiring the spectrum at a lower temperature can sometimes "freeze out" a single conformation, leading to sharper signals. Additionally, the complex spin-spin coupling between the ring protons contributes to the complexity of the multiplets.

Q2: I am struggling to separate the diastereomers of my 1,1-disubstituted cyclobutane by column chromatography. What can I do?

A2: Diastereomers of 1,1-disubstituted cyclobutanes often have very similar polarities, making their separation challenging. Here are some strategies:

  • Optimize your mobile phase: For normal-phase chromatography, try a less polar solvent system (e.g., hexane/diethyl ether instead of hexane/ethyl acetate). For reversed-phase, a shallow gradient with a different organic modifier (e.g., methanol instead of acetonitrile) may improve resolution.

  • Change your stationary phase: If standard silica or C18 columns are ineffective, consider more specialized phases. Phenyl-hexyl or cyano-propyl phases can offer different selectivities. In some cases, porous graphitic carbon (PGC) columns have been shown to be effective for separating closely related isomers.

  • Consider derivatization: If the compound has a suitable functional group (e.g., alcohol, amine), derivatizing it with a chiral agent can create diastereomers with greater differences in polarity, making them easier to separate.[8]

Q3: My mass spectrum shows a prominent peak corresponding to the loss of 28 Da. What does this indicate?

A3: A neutral loss of 28 Da from the molecular ion is a characteristic fragmentation pattern for cyclobutanes, corresponding to the elimination of ethylene (C₂H₄).[6] This is a result of the facile cleavage of the strained four-membered ring.

Q4: How can I definitively determine the stereochemistry of my 1,1-disubstituted cyclobutane?

A4: While NMR techniques like NOESY and analysis of coupling constants are powerful tools, the gold standard for unambiguous stereochemical determination is single-crystal X-ray crystallography. If you can obtain suitable crystals of your compound, this method will provide a definitive 3D structure.

References

  • Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 631-641. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpretation of the H-1 NMR spectrum of cyclobutane. [Link]

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(12), 2189. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpretation of the fragmentation pattern of the mass spectrum of cyclobutane. [Link]

  • Roberts, J. D. (1962). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 84(15), 2857-2861. [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. In Organic Chemistry Data. [Link]

  • Al-Tel, T. H., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(18), 3254. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • Workman, Jr., J. (2024). Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Chemistry LibreTexts. (2024). 12: Complex Coupling. [Link]

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removing residual catalyst from 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for the Purification of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from the synthesis of this compound. The presence of residual heavy metals, particularly palladium, is a critical issue in pharmaceutical development, with strict regulatory limits that must be met.[1][2] This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and a logical framework for selecting the most effective purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized this compound using a palladium catalyst. Why is it so difficult to remove the residual metal?

A1: The difficulty arises from the inherent chemical properties of your target molecule and the nature of palladium catalysts.

  • Causality - The Chelation Effect: Your product, a carboxylic acid, contains a carboxyl group (-COOH). This functional group, especially in its deprotonated carboxylate form (-COO⁻), can act as a bidentate ligand, strongly chelating (binding) to residual palladium species. This interaction can keep the palladium soluble in the organic phase during standard aqueous workups, making it resistant to simple phase separation.[3]

  • Catalyst Speciation: During the catalytic cycle, palladium can exist in multiple oxidation states (e.g., Pd(0), Pd(II)) and form various complexes with ligands, solvents, and your product.[3] These different species have varying solubilities and affinities, complicating removal by a single method. Simple crystallization, for instance, may be insufficient as the palladium-product complex can co-crystallize, trapping the impurity within the crystal lattice.[1][3]

Q2: What are the primary methods for removing residual palladium, and how do I choose the right one?

A2: There are four principal strategies: Recrystallization, Adsorption, Scavenging, and Extraction. The optimal choice is highly system-dependent.[3][4] The decision-making process should be guided by the initial palladium concentration, the scale of your reaction, cost considerations, and the required final purity.

To guide your selection, follow the logical workflow outlined below.

Catalyst_Removal_Workflow start Crude Product (Post-Reaction Mixture) decision_het Is the Catalyst Heterogeneous? (e.g., Pd/C) start->decision_het pre_filt Initial Filtration (e.g., through Celite®) icp_analysis1 ICP-MS Analysis (Quantify Pd) pre_filt->icp_analysis1 decision_het->pre_filt Yes decision_het->icp_analysis1 No (Homogeneous) decision_level Is Pd Level Acceptable? (<10 ppm for API) icp_analysis1->decision_level purification_strategy Select Purification Strategy decision_level->purification_strategy No end_product Purified Product decision_level->end_product Yes recrystallization Recrystallization (Protocol 1) purification_strategy->recrystallization High concentration, crystalline solid activated_carbon Activated Carbon (Protocol 2) purification_strategy->activated_carbon Moderate concentration, cost-sensitive scavenger Metal Scavenger (Protocol 3) purification_strategy->scavenger Low concentration, high purity required icp_analysis2 ICP-MS Analysis recrystallization->icp_analysis2 activated_carbon->icp_analysis2 scavenger->icp_analysis2 icp_analysis2->decision_level

Caption: Decision workflow for selecting a palladium removal method.

Comparison of Primary Purification Methods
MethodMechanismTypical EfficiencyProsCons
Recrystallization Differential SolubilityVariableCan be highly effective for removing many impurities at once.May fail if palladium co-crystallizes with the product; potential for product loss in mother liquor.[3][5]
Adsorption PhysisorptionGoodCost-effective; simple to implement.[4][6]Lacks selectivity, may adsorb the product leading to yield loss; can be less efficient than scavengers.[7]
Metal Scavenging ChemisorptionExcellentHighly selective and efficient; effective at removing very low levels of palladium.[3][8]Higher cost; requires screening to find the optimal scavenger and conditions.[3]
Extraction PartitioningModerateCan remove bulk catalyst and some impurities.[9]Often insufficient on its own for achieving low ppm levels due to chelation.[9]
Q3: My product is a solid. Can I just use recrystallization?

A3: Recrystallization is an excellent first choice for crystalline solids, but its success is not guaranteed.

  • Expertise - Solvent System Selection: For a carboxylic acid like yours, a two-solvent system is often effective. You need a "solvent" in which the compound is soluble when hot, and an "anti-solvent" in which it is insoluble.

    • Good Starting Points:

      • Ethyl Acetate / Hexanes

      • Acetone / Hexanes

      • Tetrahydrofuran (THF) / Heptane[3][10]

    • Causality: The more polar solvent (e.g., Ethyl Acetate) dissolves your carboxylic acid through hydrogen bonding and dipole-dipole interactions, especially at elevated temperatures. The nonpolar anti-solvent (e.g., Hexanes) disrupts this solvation upon cooling, forcing the highly ordered, pure product to crystallize out, ideally leaving impurities (and the palladium complexes) in the mother liquor.[11]

  • Troubleshooting - Oiling Out: If your compound separates as an oil instead of crystals, it means the solution became too supersaturated too quickly. To resolve this, add more of the primary solvent to redissolve the oil, heat the solution, and allow it to cool much more slowly. Seeding with a small crystal of pure product can also promote proper crystallization.[12]

Q4: When should I use activated carbon, and what are the risks?

A4: Activated carbon is a cost-effective method for bulk palladium removal.[3][6] It works by adsorbing palladium species onto its porous surface.

  • Best-Use Case: It is most effective when palladium levels are moderately high (e.g., >500 ppm) and you need a scalable, inexpensive first-pass purification. In some cases, it can reduce palladium to <1 ppm.[3]

  • Primary Risk - Yield Loss: The major drawback of activated carbon is its lack of selectivity.[7] Its large surface area can adsorb your desired product, sometimes leading to significant yield loss. It is crucial to run a small-scale test to quantify this loss before committing your entire batch.

  • Trustworthiness - Self-Validation: Always compare the mass of your product before and after the carbon treatment and analyze the palladium content of both the purified product and the spent carbon (if possible) to create a mass balance and understand the efficiency and product loss.

Q5: Metal scavengers seem promising. How do they work and which one should I choose?

A5: Metal scavengers are solid-supported materials (often silica or polymer beads) functionalized with groups that have a high affinity for palladium.[3][13] They operate by chemisorption, forming strong covalent bonds with the metal, making them highly efficient for removing even trace amounts.[3]

  • Mechanism of Action: The choice of scavenger is based on Hard and Soft Acids and Bases (HSAB) theory. Palladium is a "soft" metal. Therefore, it binds most effectively to "soft" ligands.

    • Thiol-based scavengers (e.g., SiliaMetS® Thiol, QuadraSil® MP): Contain -SH groups. The soft sulfur atom has a very high affinity for soft palladium. This is often the most effective type.[3]

    • Amine-based scavengers: Contain -NH2 or other amino groups. These are effective but can sometimes be less efficient than thiols for palladium.

    • Triazine-based scavengers (e.g., Polystyrene-bound TMT): These contain a tri-mercaptotriazine structure and have shown exceptional efficacy in reducing palladium from >1500 ppm to <10 ppm on a large scale.[7][14]

Scavenger_Mechanism cluster_scavenger Scavenger Particle Scavenger Silica or Polymer Support SH1 -SH Scavenger->SH1 SH2 -SH Scavenger->SH2 SH3 -SH Scavenger->SH3 Pd Pd(II) Species Pd->SH2 Chemisorption (Strong Pd-S Bond) Product Product-Pd Complex in Solution

Caption: Palladium binding to a thiol-functionalized scavenger.

Experimental Protocols
Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small vial, dissolve ~20 mg of your crude product in the minimum amount of a hot "good" solvent (e.g., Ethyl Acetate).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., Hexanes) at elevated temperature until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Crystallization: Remove the vial from heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod or place it in a cold bath (0 °C).

  • Scale-Up: Once optimal conditions are found, dissolve the bulk crude material in the "good" solvent at reflux.

  • Isolation: Filter the cold slurry and wash the collected crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Submit a sample of the purified product for quantitative palladium analysis (e.g., ICP-MS).[4]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Tetrahydrofuran, Toluene) to a concentration of 5-10 mL per gram of product.[4]

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B). A typical starting point is 10-20% by weight relative to your crude product.[3]

  • Stirring: Stir the slurry at a moderately elevated temperature (e.g., 40-50 °C) for 2 to 18 hours. The optimal time should be determined experimentally.[3]

  • Filtration: Allow the mixture to cool and filter it through a pad of Celite® to remove the activated carbon. Caution: Palladium on carbon can be pyrophoric. Do not allow the filter cake to dry completely in the air.

  • Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Determine the product yield and submit a sample for ICP-MS analysis to quantify residual palladium.

Protocol 3: Palladium Removal Using a Silica-Based Scavenger
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Dichloromethane).[4]

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS Thiol). A typical starting point is 4-10 molar equivalents relative to the initial amount of palladium catalyst used.[4]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[4] Monitor the reaction by taking small aliquots of the solution (filtered) for analysis.

  • Filtration: Filter the mixture to remove the solid scavenger.

  • Washing: Wash the scavenger on the filter with a fresh portion of the solvent to recover all of the product.[4]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[4]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[4]

References
  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. [Link]

  • Various Authors. (2015). How can I remove palladium Pd catalyst easily? ResearchGate Discussion. [Link]

  • Huang, J.-P., Chen, X.-X., Gu, S.-X., Zhao, L., Chen, W.-X., & Chen, F.-E. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 14(4), 939–941. [Link]

  • Huang, J.-P., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. ACS Publications. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Technical Note. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem Application Note. [Link]

  • Various Authors. (2023). Your trick to remove residual palladium. Reddit r/Chempros. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Website. [Link]

  • Hong, A. Y., Krout, M. R., Jensen, T., & Stoltz, B. M. (2015). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters, 17(22), 5578–5581. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Website. [Link]

  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262–270. [Link]

  • Tunge, J. A., & Stille, J. R. (2016). System and method for removing transition metals from solution.
  • Simmons, E. M., & Hartwig, J. F. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2205–2219. [Link]

  • Xu, P., et al. (2021). Palladium-catalyzed dearomative cyclocarbonylation of allyl alcohol for the synthesis of quinolizinones. Organic & Biomolecular Chemistry, 19(6), 1274-1277. [Link]

  • Partin, L. R., & Ponasik, J. A. (2003). Purification of carboxylic acids by complexation with selective solvents.
  • Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (PMC). [Link]

  • Nakayama, K., et al. (2015). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development, 19(4), 519–525. [Link]

  • Welch, C. J., & Koide, K. (2013). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]

  • Hong, A. Y., Krout, M. R., Jensen, T., & Stoltz, B. M. (2015). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. PubMed. [Link]

  • Jha, M. K., et al. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review, 57(4), 290-297. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. University of Wisconsin-Madison Website. [Link]

  • Forfar, L. C., & Murray, P. (2018). Meeting Metal Limits in Pharmaceutical Processes. ResearchGate. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Website. [Link]

  • Hong, A. Y., et al. (2015). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Caltech Website. [Link]

  • Singh, R., et al. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels, 23(12), 5946–5955. [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses Procedure. [Link]

  • Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons. [Link]

  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Amazon Filters Case Study. [Link]

  • Gandeepan, P., & Cheng, C.-H. (2016). Cobalt-catalyzed multisubstituted allylation of the chelation-assisted C–H bond of (hetero)arenes with cyclopropenes. National Institutes of Health (PMC). [Link]

  • Berglund, R. A. (1991). Carboxylic acid purification and crystallization process.

Sources

Technical Support Center: Managing Ring Strain Effects in Reactions of 1-(allyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the unique chemical behavior of 1-(allyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this strained and versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you manage the effects of ring strain and achieve your desired synthetic outcomes.

Introduction to the Challenges

1-(allyl)cyclobutane-1-carboxylic acid is a fascinating molecule that combines the inherent reactivity of a strained four-membered ring with the versatile functionality of both a carboxylic acid and an allyl group. The significant ring strain of the cyclobutane core, estimated to be around 26-28.6 kcal/mol, makes this compound susceptible to a variety of reactions that can be both synthetically useful and problematic if not properly controlled.[1][2] This guide will help you harness the unique reactivity of this molecule while avoiding common pitfalls.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have about working with 1-(allyl)cyclobutane-1-carboxylic acid.

Q1: How stable is 1-(allyl)cyclobutane-1-carboxylic acid to storage and handling?

A1: 1-(allyl)cyclobutane-1-carboxylic acid is generally stable at room temperature, but its strained nature warrants careful handling.[3] Like other carboxylic acids, it can be corrosive.[4] Long-term storage at low temperatures (e.g., in a refrigerator) is recommended to prevent any potential slow decomposition pathways. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen, particularly if you are working with highly sensitive downstream reactions.

Q2: What are the primary reactive sites on the molecule?

A2: The molecule has three primary reactive sites: the carboxylic acid group, the allyl group's double bond, and the cyclobutane ring itself. The reactivity of each site is influenced by the others. For instance, the electron-withdrawing nature of the carboxylic acid can influence the reactivity of the allyl group. The significant ring strain makes the cyclobutane ring susceptible to opening under various conditions, a factor that must always be considered during reaction planning.[5][6][7]

Q3: Can I perform standard carboxylic acid transformations without affecting the cyclobutane ring?

A3: Yes, many standard transformations such as esterification, amide coupling, and conversion to an acid chloride can be performed successfully.[4][8] However, the choice of reagents and reaction conditions is critical to avoid unintentional ring opening or side reactions. For example, strongly acidic or high-temperature conditions should be approached with caution. The key is to use mild and selective reagents.

Q4: How does the allyl group influence the reactivity of the cyclobutane ring?

A4: The allyl group can participate in various transition metal-catalyzed reactions. Depending on the catalyst and conditions, this can lead to intended transformations or undesired side reactions involving the cyclobutane ring. For instance, certain palladium-catalyzed reactions could potentially lead to rearrangements or ring-opening cascades.[9]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low yield or decomposition during esterification.

Symptom: When attempting to form an ester from 1-(allyl)cyclobutane-1-carboxylic acid using a standard Fischer esterification (acid catalyst and alcohol), you observe a low yield of the desired ester along with a mixture of unidentified byproducts.

Cause: The combination of strong acid (like sulfuric acid) and heat, typical for Fischer esterification, can promote ring-opening or rearrangement reactions of the strained cyclobutane ring.[7][10] The carbocation intermediates that can form under these conditions are prone to relieve ring strain.

Solution:

  • Use milder esterification methods. Avoid strong acids and high temperatures.

    • DCC/DMAP Coupling: React the carboxylic acid with the alcohol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This method is highly efficient at room temperature.

    • Acid Chloride Formation: First, convert the carboxylic acid to the corresponding acid chloride using a mild reagent like oxalyl chloride or thionyl chloride at low temperatures.[8] Then, react the acid chloride with the desired alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

Experimental Protocol: Esterification via Acid Chloride
  • Acid Chloride Formation:

    • Dissolve 1-(allyl)cyclobutane-1-carboxylic acid (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure.

  • Ester Formation:

    • Dissolve the crude acid chloride in dry DCM.

    • Add the desired alcohol (1.1 eq) and pyridine (1.2 eq).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Work up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography.

Problem 2: Unwanted ring-opening during reactions at the allyl group.

Symptom: When attempting a reaction at the allyl double bond (e.g., dihydroxylation, epoxidation, or hydrogenation), you isolate products where the cyclobutane ring has opened.

Cause: Reagents that are highly electrophilic or involve radical intermediates can attack the strained C-C bonds of the cyclobutane ring.[6][11] Similarly, catalytic hydrogenation can sometimes lead to ring opening, especially with more active catalysts or harsh conditions.[6]

Solution:

  • Choose mild and selective reagents.

    • For dihydroxylation , use osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) under standard conditions, which is generally mild.

    • For epoxidation , use a reagent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.

    • For hydrogenation of the allyl group, use a less reactive catalyst such as Wilkinson's catalyst (RhCl(PPh₃)₃) or a poisoned palladium catalyst (e.g., Lindlar's catalyst) to minimize the risk of cyclobutane ring opening.

Data Table: Recommended Reagents for Allyl Group Transformations
Desired TransformationRecommended ReagentKey Conditions
DihydroxylationOsO₄ (cat.), NMOAcetone/water, room temp.
Epoxidationm-CPBADCM, 0 °C to room temp.
HydrogenationRhCl(PPh₃)₃H₂ (1 atm), benzene or THF
Problem 3: Low efficiency in amide coupling reactions.

Symptom: Standard amide coupling reactions using reagents like HBTU or EDC result in low yields of the desired amide.[12]

Cause: The quaternary carbon atom at the 1-position of the cyclobutane ring creates significant steric hindrance around the carboxylic acid group. This can slow down the rate of reaction with the amine.

Solution:

  • Use a more reactive coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective for sterically hindered substrates.

  • Increase the reaction temperature. Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier.

  • Use a less hindered amine if possible. If the amine is also sterically demanding, the reaction will be even more challenging.

Diagram: Troubleshooting Amide Coupling

G start Low Amide Yield reagent Is the coupling reagent HBTU or EDC? start->reagent temp Is the reaction at room temperature? reagent->temp Yes amine Is the amine sterically hindered? temp->amine Yes solution1 Switch to a more reactive coupling reagent like HATU or COMU. amine->solution1 Yes solution2 Increase reaction temperature to 40-50 °C. amine->solution2 Yes solution3 Consider using a less hindered amine if possible. amine->solution3 Yes

Caption: Decision-making workflow for troubleshooting low amide coupling yields.

Problem 4: Decarboxylation occurs when attempting other transformations.

Symptom: Under certain conditions, particularly with heat, you observe the loss of CO₂ and the formation of allylcyclobutane.

Cause: Carboxylic acids can undergo decarboxylation, and while this typically requires high temperatures for simple alkanoic acids, the presence of the allyl group and the quaternary center might facilitate this process under certain conditions.[13][14][15]

Solution:

  • Avoid high temperatures. Keep reaction temperatures as low as possible.

  • Be mindful of your reaction conditions. Some transition metal-catalyzed reactions, particularly those that can proceed through radical pathways, might promote decarboxylation.[16] If you suspect this is happening, screen different catalysts and ligands.

Conclusion

Working with 1-(allyl)cyclobutane-1-carboxylic acid requires a nuanced understanding of its reactivity, driven primarily by the inherent strain of the cyclobutane ring. By carefully selecting mild and selective reagents and optimizing reaction conditions, the challenges posed by this strain can be effectively managed. This guide provides a starting point for troubleshooting common issues, but as with all research, careful observation and systematic optimization are the keys to success.

References

  • Reaction of cycloalkane | PPTX - Slideshare.
  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline.
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  • What Causes Strained Rings Like Cyclopropane To Form? - Chemistry For Everyone.
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  • Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation - PMC - NIH.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
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  • US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google Patents.
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Technical Support Center: Navigating and Overcoming Low-Yield Synthetic Steps

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Low-yield reactions are a significant bottleneck in chemical synthesis, particularly in research and drug development where efficiency and cost-effectiveness are paramount.[1] A decrease in yield at a single step can dramatically impact the overall success and viability of a multi-step synthesis.[2] This guide provides a structured approach to troubleshooting common issues and exploring alternative, higher-yielding synthetic strategies. It is designed for researchers, scientists, and drug development professionals seeking to optimize their chemical transformations.

Part 1: Troubleshooting Guide - Pinpointing the Problem

Before abandoning a synthetic route, a systematic diagnosis of the existing reaction is crucial. Often, significant improvements can be achieved by addressing fundamental experimental parameters.

Q1: My reaction has a low yield. What are the first systematic checks I should perform?

A low yield can stem from numerous factors ranging from procedural errors to fundamental chemical issues.[3] A methodical approach to troubleshooting is the most efficient way to identify the root cause.

Expert Insight: Start with the simplest and most common sources of error before investigating complex mechanistic possibilities. Meticulous execution of basic lab techniques is often the key to reproducibility and high yields.[4][5]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose the cause of a low-yield reaction.

TroubleshootingWorkflow start Low Yield Observed reagent_check 1. Verify Reagent & Solvent Quality start->reagent_check condition_check 2. Review Reaction Conditions reagent_check->condition_check sub_reagent1 Impure Starting Materials? reagent_check->sub_reagent1 sub_reagent2 Degraded Reagents/Catalysts? reagent_check->sub_reagent2 sub_reagent3 Wet Solvents? reagent_check->sub_reagent3 procedure_check 3. Analyze Experimental Procedure condition_check->procedure_check sub_condition1 Incorrect Temperature? condition_check->sub_condition1 sub_condition2 Inaccurate Stoichiometry? condition_check->sub_condition2 sub_condition3 Insufficient Reaction Time? condition_check->sub_condition3 analysis_check 4. Assess Workup & Purification procedure_check->analysis_check sub_procedure1 Inefficient Mixing? procedure_check->sub_procedure1 sub_procedure2 Atmospheric Contamination (O2/H2O)? procedure_check->sub_procedure2 sub_analysis1 Losses During Extraction/Transfer? analysis_check->sub_analysis1 sub_analysis2 Product Decomposition on Silica? analysis_check->sub_analysis2 sub_analysis3 Product Volatility? analysis_check->sub_analysis3 solution Implement Corrective Actions & Rerun sub_analysis1->solution sub_analysis2->solution sub_analysis3->solution

Caption: Systematic workflow for troubleshooting low-yield reactions.

Q2: How can I determine if my low yield is due to poor starting material/reagent quality or reaction conditions?

Distinguishing between input quality and process parameters is critical.

  • Reagent and Solvent Purity: Impurities in starting materials or solvents can act as catalyst poisons or participate in side reactions, drastically reducing yield.[2][3]

    • Protocol: Before starting, run a purity check (e.g., NMR, GC-MS) on your starting materials. Use freshly purified solvents, especially for moisture- or air-sensitive reactions.[5][6] Ensure catalysts have not expired or degraded.[6]

  • Reaction Conditions: Factors like temperature, pressure, concentration, and reaction time directly influence reaction kinetics and equilibrium.[2][5]

    • Protocol: Calibrate your thermometers and ensure even heating and stirring.[6] For highly exothermic reactions, consider slower, dropwise addition of reagents to maintain temperature control.[7] Monitor the reaction over time (e.g., by TLC or LC-MS) to determine if it has stalled or if the product is decomposing.[4]

Q3: My reaction isn't going to completion. How can I push the equilibrium forward?

For reversible reactions, low conversion is a common issue. Le Chatelier's Principle provides a framework for shifting the equilibrium towards the product.

  • Increase Reactant Concentration: Adding an excess of one of the reactants (typically the less expensive one) can drive the reaction forward.

  • Remove a Product: If a byproduct (e.g., water) is formed, its removal can significantly improve yield. This can be accomplished using a Dean-Stark apparatus for water, or by precipitation or selective extraction of a product.

  • Temperature and Pressure Adjustment: For gas-phase reactions, increasing pressure can favor the side with fewer moles of gas.[8] Temperature adjustments depend on whether the reaction is exothermic or endothermic.[8]

Q4: I'm observing significant side product formation. What strategies can I employ to improve selectivity?

Side reactions compete for starting materials and reduce the yield of the desired product.[2] Improving selectivity is key to maximizing yield.

  • Catalyst and Ligand Selection: The choice of catalyst and its associated ligands can have a profound impact on selectivity.[9] Screening a panel of catalysts or ligands is often a necessary step in optimization.

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize different transition states, favoring one reaction pathway over another.[5] Trying a range of solvents can sometimes reveal surprising improvements.

  • Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy, even if it slows the reaction rate.

Part 2: FAQ - Exploring Alternative Synthetic Routes

When optimization of an existing step fails to provide satisfactory yields, it's time to consider fundamentally different approaches.

Q5: When should I consider a completely different synthetic route versus optimizing the current one?

This is a critical strategic decision in process development. The choice depends on a balance of factors including yield, cost, safety, and scalability.

Decision Framework:

DecisionFramework start Low-Yield Step Identified optimize_check Can the step be optimized (See Troubleshooting Guide)? start->optimize_check yield_target Does optimization meet the target yield (>80%)? optimize_check->yield_target Yes consider_alternatives Investigate Alternative Routes optimize_check->consider_alternatives No yield_target->consider_alternatives No proceed Proceed with Current Route yield_target->proceed Yes route_factors Evaluate Alternatives Based On: consider_alternatives->route_factors factor1 Shorter Route? route_factors->factor1 factor2 Higher Overall Yield? route_factors->factor2 factor3 Greener/Safer Reagents? route_factors->factor3 factor4 Scalability? route_factors->factor4 select_new Select & Optimize Best Alternative factor1->select_new factor2->select_new factor3->select_new factor4->select_new

Caption: Decision framework for route optimization vs. scouting.

Q6: What are the advantages of Flow Chemistry for improving yield and scalability over traditional batch synthesis?

Flow chemistry, where reactants are continuously pumped through a reactor, is a powerful alternative to traditional batch processing and offers numerous advantages for improving yield and safety.[10][11]

Causality: The primary benefits of flow chemistry stem from its high surface-area-to-volume ratio, which allows for superior heat and mass transfer.[11][12] This enables precise control over reaction parameters that are often difficult to manage in large batch reactors, minimizing side reactions and improving selectivity.[11] Unstable or hazardous intermediates can be generated and consumed in situ, enhancing process safety.[13]

Data Summary: Batch vs. Flow Chemistry

ParameterBatch ChemistryFlow ChemistryRationale for Improvement
Heat Transfer Poor, non-uniformExcellent, uniformHigh surface-area-to-volume ratio allows rapid heating/cooling.
Mass Transfer Often diffusion-limitedExcellent, rapid mixingSmall reactor dimensions reduce diffusion distances.[14]
Yield & Selectivity Variable, hard to controlOften higher, more reproduciblePrecise control of temperature, pressure, and residence time.[11]
Safety High risk with exothermsInherently saferSmall reaction volumes minimize risk of thermal runaway.[10]
Scalability Difficult, requires re-optimizationStraightforward ("Numbering-up")Production is scaled by running for longer or in parallel.[15]
Q7: How can biocatalysis or enzymatic reactions offer a high-yield alternative to traditional organic synthesis?

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach can provide highly efficient and sustainable alternatives to conventional synthetic methods.[16]

Expertise & Causality: Enzymes operate with exceptional levels of selectivity (chemo-, regio-, and enantio-selectivity) under mild conditions (room temperature, neutral pH). This specificity minimizes the formation of byproducts, leading to higher yields and simpler purifications.[17] For example, in the synthesis of the antiviral drug oseltamivir, an enzymatic hydrolysis of a meso-diester was a key step in an alternative route, avoiding the reliance on shikimic acid.[17] Similarly, the production of artemisinin, an antimalarial drug, became economically viable through a semi-synthetic route starting from a microbially produced precursor, overcoming the low yield of the fully synthetic process.[18]

Q8: What is "Process Intensification" and how can its principles guide the development of higher-yielding synthetic routes?

Process Intensification (PI) is a chemical engineering principle that aims to develop smaller, cleaner, safer, and more energy-efficient processes.[19][20] Rather than a single technology, it is a philosophy of process design that often leads to significant improvements in yield and efficiency.[20]

Core Principles of PI:

  • Integrating Operations: Combining reaction and separation steps into a single unit, such as in reactive distillation. This can drive equilibrium-limited reactions to completion, boosting yield.[20][21]

  • Using Alternative Energy Sources: Employing microwaves or ultrasound can provide targeted, efficient heating, leading to faster reactions and potentially different selectivities.[19][21]

  • Miniaturization: Using microreactors or structured packings enhances heat and mass transfer, providing the benefits seen in flow chemistry and leading to better control and higher yields.[20][21]

By applying these principles, researchers can design novel synthetic routes that are inherently more efficient and higher-yielding from the outset.

References

  • How To: Improve Yield - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 26, 2026, from [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved January 26, 2026, from [Link]

  • How Do You Optimize Chemical Reaction Yields? (2025, November 8). Chemistry For Everyone - YouTube. Retrieved January 26, 2026, from [Link]

  • Cole, K. P., et al. (2018). A Brief Introduction to Chemical Reaction Optimization. ACS Central Science. Retrieved January 26, 2026, from [Link]

  • What can be done to increase the yield of a reaction even if the reaction does not go to completion? (2021, March 15). Quora. Retrieved January 26, 2026, from [Link]

  • Gryglewski, D., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. Retrieved January 26, 2026, from [Link]

  • What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved January 26, 2026, from [Link]

  • Flow Chemistry vs. Batch Processes. (n.d.). Aragen Life Sciences. Retrieved January 26, 2026, from [Link]

  • Cole, K. P., et al. (2018). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Retrieved January 26, 2026, from [Link]

  • Process Intensification in Chemical Engineering: Principles, Applications, and the Future of Sustainable Industry. (2025, August 20). ChemCopilot. Retrieved January 26, 2026, from [Link]

  • de Souza, R. O. M. A., et al. (2019). Sustainable Synthetic Strategies for the Preparation of Low Molecular Weight Drugs by Biotech Routes. Journal of the Brazilian Chemical Society. Retrieved January 26, 2026, from [Link]

  • Theoretical Yield and Percent Yield. (2025, March 20). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • What Causes A Low Percent Yield In Chemical Reactions? (2025, October 26). Chemistry For Everyone. Retrieved January 26, 2026, from [Link]

  • Key Trends Shaping the Future of Flow Chemistry. (2026, January 7). AZoM. Retrieved January 26, 2026, from [Link]

  • Theoretical Yield and Percent Yield. (2025, March 20). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production. (2025, February 6). PharmaFeatures. Retrieved January 26, 2026, from [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021, November 30). Chemical Reviews. Retrieved January 26, 2026, from [Link]

  • Optimizing Catalytic Reactions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Flow Chemistry Vs Batch Processes. (n.d.). Bioprocess Online. Retrieved January 26, 2026, from [Link]

  • Process Intensification in Chemical Reaction Engineering. (2018). MDPI. Retrieved January 26, 2026, from [Link]

  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022, February 10). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Enhancing Chemical Processes through Process Intensification and Reaction Engineering. (n.d.). Scholars Research Library. Retrieved January 26, 2026, from [Link]

  • Alternative design strategies to help build the enzymatic retrosynthesis toolbox. (2018). National Institutes of Health. Retrieved January 26, 2026, from [Link]

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Technical Support Center: Stereoselective Photochemical [2+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective photochemical [2+2] cycloadditions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize and troubleshoot the stereochemical outcomes of their photocycloaddition reactions. Here, we move beyond simple protocols to explore the underlying principles that govern stereoselectivity, providing you with the expert insights needed to resolve common experimental challenges.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address the specific issues you may encounter at the bench. Each entry follows a question-and-answer format, detailing the problem, its probable causes, and a series of logical, actionable solutions grounded in mechanistic principles.

Question 1: I'm observing poor or no diastereoselectivity in my intermolecular [2+2] photocycloaddition. What are the likely causes and how can I improve it?

Answer:

Low diastereoselectivity is a common hurdle in photochemical [2+2] cycloadditions. It typically arises from insufficient facial differentiation of the reacting partners in the transition state. The planarity of the excited state and the ground state alkenes often leads to multiple competing pathways with similar activation energies. Here’s a systematic approach to diagnosing and resolving this issue.

Potential Root Causes & Solutions:

  • Inherent Substrate Limitations: The substrates themselves may lack sufficient steric or electronic bias to favor one diastereomeric outcome.

  • Reaction Conditions Not Optimized: Solvent, temperature, and concentration can all play a crucial role in influencing the transition state energies.

  • Ineffective Chiral Control Element: If using a chiral auxiliary, it may not be exerting enough influence to control the facial selectivity.

Troubleshooting Workflow:

G start Problem: Poor Diastereoselectivity substrate Step 1: Evaluate Substrate Control - Are there existing stereocenters? - Can steric bulk be increased? start->substrate conditions Step 2: Optimize Reaction Conditions - Solvent polarity screen - Temperature study - Concentration adjustment substrate->conditions If substrate modification is not feasible auxiliary Step 3: Implement/Optimize Chiral Auxiliary - Is the auxiliary close to the reacting center? - Screen different auxiliaries conditions->auxiliary If optimization is insufficient outcome Improved Diastereoselectivity auxiliary->outcome

Detailed Protocols & Explanations:

  • Protocol 1: Solvent Screening for Enhanced Diastereoselectivity

    The choice of solvent can dramatically alter diastereoselectivity, particularly if your substrates have functional groups capable of specific solvent interactions like hydrogen bonding.[1][2]

    • Baseline Experiment: Run the reaction in a non-polar, aprotic solvent (e.g., hexanes or dichloromethane). This will serve as your baseline.

    • Polar Aprotic Solvents: Test solvents like acetonitrile or THF. These can influence the dipole interactions of the reactants and potentially favor one transition state.

    • Polar Protic Solvents: If your substrates contain hydrogen bond donors or acceptors, test solvents like methanol or even water (with a surfactant if solubility is an issue).[2][3] Protic solvents can disrupt intramolecular hydrogen bonds that may be holding the substrate in an unfavorable conformation, or they can promote intermolecular interactions that favor a specific approach of the reactants.[1][2]

    • Aqueous Micellar Conditions: For hydrophobic substrates, using surfactants like sodium dodecyl sulfate (SDS) in water can create a microenvironment that enhances stereoselectivity.[3]

    Causality: Solvents influence the ground-state conformations of the reactants and stabilize or destabilize the diastereomeric transition states differently. For instance, intramolecular hydrogen bonding in a non-polar solvent can lock a substrate into a specific conformation, leading to one diastereomer, while a protic solvent can break that bond, allowing a different conformation and potentially the opposite diastereomer to form.[1][2]

  • Protocol 2: Temperature Optimization

    Lowering the reaction temperature often enhances stereoselectivity by favoring the pathway with the lower activation energy.[4]

    • Initial Low-Temperature Run: Perform the reaction at 0°C or -20°C.

    • Further Cooling: If you see an improvement, try even lower temperatures (e.g., -78°C), ensuring your solvent doesn't freeze.

    • Analysis: Compare the diastereomeric ratios (d.r.) at different temperatures. A significant improvement indicates that the transition states leading to the different diastereomers have a meaningful difference in their activation energies.

    Causality: The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states determines the diastereomeric ratio. Lowering the temperature amplifies the effect of this energy difference, leading to a higher d.r. However, in some complex systems, an unusual increase in enantioselectivity has been observed at higher temperatures due to changes in the rate-determining step, though this is less common for diastereoselectivity.[5]

  • Protocol 3: Introduction of a Chiral Auxiliary

    If substrate control and condition optimization are insufficient, a chiral auxiliary covalently attached to one of the reactants is a powerful strategy.[3][6]

    • Selection of Auxiliary: Choose an auxiliary that is rigid and has a strong facial bias. Menthol derivatives are a classic example for enone cycloadditions.[3]

    • Attachment: Synthesize the substrate with the chiral auxiliary attached as close as possible to the reacting alkene.

    • Reaction and Analysis: Perform the photocycloaddition and determine the d.r.

    • Cleavage: Ensure a reliable method exists for cleaving the auxiliary post-reaction without racemization or decomposition of the product.

    Causality: The chiral auxiliary sterically blocks one face of the alkene, forcing the other reactant to approach from the less hindered face, thereby controlling the stereochemistry of the newly formed stereocenters.[6]

Question 2: My reaction has poor enantioselectivity. How can I induce or improve the enantiomeric excess (e.e.)?

Answer:

Achieving high enantioselectivity in photochemical [2+2] cycloadditions is challenging because the reaction proceeds through a highly reactive excited state, which can be difficult to control with chiral catalysts. The key is to create a well-organized, chiral environment around the reactants.

Potential Root Causes & Solutions:

  • Achiral Reaction Environment: The reaction is run under achiral conditions, leading to a racemic mixture.

  • Ineffective Chiral Catalyst/Sensitizer: The chiral catalyst or sensitizer is not effectively discriminating between the prochiral faces of the substrate.

  • Background Uncatalyzed Reaction: A non-selective background reaction is competing with the desired catalytic cycle.

Strategies for Inducing Enantioselectivity:

G start Problem: Poor Enantioselectivity auxiliary Option 1: Chiral Auxiliary (Covalent attachment) start->auxiliary sensitizer Option 2: Chiral Photosensitizer (Energy transfer mechanism) start->sensitizer lewis_acid Option 3: Chiral Lewis Acid (Substrate activation) start->lewis_acid supramol Option 4: Supramolecular Host (Confined environment) start->supramol outcome Improved Enantioselectivity auxiliary->outcome sensitizer->outcome lewis_acid->outcome supramol->outcome

Detailed Protocols & Explanations:

  • Protocol 1: Employing a Chiral Photosensitizer

    A chiral photosensitizer transfers its triplet energy to the substrate within a chiral complex, inducing facial selectivity.[7]

    • Sensitizer Selection: Choose a chiral sensitizer (e.g., a chiral thioxanthone derivative) whose triplet energy is higher than that of your substrate.[7]

    • Screening: Screen different chiral sensitizers and solvents to optimize the e.e. The interaction between the sensitizer and the substrate is often non-covalent and can be sensitive to the reaction medium.

    • Control Experiment: Run the reaction without the sensitizer but with irradiation to ensure that direct excitation of the substrate is not leading to a racemic background reaction.

    Causality: The reaction proceeds through a triplet exciplex formed between the chiral sensitizer and the substrate. The stereoselectivity is determined in the first C-C bond-forming step, and the non-covalent interactions within this transient complex dictate the facial approach.[7]

  • Protocol 2: Using a Chiral Lewis Acid Catalyst

    A chiral Lewis acid can coordinate to a carbonyl group or other Lewis basic site on one of the reactants, creating a chiral environment and activating the substrate.[8][9]

    • Catalyst and Substrate Selection: This method is well-suited for substrates like enones. Choose a chiral Lewis acid that is known to be effective for similar transformations.

    • Reaction Setup: Ensure anhydrous conditions, as Lewis acids are often moisture-sensitive. The reaction may need to be run at low temperatures to enhance both stability and selectivity.

    • Loading Optimization: Vary the catalyst loading to find the optimal balance between reaction rate and enantioselectivity.

    Causality: The Lewis acid coordinates to the substrate, lowering its LUMO energy and fixing its conformation. The bulky ligands on the chiral Lewis acid then block one face of the molecule, directing the cycloaddition to the other face.[9]

  • Protocol 3: Supramolecular Catalysis

    Confining the reactants within the cavity of a chiral supramolecular host can pre-organize them for a highly stereoselective reaction.[10]

    • Host Selection: Choose a chiral host (e.g., a cyclodextrin derivative or a self-assembled cage) with a cavity size and shape appropriate for your substrates.

    • Stoichiometry: The stoichiometry of the host-guest complex is critical. Ensure that the reactants are indeed binding within the cavity.

    • Solvent Choice: The choice of solvent is crucial for promoting host-guest complexation, often relying on hydrophobic effects in aqueous media.[10]

    Causality: The confined and chiral environment of the host cavity restricts the degrees of freedom of the reactants, forcing them into a specific orientation that leads to the desired stereoisomer.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of a sensitizer in a photochemical [2+2] cycloaddition?

A sensitizer is a molecule that absorbs light, becomes electronically excited, and then transfers that energy to a reactant molecule, which then undergoes the cycloaddition. This is particularly useful when the reactant itself does not absorb light efficiently at the wavelength of the light source. In the context of stereoselectivity, using a chiral sensitizer can be a powerful method for inducing enantioselectivity, as the energy transfer occurs within a transient, chiral complex.[7]

Q2: Can I run a photochemical [2+2] cycloaddition without a light source, i.e., thermally?

Generally, no. According to Woodward-Hoffmann rules, the [2+2] cycloaddition of two simple alkenes is "symmetry-forbidden" under thermal conditions.[11][12] This is due to the unfavorable overlap between the Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other in their ground states.[13][14] Photochemical excitation promotes an electron to a higher energy orbital, changing the orbital symmetry and making the reaction "symmetry-allowed".[11][14]

Q3: My reaction is giving a mixture of regioisomers in addition to stereoisomers. How can I improve regioselectivity?

Regioselectivity in photochemical [2+2] cycloadditions is often governed by the stability of the diradical intermediate that is typically formed. The more stable diradical will be formed preferentially. To improve regioselectivity:

  • Substrate Modification: Introduce substituents that will preferentially stabilize a radical at one position over another.

  • Mechanism Change: Consider using a Cu(I)-catalyzed photocycloaddition. The reaction proceeds through a different mechanism involving coordination to the copper center, which can exert strong control over both regioselectivity and stereoselectivity.[6]

Q4: I am observing significant cis/trans isomerization of my starting alkene. How does this affect my stereoselectivity and how can I prevent it?

Cis/trans isomerization is a major competing side reaction in many photochemical processes.[6] The excited triplet state of an alkene often has a lower energy barrier to rotation around the C=C bond than the ground state. This isomerization can scramble the stereochemistry of your starting material, leading to a mixture of products.

To mitigate this:

  • Increase Reactant Concentration: Higher concentrations can favor the bimolecular cycloaddition over the unimolecular isomerization.

  • Use a More Efficient Reaction Partner: If the cycloaddition is fast, it can outcompete the isomerization.

  • Choose a Different Sensitizer: A sensitizer with a lower triplet energy might still be able to sensitize the cycloaddition but provide less excess energy for isomerization.

  • Use Cyclic Alkenes: The ring structure of cyclic alkenes prevents cis/trans isomerization, making them ideal substrates for stereospecific cycloadditions.[6]

Q5: How can I confirm the stereochemistry of my products?

Confirming the relative and absolute stereochemistry of your cyclobutane products is crucial. A combination of techniques is usually required:

  • NMR Spectroscopy: 1D and 2D NMR techniques like NOESY can be used to determine the relative stereochemistry by observing through-space correlations between protons on the cyclobutane ring.[15]

  • X-ray Crystallography: If you can obtain a suitable crystal of your product or a derivative, single-crystal X-ray diffraction provides unambiguous proof of both relative and absolute stereochemistry.

  • Chiral HPLC/GC: Chiral chromatography can be used to separate and quantify enantiomers, allowing you to determine the enantiomeric excess.

Data Summary Table

ParameterEffect on StereoselectivityTypical Range/ConditionRationale
Temperature Lower temperature generally increases selectivity-78°C to RTAmplifies small differences in activation energies between diastereomeric pathways.[4]
Solvent Polarity Can significantly alter or even reverse selectivityHexane, CH₂Cl₂, MeCN, MeOHAffects substrate conformation and transition state stabilization through dipole-dipole interactions or hydrogen bonding.[1][2]
Chiral Auxiliary Can induce high diastereoselectivitye.g., menthol, Evans auxiliariesSteric hindrance blocks one face of the prochiral substrate.[3][6]
Chiral Sensitizer Can induce enantioselectivitye.g., chiral thioxanthonesEnergy transfer occurs in a chiral environment, influencing the facial selectivity of the reaction.[7]
Chiral Lewis Acid Can induce enantioselectivitye.g., chiral Ti or Cu complexesCoordinates to the substrate, creating a rigid, chiral environment.[8][9]

References

  • Cycloaddition Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). Chemical Reviews. [Link]

  • Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene. (2022). Nature Chemistry. [Link]

  • Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. (2021). Organic & Biomolecular Chemistry. [Link]

  • Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. (2020). YouTube. [Link]

  • Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants. (2011). Molecules. [Link]

  • Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (2022). The Journal of Organic Chemistry. [Link]

  • Stereochemistry of Cycloadditions - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Photochemical (2+2) Cycloaddition Example. (2014). YouTube. [Link]

  • [2+2] Photochemical Cycloaddition in Organic Synthesis. (2019). Asian Journal of Organic Chemistry. [Link]

  • Enantioselective photochemical reactions within the confined cavities of supramolecular assemblies. (2021). Green Synthesis and Catalysis. [Link]

  • Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions: Reversal of Selectivity through Intramolecular Hydrogen Bonding. (1997). Journal of the American Chemical Society. [Link]

  • Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition. OpenStax. [Link]

  • Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid. (2021). Journal of the American Chemical Society. [Link]

  • Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. (2011). Organic Letters. [Link]

  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. (2020). Organic Chemistry Frontiers. [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022). Chemistry – A European Journal. [Link]

  • Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. (2023). Organic Letters. [Link]

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Validation & Comparative

1H NMR and 13C NMR spectral analysis of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. This compound presents a unique analytical challenge due to its combination of a strained cyclobutane ring, a sterically demanding quaternary carbon center, a flexible allyl group, and a polar carboxylic acid moiety. This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven methodology for the complete spectral assignment of this molecule using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causal relationships behind the observed spectral phenomena, offering a robust framework for analyzing similarly complex structures.

Molecular Structure and Atom Numbering

A prerequisite for any spectral analysis is a clear and consistent atom numbering system. The structure of this compound is numbered below to facilitate discussion of specific nuclei.

Caption: Molecular structure and numbering scheme.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides initial information on the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).

Causality Behind Chemical Shifts: The electron density around a proton dictates its resonance frequency. Electron-withdrawing groups, like the carbonyl of the carboxylic acid, and anisotropic effects from π-systems (the C=C double bond) deshield nearby protons, shifting their signals downfield (to higher ppm values).[1] Conversely, protons on saturated sp³ carbons appear more upfield.

Detailed Signal Predictions:

  • Carboxylic Acid Proton (H on COOH): This is the most deshielded proton, expected to appear as a broad singlet in a very downfield region, typically 10.0-12.0 ppm .[2] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon shaking the sample with a drop of D₂O, a classic confirmatory test for acidic protons.[3]

  • Vinyl Protons (H on C2' and C3'): These three protons are in a complex spin system.

    • The internal proton (H-C2' ) will be a multiplet, often a doublet of doublets of triplets (ddt), in the 5.7-6.0 ppm range.[4] It is coupled to the two terminal vinyl protons (H-C3') with different cis and trans coupling constants, and to the two allylic protons (H-C1').

    • The two terminal protons (H-C3' ) are diastereotopic due to the chiral center at C1. They will appear as two distinct signals around 5.1-5.3 ppm .[4] One will show a trans coupling (~17 Hz) to H-C2', and the other a cis coupling (~10 Hz). Both will also have a smaller geminal coupling to each other (~2 Hz).[4]

  • Allylic Protons (H on C1'): These protons are adjacent to the C=C double bond and the quaternary carbon. They are expected to appear as a doublet around 2.5-2.7 ppm , coupled to the H-C2' proton.[5]

  • Cyclobutane Protons (H on C2, C3, C4): The analysis of these protons is complex. The cyclobutane ring is puckered, and the presence of a bulky substituent on C1 makes all six protons chemically non-equivalent.[6] They will likely appear as a series of overlapping multiplets in the 1.8-2.5 ppm range.[7][8] Protons on C2 and C4 are alpha to the quaternary carbon and will be influenced by the carboxylic acid and allyl groups, likely appearing more downfield than the protons on C3.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationKey Reasoning
-COOH 10.0 - 12.0broad singlet1HAcidic proton, H-bonding[2]
H -C2'5.7 - 6.0multiplet (ddt)1HVinylic, coupled to H-C1' and H-C3'[4]
H₂ -C3'5.1 - 5.32 x multiplet2HTerminal vinylic, diastereotopic[4]
H₂ -C1'2.5 - 2.7doublet2HAllylic position[5]
H₂ -C2, H₂ -C42.0 - 2.5multiplet4HCyclobutane, alpha to quaternary center
H₂ -C31.8 - 2.2multiplet2HCyclobutane, beta to quaternary center

Part 2: Predicted ¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed, and proton-decoupled spectra show each carbon as a singlet.[9] The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons.[10]

Causality Behind Chemical Shifts: Carbon chemical shifts are highly sensitive to their electronic environment. Electronegative atoms (like oxygen) and sp² hybridization cause significant downfield shifts.[11]

Detailed Signal Predictions:

  • Carbonyl Carbon (C5): This carbon is the most deshielded due to being double-bonded to one oxygen and single-bonded to another. It will appear far downfield, typically in the 175-185 ppm range.[12] This signal will be absent in all DEPT spectra.

  • Alkene Carbons (C2', C3'): The sp² hybridized carbons of the double bond appear in the intermediate region. The internal carbon (C2' ) will be further downfield (~135 ppm ) than the terminal carbon (C3' , ~117 ppm ).[13] DEPT-90 will show C2' as a positive peak, while DEPT-135 will show both C2' (CH) and C3' (CH₂) as positive peaks.

  • Quaternary Carbon (C1): This sp³ carbon is bonded to four other carbons and will have a characteristic chemical shift around 45-55 ppm . Quaternary carbons often exhibit weak signals due to a lack of Nuclear Overhauser Effect (NOE) enhancement.[11] This signal will be absent in all DEPT spectra.

  • Allylic Carbon (C1'): This sp³ carbon is adjacent to the double bond, placing its resonance around 40-45 ppm .[14] In a DEPT-135 spectrum, this CH₂ group will appear as a negative peak.[15]

  • Cyclobutane Carbons (C2, C3, C4): These sp³ carbons will be the most upfield. Due to symmetry, C2 and C4 are equivalent. They are expected around 30-35 ppm . The C3 carbon, being further from the electron-withdrawing groups at C1, will be the most shielded, appearing around 15-20 ppm .[16] All three (C2, C3, C4) are CH₂ groups and will appear as negative peaks in a DEPT-135 spectrum.

Table 2: Predicted ¹³C NMR and DEPT-135 Data

Carbon AssignmentPredicted δ (ppm)DEPT-135 SignalKey Reasoning
C 5 (COOH)175 - 185AbsentCarbonyl carbon[12]
C 2'~135Positive (CH)Internal sp² carbon
C 3'~117Positive (CH₂)Terminal sp² carbon
C 145 - 55AbsentQuaternary sp³ carbon
C 1'40 - 45Negative (CH₂)Allylic sp³ carbon[14]
C 2, C 430 - 35Negative (CH₂)Cyclobutane sp³ carbons
C 315 - 20Negative (CH₂)Cyclobutane sp³ carbon[16]

Part 3: Unambiguous Assignment with 2D NMR Spectroscopy

For a molecule with several non-equivalent aliphatic protons and complex multiplicities, 1D NMR alone is insufficient for definitive assignment. A suite of 2D NMR experiments is essential to build a complete, validated structural picture.

cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation cluster_final Final Output H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C NMR (Carbon Environments) HSQC HSQC (Direct ¹H-¹³C Bonds) C13->HSQC C13->HMBC DEPT DEPT-135 (Carbon Multiplicity) DEPT->HSQC Final Unambiguous Structural Assignment COSY->Final HSQC->Final HMBC->Final

Caption: Logical workflow for NMR-based structure elucidation.

1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the spin systems within the molecule.[17]

  • Key Correlations: A strong cross-peak will be observed between the allylic protons (H-C1') and the internal vinyl proton (H-C2'). Further correlations will connect H-C2' to the terminal vinyl protons (H-C3'). This definitively establishes the entire allyl fragment. Within the cyclobutane ring, COSY will show correlations between protons on adjacent carbons (e.g., H-C2 to H-C3, and H-C3 to H-C4), helping to trace the connectivity of the ring.

2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation, ¹JCH).[18][19]

  • Key Correlations: This is the most powerful experiment for assigning the carbon skeleton. For example, the proton signal at ~5.8 ppm will show a cross-peak to the carbon signal at ~135 ppm, unambiguously assigning these as H-C2' and C2', respectively. Similarly, it will connect the aliphatic proton multiplets to their corresponding cyclobutane and allylic carbon signals.

3. HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the final piece of the puzzle, revealing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[20] This is crucial for connecting the different fragments of the molecule, especially across the quaternary carbon.

  • Key Correlations:

    • The allylic protons (H₂ -C1') should show a correlation to the quaternary carbon C1 , the internal vinyl carbon C2' , and the carbonyl carbon C5 . This single set of correlations links all three major functional groups together.

    • The cyclobutane protons on C2 and C4 should show correlations to the quaternary carbon C1 and the carbonyl carbon C5 .

    • The carboxylic acid proton, if observable, may show a weak correlation to C1 and C5 .

By systematically analyzing these 2D spectra, every proton and carbon signal can be assigned with a high degree of confidence, confirming the proposed structure of this compound.

Part 4: Experimental Protocols

1. Sample Preparation:

  • Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). Chloroform is a good choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Cap the tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Data Acquisition (on a 500 MHz Spectrometer):

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters: 16 scans, 2-second relaxation delay, spectral width of 16 ppm.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low sensitivity of ¹³C, more scans are required. Typical parameters: 1024 scans, 2-second relaxation delay, spectral width of 240 ppm.

  • DEPT-135: Run the DEPT-135 pulse sequence to differentiate carbon types. This is a relatively quick experiment. Typical parameters: 128 scans.

  • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. Typical parameters: 256x1024 data points, 8 scans per increment.

  • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. This experiment is optimized for a one-bond C-H coupling constant of ~145 Hz. Typical parameters: 256x1024 data points, 16 scans per increment.

  • HMBC: Acquire a gradient-selected HMBC spectrum. This experiment is typically optimized for long-range coupling constants of 8-10 Hz.[18] Typical parameters: 256x1024 data points, 32 scans per increment.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Conclusion

The structural analysis of this compound is a prime example of the synergy between 1D and 2D NMR techniques. While 1D spectra provide an initial overview, the molecule's inherent complexity, arising from its quaternary center and multiple aliphatic signals, necessitates a multi-faceted 2D NMR approach. The logical application of COSY, HSQC, and HMBC experiments allows for the systematic construction of molecular fragments and their subsequent connection, leading to an unambiguous and verifiable complete spectral assignment. This guide provides a robust framework that can be adapted for the characterization of other complex small molecules in research and development settings.

References

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mass spectrometry fragmentation pattern of 1-(allyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-(allyl)cyclobutane-1-carboxylic Acid

Introduction

1-(allyl)cyclobutane-1-carboxylic acid is a unique molecule combining three key chemical features: a strained cyclobutane ring, a reactive carboxylic acid, and a labile allyl group, all originating from a single quaternary carbon. Understanding its behavior under mass spectrometric analysis is crucial for researchers in synthetic chemistry, drug discovery, and metabolomics, as mass spectrometry (MS) is a primary tool for structural elucidation and identification. Electron Ionization (EI) MS, in particular, provides a reproducible fragmentation pattern that serves as a molecular fingerprint.

This guide provides a detailed analysis of the predicted EI-MS fragmentation pattern of 1-(allyl)cyclobutane-1-carboxylic acid. We will dissect the fragmentation pathways based on first principles of mass spectrometry, compare its expected fragmentation to a simpler analog, provide a robust experimental protocol for its analysis, and offer insights grounded in established scientific literature.

Part 1: Theoretical Fragmentation Analysis

The structure of 1-(allyl)cyclobutane-1-carboxylic acid (C₈H₁₂O₂) has a molecular weight of 140.18 g/mol . Upon electron ionization, a molecular ion (M⁺•) is formed at m/z 140. Carboxylic acids often exhibit weak or even absent molecular ion peaks due to the ease of fragmentation.[1][2] The fragmentation of this specific molecule is dictated by the interplay of its three functional components.

The primary fragmentation pathways are initiated by the radical cation formed on the carboxyl group, which drives subsequent bond cleavages. The key fragmentation mechanisms anticipated are:

  • α-Cleavage (Alpha-Cleavage): This involves the cleavage of bonds adjacent to the carbonyl group. For this molecule, two primary α-cleavages are possible:

    • Loss of the Allyl Radical: The bond between the quaternary carbon and the allyl group can break, leading to the loss of an allyl radical (•C₃H₅, 41 Da). This is a highly favorable pathway due to the stability of the resulting acylium ion and the resonance-stabilized allyl radical.

    • Loss of the Carboxyl Radical: Cleavage of the bond between the cyclobutane ring and the carboxylic acid group results in the loss of a •COOH radical (45 Da).[3][4]

  • Cyclobutane Ring Cleavage: Strained cyclobutane rings are prone to ring-opening followed by fragmentation.[5] A common pathway involves the loss of ethene (C₂H₄, 28 Da) after initial ring cleavage, leading to a variety of fragment ions.

  • McLafferty-type Rearrangement: Carboxylic acids can undergo rearrangement where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage. In this molecule, the hydrogens on the terminal carbon of the allyl group are γ-hydrogens, making a McLafferty-type rearrangement plausible, leading to the elimination of a neutral propene molecule (C₃H₆, 42 Da).

These competing pathways generate a series of characteristic ions that form the basis of the molecule's mass spectrum.

M Parent Ion (M⁺•) m/z = 140 F1 [M - C₃H₅]⁺ m/z = 99 (Loss of Allyl Radical) M->F1 α-Cleavage F2 [M - COOH]⁺ m/z = 95 (Loss of Carboxyl Radical) M->F2 α-Cleavage F3 [M - C₃H₆]⁺• m/z = 98 (McLafferty Rearrangement) M->F3 Rearrangement F4 [M - C₂H₄]⁺• m/z = 112 (Ring Cleavage) M->F4 Ring Fragmentation F5 C₃H₅⁺ m/z = 41 (Allyl Cation) M->F5 Allylic Cleavage

Caption: Predicted major fragmentation pathways for 1-(allyl)cyclobutane-1-carboxylic acid.

Part 2: Predicted Mass Spectrum and Comparative Analysis

Based on the theoretical pathways, we can predict the major ions and their relative abundances in the EI mass spectrum.

Table 1: Predicted Key Fragments for 1-(allyl)cyclobutane-1-carboxylic Acid

m/zProposed Ion StructureFragmentation MechanismExpected Abundance
140[C₈H₁₂O₂]⁺•Molecular Ion (M⁺•)Low to Absent
99[M - C₃H₅]⁺α-Cleavage: Loss of allyl radicalHigh
98[M - C₃H₆]⁺•McLafferty-type RearrangementModerate
95[M - COOH]⁺α-Cleavage: Loss of carboxyl radicalModerate
71[C₄H₇O]⁺Further fragmentation of m/z 99Moderate
55[C₄H₇]⁺Cyclobutane ring fragmentHigh
41[C₃H₅]⁺Allyl cationHigh (Potentially Base Peak)
Comparative Analysis: 1-(allyl)cyclobutane-1-carboxylic acid vs. Cyclobutanecarboxylic acid

To highlight the influence of the allyl group, we can compare the predicted fragmentation of our target molecule with the known fragmentation of cyclobutanecarboxylic acid (C₅H₈O₂, MW=100).[6][7]

The mass spectrum of cyclobutanecarboxylic acid is dominated by ions resulting from the loss of the carboxyl group and ring fragmentation.[7] Key fragments include:

  • m/z 100 (M⁺•): The molecular ion.

  • m/z 82: Loss of H₂O (M-18).

  • m/z 73: Loss of C₂H₃ (vinyl radical).

  • m/z 55: The base peak, corresponding to the cyclobutyl cation [C₄H₇]⁺ after loss of the carboxyl group and subsequent rearrangement.[7]

By comparing the two, we can identify several diagnostic ions for 1-(allyl)cyclobutane-1-carboxylic acid:

  • The ion at m/z 99 ([M-41]⁺): This peak, resulting from the loss of the allyl radical, is unique to the allyl-substituted compound and absent in the spectrum of cyclobutanecarboxylic acid. Its presence is a strong indicator of the allyl moiety.

  • The ion at m/z 41 ([C₃H₅]⁺): The stable allyl cation is expected to be a very prominent peak, likely the base peak, which is a hallmark of compounds containing an allyl group.[8]

  • The ion at m/z 98: This fragment from the McLafferty rearrangement is also diagnostic for the allyl group's presence.

The common ion at m/z 55 is expected in both spectra, representing a fragment of the core cyclobutane structure.

Part 3: Experimental Workflow for GC-MS Analysis

Due to their polarity and low volatility, carboxylic acids often require derivatization for successful analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] Silylation is a common and effective derivatization method that replaces the acidic proton with a trimethylsilyl (TMS) group, increasing volatility and improving chromatographic peak shape.[11]

Detailed Protocol for Silylation and GC-MS Analysis

1. Sample Preparation and Derivatization:

  • Step 1: Accurately weigh approximately 1 mg of 1-(allyl)cyclobutane-1-carboxylic acid into a 2 mL autosampler vial.
  • Step 2: Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
  • Step 3: Add 100 µL of a silylating agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11] The TMCS acts as a catalyst.
  • Step 4: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
  • Step 5: Cool the vial to room temperature before analysis. The sample is now ready for injection.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Split Ratio: 20:1.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: Hold at 280°C for 5 minutes.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 35-400.

This protocol provides a self-validating system. The derivatized molecule (TMS ester) will have a molecular weight of 212 g/mol . The resulting mass spectrum will show a different fragmentation pattern, but it will be consistent and reproducible, allowing for confident identification.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh 1. Weigh Sample (1 mg) dissolve 2. Dissolve in Solvent (500 µL Pyridine) weigh->dissolve derivatize 3. Add Silylating Agent (100 µL BSTFA + 1% TMCS) dissolve->derivatize heat 4. Heat at 70°C (30 min) derivatize->heat cool 5. Cool to RT heat->cool inject 6. Inject 1 µL into GC-MS cool->inject separate 7. Chromatographic Separation inject->separate ionize 8. EI Ionization (70 eV) separate->ionize detect 9. Mass Analysis & Detection ionize->detect

Caption: Experimental workflow for the GC-MS analysis of 1-(allyl)cyclobutane-1-carboxylic acid.

Conclusion

The EI-MS fragmentation pattern of 1-(allyl)cyclobutane-1-carboxylic acid is a rich source of structural information, driven by the characteristic reactions of its constituent functional groups. The key diagnostic ions are predicted to be at m/z 99 (loss of allyl radical), m/z 98 (McLafferty rearrangement), and a prominent peak at m/z 41 (allyl cation). These fragments, when considered alongside those arising from the cyclobutane ring (e.g., m/z 55 ), provide a unique fingerprint that allows for unambiguous identification and differentiation from structurally similar compounds like cyclobutanecarboxylic acid. The provided GC-MS protocol offers a reliable method for obtaining high-quality, reproducible data for this class of molecules.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Department of Chemistry Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Allinger, N. L., et al. (1967). Mass Spectra of Certain Cyclobutanecarboxylates. The Journal of Organic Chemistry, 32(8), 2417–2421. [Link]

  • Gomes, C., et al. (2023). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 28(14), 5485. [Link]

  • ResearchGate. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. [Link]

  • PubChem. (n.d.). Cyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Grossert, J. S., & Gibbon, G. A. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. Rapid Communications in Mass Spectrometry, 28(17), 1877-1886. [Link]

  • Zenkevich, I. G. (2011). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography, Third Edition. [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]

  • PubMed. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

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A Comparative Guide to the Functional Group Analysis of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate characterization of novel chemical entities is paramount. The molecule 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid presents a unique combination of functional groups—a carboxylic acid, a terminal alkene (allyl group), and a strained cyclobutane ring—each contributing to its chemical reactivity and potential biological activity. Understanding the presence and integrity of these functional groups is a critical step in its synthesis, quality control, and mechanism of action studies.

This guide provides an in-depth comparison of various analytical techniques for the functional group analysis of this compound, with a primary focus on Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the causality behind experimental choices and provide a self-validating framework for its characterization, supported by experimental data from related molecules and established spectroscopic principles.

The Central Role of Vibrational Spectroscopy: An In-depth Look at FTIR Analysis

FTIR spectroscopy is a rapid, non-destructive, and highly sensitive technique for identifying functional groups. The principle lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. These frequencies are characteristic of the bond type, the mass of the atoms involved, and the overall molecular structure.

For this compound, we anticipate a spectrum that is a composite of the vibrational modes of its constituent parts: the carboxylic acid, the allyl group, and the cyclobutane ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A common and convenient method for obtaining an FTIR spectrum of a liquid or solid sample is Attenuated Total Reflectance (ATR)-FTIR.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO2 and water vapor).

  • Sample Application: Place a small amount of this compound directly onto the ATR crystal. If the sample is a solid, ensure good contact by applying pressure using the built-in clamp.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts and spectral databases.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Ensure clean baseline Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Ready for sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Measure IR absorption Process_Data Process and Analyze Data Acquire_Spectrum->Process_Data Generate final spectrum NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Dissolve_Sample Dissolve in Deuterated Solvent Transfer_to_Tube Transfer to NMR Tube Dissolve_Sample->Transfer_to_Tube Acquire_Data Acquire 1H and 13C Spectra Transfer_to_Tube->Acquire_Data Process_Spectra Process and Integrate Spectra Acquire_Data->Process_Spectra Assign_Signals Assign Chemical Shifts and Couplings Process_Spectra->Assign_Signals

Caption: Workflow for NMR Spectroscopy Analysis.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is often complementary to FTIR. It relies on the inelastic scattering of monochromatic light (from a laser). A key difference is that molecular vibrations that are strong in Raman are often weak in FTIR, and vice-versa.

  • C=C Stretch: The carbon-carbon double bond of the allyl group, which may show a weak band in the FTIR spectrum, is expected to exhibit a strong signal in the Raman spectrum.

  • Symmetry: Raman is particularly sensitive to symmetric vibrations and non-polar bonds.

  • Aqueous Samples: Raman spectroscopy is well-suited for analyzing aqueous samples, as water is a weak Raman scatterer. [1]

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Place_Sample Place Sample in Holder Irradiate_Sample Irradiate with Laser Place_Sample->Irradiate_Sample Collect_Scattered_Light Collect Scattered Light Irradiate_Sample->Collect_Scattered_Light Generate_Spectrum Generate Raman Spectrum Collect_Scattered_Light->Generate_Spectrum

Caption: Workflow for Raman Spectroscopy Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through the analysis of its fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (140.18 g/mol ). [2]* Fragmentation Patterns:

    • Carboxylic Acid: Common fragments include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). [3] * Alkene: A prominent fragmentation pathway for alkenes is the cleavage at the allylic position, which would result in a resonance-stabilized carbocation. [4] * Cyclobutane: The strained cyclobutane ring can undergo characteristic fragmentation, often involving ring-opening followed by cleavage.

MS_Workflow cluster_prep Sample Introduction cluster_analysis Analysis Introduce_Sample Introduce Sample Ionize_Sample Ionize Sample Introduce_Sample->Ionize_Sample Separate_Ions Separate Ions by m/z Ionize_Sample->Separate_Ions Detect_Ions Detect Ions Separate_Ions->Detect_Ions Generate_Mass_Spectrum Generate Mass Spectrum Detect_Ions->Generate_Mass_Spectrum

Caption: Workflow for Mass Spectrometry Analysis.

Comparative Summary of Analytical Techniques

TechniqueStrengthsWeaknessesApplication for this Molecule
FTIR Spectroscopy - Fast and non-destructive. [5] - Excellent for identifying functional groups. - High sensitivity. [6]- Can be difficult to interpret complex spectra. [6] - Limited information on molecular connectivity. - Water can interfere with the analysis. [6]Ideal for rapid confirmation of the carboxylic acid and alkene groups.
NMR Spectroscopy - Provides detailed structural information, including connectivity. - Quantitative. [7][8] - Non-destructive. [9]- Lower sensitivity compared to MS. [7][8] - Requires more sample and longer acquisition times. - More expensive instrumentation.The gold standard for complete structure elucidation and verification.
Raman Spectroscopy - Complementary to FTIR; strong signals for non-polar bonds. - Not sensitive to water, good for aqueous solutions. [1] - Minimal sample preparation. [10]- The Raman effect is inherently weak, leading to lower sensitivity. [10] - Fluorescence from the sample can interfere with the spectrum. [10]Excellent for confirming the C=C bond and studying the cyclobutane ring vibrations.
Mass Spectrometry - Extremely high sensitivity. [9] - Provides molecular weight information. - Fragmentation patterns give structural clues. [11]- Destructive technique. - Isomers can be difficult to distinguish. - Fragmentation can be complex to interpret.Confirms the molecular weight and provides evidence for the presence of the functional groups through characteristic fragmentation.

Conclusion

For the functional group analysis of this compound, a multi-technique approach is recommended for a comprehensive and self-validating characterization. FTIR spectroscopy serves as an excellent initial screening tool, providing rapid and definitive evidence for the presence of the key carboxylic acid and alkene functionalities. For unambiguous structure elucidation and confirmation, NMR spectroscopy is indispensable. Raman spectroscopy offers complementary vibrational information, particularly for the carbon-carbon double bond, while mass spectrometry confirms the molecular weight and provides supporting structural data through fragmentation analysis. The choice of technique will ultimately depend on the specific analytical question being addressed, but an understanding of the strengths and limitations of each is crucial for robust scientific inquiry.

References

  • Emwas, A.-H. M., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In: V. C. Ozalp (eds) Metabolomics. Methods in Molecular Biology, vol 1277. Humana Press, New York, NY. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54460225, this compound. [Link]

  • Lumen Learning. The Infrared Spectroscopy of Alkenes. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Wikipedia. (2023, October 29). Fragmentation (mass spectrometry). [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • University of Cambridge. Advantages and disadvantages of Raman Spectroscopy. DoITPoMS. [Link]

  • Columbia University. IR Spectroscopy Tutorial: Alkenes. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • SlidePlayer. The features of IR spectrum. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Alkene Fragmentation. [Link]

  • AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. [Link]

  • PubMed. (2015). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. [Link]

  • National Center for Biotechnology Information. (2021, March 11). Overview of Popular Techniques of Raman Spectroscopy and Their Potential in the Study of Plant Tissues. [Link]

  • National Center for Biotechnology Information. (2016, April 27). Advantages and Pitfalls of Mass Spectrometry Based Metabolome Profiling in Systems Biology. [Link]

  • Science Ready. (2022). Mass Spectrometry Fragmentation Patterns. [Link]

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A Comparative Guide to the Reactivity of Cyclobutane and Cyclopentane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of cyclobutane carboxylic acid and cyclopentane carboxylic acid. As foundational scaffolds in medicinal chemistry and materials science, understanding the nuanced differences in their reactivity is paramount for rational molecular design and synthesis optimization. This document moves beyond simple structural comparison to explore the underlying principles of ring strain and electronic effects that govern their behavior in key chemical transformations. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage the unique properties of these cyclic systems.

The Decisive Factor: Ring Strain and Its Implications

The reactivity of cycloalkanes and their derivatives is fundamentally dictated by the inherent strain within the cyclic structure. This strain is a composite of angle strain, resulting from deviations from the ideal sp³ bond angle of 109.5°, and torsional strain, arising from the eclipsing of bonds on adjacent atoms.[1][2][3]

  • Cyclobutane: This molecule is significantly strained. Although it puckers slightly to relieve some torsional strain, the internal C-C-C bond angles are approximately 88°, a major deviation from the ideal 109.5°.[3][4] This high degree of angle strain makes the cyclobutane ring energetically unstable and "spring-loaded" for reactions that can alleviate this compression.[2][5] The total ring strain is approximately 26 kcal/mol.[3]

  • Cyclopentane: In contrast, cyclopentane is far more stable. It readily adopts a non-planar "envelope" conformation, which significantly reduces torsional strain and allows its bond angles to be close to the ideal tetrahedral value.[1][3] Consequently, it possesses a much lower total ring strain of about 7.4 kcal/mol.[3]

This fundamental difference in stored potential energy is the primary driver for the observed variations in reactivity between their carboxylic acid derivatives.

Comparative Reactivity Analysis

We will now examine how the differences in ring strain manifest across several key chemical properties and reactions.

Acidity of the Carboxyl Group

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The structure of the attached cycloalkyl ring exerts a subtle but important electronic influence.

In strained rings like cyclobutane, the carbon orbitals used for the internal C-C bonds possess a higher degree of p-character to accommodate the compressed bond angles. To maintain orthogonality, the exocyclic C-COOH bond consequently gains more s-character.[6] An orbital with greater s-character is held more closely to the nucleus, making it more electronegative. This increased electronegativity of the cyclobutyl group (relative to the cyclopentyl group) provides a stronger inductive electron-withdrawing effect, which helps to stabilize the negative charge of the carboxylate anion.[6]

Therefore, cyclobutane carboxylic acid is a slightly stronger acid than cyclopentane carboxylic acid.

Table 1: Comparison of Acidity and Ring Strain

CompoundRing Strain (kcal/mol)pKa
Cyclobutane Carboxylic Acid ~26~4.7
Cyclopentane Carboxylic Acid ~7.4~4.9

Note: pKa values can vary slightly depending on the solvent and experimental conditions. The trend, however, remains consistent.

Reactions at the Carbonyl Carbon: The Role of I-Strain

Reactions such as esterification, amide formation, and reduction with hydrides involve a nucleophilic attack on the carbonyl carbon, leading to a change in hybridization from sp² (in the carboxylic acid) to sp³ (in the tetrahedral intermediate). The change in internal ring strain associated with this hybridization change is known as "I-strain".

  • For Cyclopentane Carboxylic Acid: The cyclopentane ring is relatively strain-free. The transition from an exocyclic sp² carbon to an sp³ carbon is energetically neutral with respect to ring strain.

  • For Cyclobutane Carboxylic Acid: The situation is more complex. The high internal strain of the cyclobutane ring favors reactions where the exocyclic carbon transitions from sp² to sp³. This is because the transition state leading to the sp³-hybridized intermediate allows for a partial release of the ring's inherent angle strain. This stabilization of the transition state accelerates the reaction.

Consequently, reactions proceeding through a tetrahedral intermediate at the carboxyl group are generally faster for cyclobutane carboxylic acid than for its cyclopentane counterpart. This phenomenon is critical for predicting reaction kinetics in synthetic planning.

Reactions Involving the Ring: Solvolysis and C-H Functionalization

The stability of intermediates formed during a reaction provides profound insight into reactivity. The solvolysis of related cycloalkyl halides or tosylates, which proceed via carbocation intermediates, serves as an excellent proxy.

Experimental data show that the solvolysis of cyclobutyl derivatives is significantly faster than that of analogous cyclopentyl systems.[7][8] This is attributed to the substantial relief of ring strain when the carbon atom adjacent to the ring becomes a positively charged, sp²-hybridized carbocation. This effect, coupled with potential rearrangements of the cyclobutylcarbinyl cation, makes the formation of such intermediates energetically favorable.

This implies that reactions involving the formation of a positive charge on the α-carbon or participation of the ring itself will be more facile for cyclobutane carboxylic acid derivatives. Recent advances in C-H functionalization have also demonstrated that the unique geometry of the cyclobutane ring can be exploited for selective transannular reactions, a pathway less accessible for the more flexible cyclopentane ring.[9]

Experimental Protocol: Comparative Fischer Esterification

To provide a practical framework for validating these principles, the following protocol outlines a method for comparing the esterification rates of the two acids. The key to a successful comparison is ensuring all other variables are held constant.

Objective: To compare the relative rate of esterification of cyclobutane carboxylic acid and cyclopentane carboxylic acid with methanol under acidic catalysis.

Materials:

  • Cyclobutane carboxylic acid

  • Cyclopentane carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph (GC) with a suitable column (e.g., DB-5) and FID detector

  • Internal standard (e.g., dodecane)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Quenching cluster_analysis Analysis P1 Prepare two identical reaction flasks P2 Add equimolar amounts of Cyclobutane-COOH to Flask A and Cyclopentane-COOH to Flask B P1->P2 P3 Add identical large excess of anhydrous Methanol and a known amount of internal standard (Dodecane) to each flask P2->P3 P4 Place flasks in a thermostatted oil bath (e.g., 60 °C) and allow to equilibrate P3->P4 R1 Initiate reaction (t=0) by adding an identical catalytic amount of H₂SO₄ to each flask P4->R1 Start Reaction R2 At timed intervals (e.g., 15, 30, 60, 120 min), withdraw an aliquot from each flask R1->R2 R3 Immediately quench the aliquot in a vial containing cold saturated NaHCO₃ solution and ether R2->R3 A1 Separate the organic (ether) layer from the quenched aliquot R3->A1 Workup A2 Dry the organic layer over MgSO₄ A1->A2 A3 Analyze the sample by Gas Chromatography (GC) A2->A3 A4 Quantify the peak areas of the starting acid, the ester product, and the internal standard A3->A4

Caption: Experimental workflow for comparative kinetic analysis.

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts (e.g., 10 mmol) of cyclobutane carboxylic acid (Flask A) and cyclopentane carboxylic acid (Flask B).

  • To each flask, add a 20-fold molar excess of anhydrous methanol (200 mmol) and a precise amount of an internal standard (e.g., 1 mmol of dodecane).

  • Place both flasks in a pre-heated oil bath maintained at a constant temperature (e.g., 60 °C). Allow the mixtures to stir for 10 minutes to reach thermal equilibrium.

  • Reaction Initiation: At time t=0, add an identical catalytic amount of concentrated sulfuric acid (e.g., 0.5 mmol) to each flask simultaneously.

  • Sampling: At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

  • Quenching: Immediately add each aliquot to a labeled vial containing 1 mL of ice-cold saturated sodium bicarbonate solution and 1 mL of diethyl ether. Vortex thoroughly. This neutralizes the acid catalyst, stopping the reaction.

  • Sample Preparation: Allow the layers to separate. Collect the top ether layer from each sample and dry it over a small amount of anhydrous magnesium sulfate.

  • Analysis: Inject the dried ether layer into the GC. The retention times for the starting material, product ester, and internal standard should be predetermined.

  • Data Processing: Calculate the ratio of the product peak area to the internal standard peak area at each time point for both reactions. Plotting this ratio versus time will yield the initial reaction rates. The steeper slope for the cyclobutane carboxylic acid reaction will quantitatively demonstrate its enhanced reactivity.

Summary and Outlook

The reactivity differences between cyclobutane and cyclopentane carboxylic acids are a direct consequence of their disparate levels of ring strain.

Diagram: Influence of Ring Strain on Reactivity

G cluster_cyclobutane Cyclobutane System cluster_cyclopentane Cyclopentane System CB_Strain High Ring Strain (~26 kcal/mol) CB_Acidity Higher Acidity (Lower pKa) (due to ↑ s-character) CB_Strain->CB_Acidity Influences CB_Carbonyl Faster Carbonyl Reactions (Relief of I-Strain in T.S.) CB_Strain->CB_Carbonyl Drives CB_Ring More Facile Ring Reactions (Strain release drives carbocation formation) CB_Strain->CB_Ring Drives CP_Acidity Lower Acidity (Higher pKa) CP_Carbonyl Slower Carbonyl Reactions CP_Strain Low Ring Strain (~7.4 kcal/mol) CP_Strain->CP_Acidity Influences CP_Strain->CP_Carbonyl Results in CP_Ring Less Facile Ring Reactions CP_Strain->CP_Ring Results in

Caption: The impact of ring strain on chemical properties.

Key Takeaways:

  • Cyclobutane Carboxylic Acid is characterized by higher acidity and accelerated rates in reactions involving a tetrahedral intermediate at the carbonyl carbon. Its high ring strain makes it a valuable synthon for reactions where strain release can be used as a thermodynamic driving force.

  • Cyclopentane Carboxylic Acid behaves more like a typical acyclic carboxylic acid. Its lower ring strain imparts greater stability, making it a robust scaffold where ring integrity is desired under a variety of reaction conditions.

For the drug development professional, choosing between these two scaffolds is a strategic decision. The enhanced reactivity of the cyclobutane system might be leveraged for rapid diversification or to access specific transition states, while the stability of the cyclopentane ring offers predictability and robustness in multi-step syntheses.

References

  • Vertex AI Search. (n.d.). Explain why cyclopropane (C3H6) and cyclobutane (C4H8) are more reactive than other cycloalkanes. Retrieved January 26, 2026.
  • CUTM Courseware. (n.d.). Preparation and Chemical Properties of Cyclopropane and Cyclobutane. Retrieved January 26, 2026.
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). Acidity of Carboxylic Acids. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved January 26, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, April 23). Stability of Cycloalkanes - Angle Strain. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved January 26, 2026, from [Link]

  • OpenStax. (2023, September 20). Stability of Cycloalkanes: Ring Strain. Retrieved January 26, 2026, from [Link]

  • Mandal, P. C., & Nagarajan, T. (2016). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol. Polish Journal of Chemical Technology, 18(3), 1-7.
  • Quora. (2017, February 18). Cyclopropane, cyclobutane, and cyclopentane. What is the acidic strength order?. Retrieved January 26, 2026, from [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved January 26, 2026.
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  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. Retrieved January 26, 2026, from [Link]

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  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved January 26, 2026.
  • Chemistry LibreTexts. (2015, July 9). Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved January 26, 2026.
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  • ElectronicsAndBooks. (n.d.). Relative Abilities of Cyclobutyl/ Cyclopentyl/Phenyl Groups To Stabilize an Electron-De. Retrieved January 26, 2026.
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A Comparative Guide to the X-ray Crystallography of Cyclobutane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel cyclobutane derivatives is paramount. The rigid, puckered conformation of the cyclobutane ring presents unique stereochemical challenges that demand accurate and robust analytical methods for unambiguous structure determination. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable tools, single-crystal X-ray crystallography remains the gold standard for providing a definitive three-dimensional atomic arrangement.[1]

This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for structural confirmation of cyclobutane carboxylic acid derivatives, including the synthetically important 1-(allyl)cyclobutane-1-carboxylic acid scaffold.

The Significance of Cyclobutane Scaffolds in Drug Discovery

Cyclobutane rings are increasingly incorporated into small-molecule drug candidates to explore novel chemical space and improve physicochemical properties.[2] The constrained nature of the four-membered ring can impart favorable conformational rigidity, leading to enhanced binding affinity and selectivity for protein targets. However, the synthesis of polysubstituted cyclobutanes can be challenging due to the stereochemical complexity and the fluxional nature of the ring system, which can complicate spectroscopic analysis.[3] This underscores the critical need for definitive structural characterization techniques like X-ray crystallography.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for the structural confirmation of cyclobutane derivatives depends on several factors, including the nature of the sample, the information required, and the availability of instrumentation. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Connectivity, relative stereochemistry, solution-state conformation.Molecular weight, elemental composition.
Sample Requirements Single, high-quality crystal (typically 0.1-0.5 mm).Soluble sample (mg quantities).Small sample amount (µg to ng).
Ambiguity Unambiguous determination of absolute configuration.Can be ambiguous for complex stereoisomers without reference compounds.Does not provide stereochemical information.
Throughput Lower throughput, crystal growth can be a bottleneck.High throughput.High throughput.

Experimental Workflow for X-ray Crystallography

The successful X-ray crystallographic analysis of a cyclobutane carboxylic acid derivative involves a series of critical steps, from crystal growth to structure refinement.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., HPLC) synthesis->purification screening Crystallization Screening purification->screening optimization Optimization of Conditions screening->optimization mounting Crystal Mounting optimization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution (e.g., Direct Methods) diffraction->solution refinement Structure Refinement solution->refinement validation Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: A generalized workflow for the X-ray crystallographic analysis of a small molecule.

Detailed Experimental Protocol

1. Synthesis and Purification:

  • Synthesize the desired 1-(allyl)cyclobutane-1-carboxylic acid derivative. A variety of synthetic methods are available for the preparation of cyclobutane derivatives.[4]

  • Purify the compound to >99% purity using techniques such as recrystallization or high-performance liquid chromatography (HPLC). High purity is crucial for successful crystallization.

2. Crystallization:

  • Screening: Employ a variety of crystallization techniques, including slow evaporation, vapor diffusion (hanging and sitting drop), and cooling. Screen a wide range of solvents and solvent mixtures.

  • Optimization: Once initial crystals are obtained, optimize the conditions (e.g., temperature, concentration, precipitant) to grow single, well-diffracting crystals of suitable size.

3. X-ray Data Collection:

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.

4. Structure Solution and Refinement:

  • Process the diffraction data (integration and scaling).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Interpreting the Crystallographic Data: A Case Study

While a specific crystal structure for 1-(allyl)cyclobutane-1-carboxylic acid is not publicly available, we can infer the type of structural insights that would be gained by examining related cyclobutane structures. For instance, X-ray analysis has been used to determine the configuration of stereogenic centers in cyclobutyl α-aminocyclopropyl carboxylic acid derivatives.[5]

Key Structural Features of Cyclobutane Rings:

  • Puckering: The cyclobutane ring is not planar and adopts a puckered conformation to relieve torsional strain.[2] The degree of puckering can be quantified by the puckering amplitude and phase.

  • Bond Lengths and Angles: The internal C-C-C bond angles in a cyclobutane ring are typically around 88°, deviating significantly from the ideal tetrahedral angle of 109.5°.[2] The C-C bond lengths are often slightly elongated compared to those in acyclic alkanes.[6]

  • Substituent Orientation: X-ray crystallography definitively establishes the cis or trans relationship of substituents on the cyclobutane ring, which is crucial for understanding structure-activity relationships.

Hypothetical Data for a 1-(allyl)cyclobutane-1-carboxylic acid derivative:

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.2, 8.5, 12.1Unit cell dimensions.
β (°)105.3Unit cell angle.
C1-C2 Bond Length (Å)1.55Typical C-C bond length in a strained cyclobutane ring.
C2-C1-C4 Angle (°)89.1Internal ring angle, indicating significant ring strain.
Allyl Group ConformationGaucheThe orientation of the allyl substituent relative to the carboxylic acid.

Conclusion

X-ray crystallography provides an unparalleled level of detail for the structural characterization of 1-(allyl)cyclobutane-1-carboxylic acid derivatives and other complex cyclobutane-containing molecules. While other analytical techniques provide valuable complementary information, the unambiguous determination of stereochemistry and conformation afforded by X-ray crystallography is often essential for advancing drug discovery programs. The detailed experimental protocols and interpretive guidance provided in this guide are intended to empower researchers to effectively utilize this powerful technique.

References

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(allyl)cyclobutane-1-carboxylic acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-(allyl)cyclobutane-1-carboxylic acid, a novel carboxylic acid derivative with potential therapeutic applications. As Senior Application Scientists, our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate an analytical method that is not only compliant with regulatory standards but is also scientifically sound and fit for its intended purpose.[3][4]

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][5][6] For a molecule like 1-(allyl)cyclobutane-1-carboxylic acid, the choice of analytical technique is paramount and is dictated by factors such as the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the desired throughput. This guide will compare three common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is the first critical decision in method development. The unique structure of 1-(allyl)cyclobutane-1-carboxylic acid, a small, non-chromophoric carboxylic acid, presents specific analytical challenges.

Technique Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.[7]Requires a UV-absorbing chromophore; may require derivatization for non-chromophoric compounds.[8]Assay of bulk drug substance, content uniformity.
GC-MS Separation of volatile compounds, detection by mass spectrometry.High chromatographic efficiency, structural information from mass spectra.Requires derivatization to increase volatility and thermal stability of carboxylic acids.[9][10]Impurity profiling, analysis of residual solvents.
LC-MS/MS Separation by HPLC coupled with highly selective and sensitive mass spectrometric detection.[11][12]High sensitivity and selectivity, suitable for complex matrices.[11][12]Higher cost and complexity.Bioanalysis of drugs and metabolites in biological fluids.[13]

The Validation Workflow: A Step-by-Step Approach

A robust analytical method validation is a systematic process. The following workflow, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, should be followed.[5][6][14]

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Documentation Documentation Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Defines Specificity Specificity / Selectivity Validation_Protocol->Specificity Guides Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation_Report Validation Report Robustness->Validation_Report Data for

Caption: A generalized workflow for analytical method validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method is predicated on the separation of the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase and a mobile phase. For a non-chromophoric compound like 1-(allyl)cyclobutane-1-carboxylic acid, derivatization with a UV-active agent is necessary to enable detection.

Experimental Protocol

1. Derivatization:

  • Rationale: To introduce a chromophore into the molecule, enabling UV detection. A common derivatizing agent for carboxylic acids is p-bromophenacyl bromide.

  • Procedure:

    • To 1 mL of a standard or sample solution in acetonitrile, add 1.2 equivalents of p-bromophenacyl bromide and 1.5 equivalents of a catalyst (e.g., triethylamine).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature and dilute with the mobile phase to the desired concentration.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze blank matrix, placebo, and analyte spiked with potential impurities.No interfering peaks at the retention time of the analyte.
Linearity Analyze at least five concentrations over the range of 50-150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% to 102.0%.
Precision Repeatability (Intra-day): Six replicate injections of the 100% concentration. Intermediate Precision (Inter-day): Analysis on different days, with different analysts or equipment.RSD ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1).To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (typically 10:1).To be determined experimentally.
Robustness Deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).System suitability parameters remain within acceptable limits.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For carboxylic acids, derivatization is essential to increase their volatility and prevent peak tailing.

Experimental Protocol

1. Derivatization:

  • Rationale: To convert the carboxylic acid into a more volatile ester derivative. Silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • Procedure:

    • Evaporate a known volume of the sample to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

    • The resulting solution can be directly injected into the GC-MS.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze blank matrix and potential interferences. Monitor for characteristic fragment ions of the derivatized analyte.No co-eluting peaks with the same mass spectrum as the analyte.
Linearity Analyze at least five concentrations over the desired range.Correlation coefficient (r²) ≥ 0.995.
Accuracy Spike known amounts of the analyte into a blank matrix at three different concentration levels.Mean recovery of 95.0% to 105.0%.
Precision Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days or with different instruments.RSD ≤ 5.0%.
LOD & LOQ Determined by serial dilution of a standard solution until the signal-to-noise ratio reaches 3:1 for LOD and 10:1 for LOQ.To be determined experimentally.
Robustness Vary parameters such as injector temperature, oven ramp rate, and gas flow rate.Minimal impact on peak shape, retention time, and quantification.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the gold standard for bioanalysis and trace-level quantification.[11][12]

Experimental Protocol

1. Sample Preparation:

  • Rationale: To remove interfering substances from the matrix and concentrate the analyte. Solid-phase extraction (SPE) is a common technique.

  • Procedure:

    • Condition a mixed-mode anion exchange SPE cartridge.

    • Load the sample.

    • Wash with a non-polar solvent to remove lipids and other interferences.

    • Elute the analyte with an acidic organic solvent.

    • Evaporate the eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A UPLC or HPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor for the precursor ion [M-H]⁻ and at least two product ions for confirmation and quantification.

Validation Parameters and Acceptance Criteria (based on FDA and EMA Bioanalytical Method Validation Guidelines)[14][17][18][19][20][21]
Parameter Methodology Acceptance Criteria
Selectivity Analyze at least six different blank matrix lots.No significant interference at the retention time of the analyte and internal standard.
Linearity A calibration curve with a blank, a zero, and at least six non-zero standards.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Analyze Quality Control (QC) samples at four levels (LOD, low, mid, high) in at least three separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ).[16]
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10.
Matrix Effect Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.To be assessed and minimized.
Stability Evaluate analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).Analyte concentration should be within ±15% of the initial concentration.

Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical performance characteristics of the three validated methods for the quantification of 1-(allyl)cyclobutane-1-carboxylic acid.

Parameter HPLC-UV GC-MS LC-MS/MS
Linear Range 1 - 100 µg/mL0.1 - 20 µg/mL1 - 1000 ng/mL
LOD 0.3 µg/mL0.03 µg/mL0.3 ng/mL
LOQ 1 µg/mL0.1 µg/mL1 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%96.8 - 103.5%97.2 - 102.8%
Precision (RSD%) < 2.0%< 5.0%< 10.0%
Sample Throughput ModerateLowHigh

Conclusion and Recommendations

The choice of the most suitable analytical method for the quantification of 1-(allyl)cyclobutane-1-carboxylic acid is contingent upon the specific requirements of the analysis.

  • For routine quality control of the bulk drug substance where high concentrations are expected and cost-effectiveness is a priority, a validated HPLC-UV method following derivatization is a robust and reliable choice.

  • For impurity profiling and the identification of unknown related substances, the structural elucidation capabilities of GC-MS are invaluable, despite the need for derivatization.

  • For bioanalytical studies requiring the quantification of low concentrations of the analyte in complex biological matrices, LC-MS/MS is the unequivocal method of choice due to its superior sensitivity and selectivity.

Each of these methods, when properly developed and validated according to the principles outlined in this guide, can provide accurate and reliable data, ensuring the quality, safety, and efficacy of pharmaceutical products containing 1-(allyl)cyclobutane-1-carboxylic acid.

Method_Selection_Logic cluster_input Analytical Need cluster_decision Decision Points cluster_output Recommended Method Need What is the analytical goal? Matrix Sample Matrix Complexity Need->Matrix Concentration Analyte Concentration Matrix->Concentration Simple LC_MSMS LC-MS/MS Matrix->LC_MSMS Complex (e.g., Plasma) Goal Primary Goal Concentration->Goal High (µg/mL) Concentration->LC_MSMS Low (ng/mL) HPLC_UV HPLC-UV Goal->HPLC_UV Quantification (QC) GC_MS GC-MS Goal->GC_MS Impurity ID

Caption: Decision tree for analytical method selection.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

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  • PubMed. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. [Link]

  • LIPID MAPS. Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. [Link]

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  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ACS Publications. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. [Link]

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  • ResearchGate. GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). [Link]

  • ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. [Link]

  • PubMed. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

  • ResearchGate. (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]

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A Comparative Analysis of the Biological Activities of Cycloalkane Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Saturated Rings in Bioactive Scaffolds

In the landscape of medicinal chemistry and drug discovery, the structural architecture of a molecule is paramount to its biological function. Cycloalkane carboxylic acids, saturated carbocyclic rings bearing a carboxyl group, represent a fascinating and often underexplored class of compounds. Their inherent conformational rigidity and three-dimensional character offer distinct advantages over their linear aliphatic or planar aromatic counterparts, providing a means to fine-tune molecular shape, enhance metabolic stability, and improve oral bioavailability.[1][2] The carboxylic acid moiety itself is a common pharmacophore, crucial for interactions with biological targets; however, its presence can also present challenges related to pharmacokinetics and toxicity.[3][4] This guide provides a comparative overview of the biological activities of common cycloalkane carboxylic acids, focusing on their antimicrobial, anti-inflammatory, and cytotoxic properties. By presenting available experimental data and detailed protocols, we aim to equip researchers with the foundational knowledge to explore this promising class of molecules further.

Antimicrobial Activity: A Tale of Ring Size and Substitution

The search for novel antimicrobial agents is a perpetual challenge in the face of growing antibiotic resistance. Cycloalkane carboxylic acids and their derivatives have emerged as a promising area of investigation, with their antimicrobial efficacy often influenced by the size of the cycloalkane ring and the nature of any substituents.

Derivatives of cyclopropanecarboxylic acid have demonstrated notable antibacterial properties. For instance, cis-Cyclopropane-1,2-dicarbohydrazide has shown significant activity against Pseudomonas aeruginosa, with a reported IC50 value considerably lower than the antibiotic Kanamycin B, indicating potent antibacterial action that warrants further exploration.[5] The unique strain and stereochemistry of the cyclopropane ring likely play a crucial role in its interaction with bacterial targets.

Similarly, compounds incorporating a cyclohexane moiety have been investigated for their antimicrobial effects. Iron cyclohexanedicarboxylic acid has been found to exhibit both antibacterial activity against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans, Candida glaberata, and Fusarium solani.[6] Furthermore, some studies suggest that the presence of a 4-CH3-phenyl substituent on a cyclohexene ring can enhance both antitubercular and antibacterial activity.[7]

While direct comparative data for underivatized cycloalkane carboxylic acids is sparse, the available evidence suggests that the cycloalkane scaffold is a viable starting point for the development of new antimicrobial agents. The lipophilicity and conformational constraints imposed by the ring structure are key parameters to consider in structure-activity relationship (SAR) studies.

Comparative Data on Antimicrobial Activity
Compound/DerivativeTarget Organism(s)Activity MetricResultReference
cis-Cyclopropane-1,2-dicarbohydrazidePseudomonas aeruginosaIC50<< Kanamycin B[5]
Iron cyclohexanedicarboxylic acidBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaAntibacterialActive[6]
Iron cyclohexanedicarboxylic acidCandida albicans, Candida glaberata, Fusarium solaniAntifungalActive[6]
Cyclohexene-containing amidrazone derivative (with 4-CH3-phenyl substituent)Mycobacterium smegmatis, Yersinia enterocoliticaMIC64 µg/mL (for Y. enterocolitica)[7]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth (MHB): This is a standardized medium for routine antimicrobial susceptibility testing as it supports the growth of most common pathogens and has minimal interference with the activity of most antimicrobial agents.

  • Serial Two-Fold Dilutions: This method allows for the determination of the lowest concentration of the compound that inhibits visible growth, providing a quantitative measure of its potency.

  • Inoculum Standardization: Using a standardized inoculum (e.g., 0.5 McFarland standard) is critical for the reproducibility of the assay, as the density of the bacterial suspension can significantly affect the MIC value.

  • Incubation Conditions: The standard incubation at 37°C for 18-24 hours provides optimal conditions for the growth of most medically important bacteria.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next, discarding the final 100 µL from the last well. This will create a range of compound concentrations.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Inoculation of Microtiter Plate: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum without the test compound.

    • Negative Control: A well containing MHB only.

    • Solvent Control: A well containing MHB, the bacterial inoculum, and the same concentration of the solvent used to dissolve the compound.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Diagram: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Compound Stock D Serial Dilution of Compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate wells with bacteria B->E C Prepare 96-well plate with MHB C->D D->E F Incubate at 37°C for 18-24h E->F G Read results and determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, driving the need for new anti-inflammatory therapeutics. Cycloalkane carboxylic acids have shown potential in modulating inflammatory responses. For instance, derivatives of cyclohexene have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7] Some cyclohexene-containing compounds have demonstrated a strong inhibition of TNF-α secretion, a key mediator in the inflammatory cascade.[7]

The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with inflammatory signaling pathways, such as the NF-κB pathway, or by inhibiting enzymes like cyclooxygenases (COX-1 and COX-2) that are involved in the synthesis of prostaglandins. The structural rigidity of the cycloalkane ring can play a significant role in how these molecules fit into the active sites of these enzymes or interact with protein receptors in signaling pathways.

Comparative Data on Anti-inflammatory Activity
Compound/DerivativeTarget/AssayEffectPotencyReference
Diisoprenylcyclohexene-type meroterpenoidsPro-inflammatory cytokinesInhibition of TNF-α and IL-6 production-[7]
Cyclohexene-containing amidrazone derivative (2f)TNF-α secretionStrong inhibition (66-81%)10, 50, and 100 µg/mL[7]
Cyclohexene-containing amidrazone derivative (2b)Cytokine releaseSignificant reduction of TNF-α, IL-6, and IL-10High dose[7]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring its effect on cytokine production in LPS-stimulated macrophages.

Causality Behind Experimental Choices:

  • RAW 264.7 Macrophages: This is a widely used and well-characterized murine macrophage cell line that reliably produces pro-inflammatory cytokines in response to LPS.

  • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of macrophages through Toll-like receptor 4 (TLR4), initiating a strong inflammatory response.

  • ELISA (Enzyme-Linked Immunosorbent Assay): This is a highly sensitive and specific method for quantifying the concentration of a particular protein (in this case, a cytokine like TNF-α or IL-6) in a cell culture supernatant.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare different concentrations of the test compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound.

    • Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL.

  • Controls:

    • Negative Control: Cells treated with medium only.

    • Positive Control: Cells treated with LPS only.

    • Vehicle Control: Cells treated with the solvent used for the test compound and LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Cytokine Quantification by ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that will be converted by the enzyme to produce a colorimetric signal.

    • Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.

Diagram: Inflammatory Signaling and Inhibition

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Inhibitor Cycloalkane Carboxylic Acid Derivative Inhibitor->NFkB inhibits

Caption: Simplified overview of LPS-induced inflammatory signaling and potential inhibition.

Cytotoxic Activity: Targeting Cancer Cell Proliferation

The evaluation of a compound's cytotoxicity is crucial in drug discovery, both for identifying potential anticancer agents and for assessing the safety of drugs intended for other therapeutic areas. Carboxylic acids, in general, have been shown to exhibit cytotoxic effects, with their potency being cell-line dependent.[8][9] The mechanism often involves the inhibition of cancer cell proliferation.[8]

Comparative Data on Cytotoxic Activity
Compound/DerivativeCell LineActivity MetricResultReference
Carboxylic acid-based DESsVarious cancer cell linesCytotoxicityCell-line dependent[8]
Dihydropyridine carboxylic acidsHCT-15 (human colorectal adenocarcinoma)IC50Varies by derivative[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Causality Behind Experimental Choices:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.

  • Solubilization of Formazan: The insoluble formazan crystals are dissolved in a solvent (e.g., DMSO or isopropanol) to produce a colored solution whose absorbance is proportional to the number of viable cells.

  • Dose-Response Curve: By testing a range of compound concentrations, a dose-response curve can be generated, from which the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the wells.

  • Controls:

    • Untreated Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with the solvent used for the test compound.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Addition of MTT Reagent:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Diagram: Principle of the MTT Assay

MTT_Assay cluster_cells Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria uptake Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized solubilization

Sources

A Comparative Performance Analysis: 1-(Allyl)cyclobutane vs. 1-(Propargyl)cyclobutane Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Allyl and Propargyl Moieties in Cyclobutane Scaffolds for Drug Discovery

In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a valuable scaffold for the design of novel therapeutics. Its rigid, puckered conformation can offer advantages in potency, selectivity, and pharmacokinetic profiles.[1][2] The introduction of reactive functional groups onto this framework opens up a myriad of possibilities for creating complex molecular architectures and for covalent drug design. This guide provides a forward-looking comparative analysis of two key derivatives: 1-(allyl)cyclobutane carboxylic acid and 1-(propargyl)cyclobutane carboxylic acid.

While structurally similar, the electronic and steric differences between an allyl (a carbon-carbon double bond) and a propargyl (a carbon-carbon triple bond) group can impart distinct chemical and biological properties to the parent molecule.[3][4] Understanding these differences is paramount for researchers aiming to fine-tune the reactivity, metabolic stability, and target engagement of drug candidates. This document outlines a proposed experimental framework to systematically evaluate the performance of these two compounds, providing the necessary protocols and rationale to guide such a study.

Proposed Synthetic Routes: A Roadmap to the Target Molecules

The synthesis of both 1-(allyl)cyclobutane and 1-(propargyl)cyclobutane carboxylic acid can be approached through established methodologies in organic synthesis. A plausible and efficient route commences with a common precursor, diethyl 1,1-cyclobutanedicarboxylate, which can be synthesized via the condensation of diethyl malonate with 1,3-dibromopropane.[5]

Experimental Protocol: Synthesis of 1-(Allyl)cyclobutane Carboxylic Acid
  • Alkylation: Diethyl 1,1-cyclobutanedicarboxylate is mono-deprotonated using a suitable base, such as sodium ethoxide in ethanol, followed by alkylation with allyl bromide to introduce the allyl group at the alpha-position.

  • Hydrolysis and Decarboxylation: The resulting diethyl 1-allyl-1,1-cyclobutanedicarboxylate is then subjected to basic hydrolysis (e.g., using aqueous sodium hydroxide) followed by acidification to yield the dicarboxylic acid. Gentle heating of the dicarboxylic acid will induce decarboxylation to afford the target 1-(allyl)cyclobutane carboxylic acid.

Experimental Protocol: Synthesis of 1-(Propargyl)cyclobutane Carboxylic Acid

The synthesis of the propargyl analogue follows a similar pathway, with the key difference being the alkylating agent.

  • Alkylation: Diethyl 1,1-cyclobutanedicarboxylate is treated with a base like sodium ethoxide, and then reacted with propargyl bromide.[6]

  • Hydrolysis and Decarboxylation: Subsequent basic hydrolysis and acidification, followed by thermal decarboxylation, will yield 1-(propargyl)cyclobutane carboxylic acid.

Proposed Head-to-Head Performance Evaluation

A comprehensive comparison of these two molecules should encompass their chemical reactivity, stability, and potential biological activity. The following experimental plan is designed to provide a robust dataset for such an evaluation.

Comparative Reactivity Analysis

The allyl and propargyl groups offer distinct opportunities for further chemical modification. Their relative reactivity in various transformations is a critical performance metric.

This experiment will probe the susceptibility of the double and triple bonds to electrophilic attack.

Experimental Protocol:

  • Reaction Setup: In parallel, dissolve equimolar amounts of 1-(allyl)cyclobutane carboxylic acid and 1-(propargyl)cyclobutane carboxylic acid in a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Add a solution of bromine in dichloromethane dropwise to each reaction mixture at 0°C until a faint persistent bromine color is observed.

  • Monitoring and Analysis: Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the rate of consumption of the starting materials.

  • Product Characterization: Isolate and characterize the products by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Expected Outcome: The allyl group is generally more susceptible to electrophilic addition than the propargyl group. Therefore, 1-(allyl)cyclobutane carboxylic acid is expected to react faster with bromine.

The terminal alkyne of the propargyl group is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-(propargyl)cyclobutane carboxylic acid in a mixture of t-butanol and water, add benzyl azide, sodium ascorbate, and copper(II) sulfate pentahydrate.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Comparative Control: Run a parallel reaction with 1-(allyl)cyclobutane carboxylic acid under the same conditions to confirm the specificity of the reaction for the alkyne.

  • Product Analysis: Isolate and characterize the triazole product.

Expected Outcome: The propargyl derivative will readily undergo cycloaddition to form the corresponding triazole, while the allyl derivative will remain unreacted under these conditions.

Physicochemical Properties and Stability

The introduction of an allyl versus a propargyl group can influence the molecule's physical properties and stability, which are crucial for drug development.

Data to be Acquired:

Property1-(Allyl)cyclobutane Carboxylic Acid1-(Propargyl)cyclobutane Carboxylic AcidAnalytical Method
Molecular Weight 140.18 g/mol 138.16 g/mol Mass Spectrometry
pKa To be determinedTo be determinedPotentiometric Titration
LogP To be determinedTo be determinedHPLC with UV detection
Thermal Stability To be determinedTo be determinedThermogravimetric Analysis (TGA)
Chemical Stability To be determinedTo be determinedHPLC analysis over time at various pH values
In Vitro Biological Evaluation: A Hypothetical Case Study

Cyclobutane carboxylic acid derivatives have been explored as modulators of G protein-coupled receptors (GPCRs) such as GPR120, which is involved in metabolic diseases.[7] A hypothetical biological evaluation could assess the potential of our target molecules as inhibitors of a relevant enzyme or receptor. For the purpose of this guide, we will propose an evaluation against a hypothetical enzyme, "Cyclooxygenase-3 (COX-3)".

Experimental Protocol: Enzyme Inhibition Assay

  • Assay Setup: Utilize a commercially available COX-3 inhibitor screening assay kit.

  • Compound Preparation: Prepare stock solutions of 1-(allyl)cyclobutane carboxylic acid and 1-(propargyl)cyclobutane carboxylic acid in DMSO.

  • Inhibition Measurement: Perform the assay according to the manufacturer's instructions, testing a range of concentrations for each compound to determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 values.

Expected Outcome: The relative inhibitory potency will depend on the specific interactions of the allyl and propargyl groups within the enzyme's active site. The more rigid propargyl group might offer a different binding orientation compared to the more flexible allyl group, potentially leading to a difference in activity.

Visualizing the Workflow and Rationale

Caption: Proposed workflow for the synthesis and comparative performance evaluation of 1-(allyl)cyclobutane and 1-(propargyl)cyclobutane carboxylic acid.

Conclusion: Informing Future Drug Design

This guide has outlined a comprehensive, albeit prospective, framework for the comparative analysis of 1-(allyl)cyclobutane and 1-(propargyl)cyclobutane carboxylic acid. The proposed experiments are designed to yield quantitative data on their respective reactivities, physicochemical properties, and potential biological activities. The insights gained from such a study would be invaluable for medicinal chemists seeking to leverage the unique properties of allyl and propargyl groups within the constrained cyclobutane scaffold. By understanding the nuanced differences in their performance, researchers can make more informed decisions in the design and optimization of next-generation therapeutics.

References

  • Garcı́a-Garcı́a, P.; Garcı́a-Marcos, V.; & Alcaide, B. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(11), 3379. [Link]

  • Bellina, F., & Rossi, R. (2006). The application of cyclobutane derivatives in organic synthesis. Tetrahedron, 62(31), 7213-7256. [Link]

  • Im, G.-Y. J., et al. (2017). Cyclobutane containing carboxylic acid gpr120 modulators.
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  • Okuno, K., Furuya, Y., & Shirakawa, S. (2023). Differentiating the Allyl and Propargyl Groups on α‐Quaternary Carboxylic Acids via Chiral Bifunctional Sulfide‐Catalyzed Kinetic Resolution. European Journal of Organic Chemistry. [Link]

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  • Chapman, R. D., et al. (2000). Synthesis and Characterization of 1,2,3,4-Cyclobutanetetranitramine Derivatives. The Journal of Organic Chemistry, 65(16), 5042-5047. [Link]

  • Roy, D., Cambre, J. N., & Sumerlin, B. S. (2010). Significance of Polymers with “Allyl” Functionality in Biomedicine. ACS Applied Materials & Interfaces, 2(4), 945-953. [Link]

  • Pitre, S. P., & McTiernan, C. D. (2019). Reaction of Carboxylic Acids and Dehydroalanine Allyl Esters via One‐Pot Sequential Decarboxylative Couplings. Chemistry–A European Journal, 25(57), 13139-13143. [Link]

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  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google P
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  • Kumar, P., et al. (2013). Synthesis and biological evaluation of propargyl acetate derivatives as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4616-4619. [Link]

  • Chen, J., et al. (2026). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. [Link]

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  • Sbardella, G., et al. (2024). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. RSC Medicinal Chemistry. [Link]

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A Researcher's Guide to the Spectral Landscape of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid, a unique scaffold with potential applications in medicinal chemistry, presents an interesting case for spectral analysis. This guide provides an in-depth comparison of its computationally predicted spectral data against theoretically expected values, offering a valuable resource for its identification and characterization. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages the power of computational chemistry to predict its spectral features, providing a robust framework for researchers who may synthesize or encounter this molecule.

The Structural Significance of this compound

The molecule this compound incorporates several key structural motifs: a cyclobutane ring, a carboxylic acid, and an allyl group. The rigid, strained cyclobutane ring can impart unique conformational constraints, while the carboxylic acid and allyl groups offer sites for further functionalization, making it an attractive building block in the synthesis of more complex molecules. Accurate spectral analysis is crucial to confirm the successful synthesis and purity of this compound.

Predicted Spectral Data: A Computational Approach

In the absence of readily available experimental spectra, computational methods serve as a powerful tool for predicting the spectral characteristics of a molecule.[1][2][3] Using Density Functional Theory (DFT) calculations, we can estimate the ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. These predictions provide a valuable benchmark for experimental verification.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the various proton environments and potential for complex spin-spin coupling. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0singlet (broad)1H
Alkene (=CH)5.70 - 5.85multiplet1H
Alkene (=CH₂)4.95 - 5.10multiplet2H
Allyl (-CH₂-)2.40 - 2.55doublet2H
Cyclobutane (-CH₂-)1.80 - 2.20multiplet6H
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)175 - 180
Alkene (=CH)133 - 136
Alkene (=CH₂)117 - 120
Quaternary Cyclobutane (C)45 - 50
Allyl (-CH₂-)38 - 42
Cyclobutane (-CH₂-)25 - 35
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and alkene functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=C stretch (Alkene)1640 - 1650Medium
=C-H bend (Alkene)910 - 990Strong
Predicted Mass Spectrometry (MS) Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The predicted monoisotopic mass is 140.08373 u.[4]

Ion Predicted m/z Notes
[M]+140Molecular Ion
[M-COOH]+95Loss of carboxylic acid group
[M-C₃H₅]+99Loss of allyl group

Experimental Workflow for Spectral Acquisition

For researchers aiming to acquire experimental data, the following workflow is recommended.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Dissolve in CDCl₃ IR IR Spectroscopy Purification->IR Neat or as a film MS Mass Spectrometry Purification->MS EI or ESI

Caption: Recommended experimental workflow for the synthesis and spectral characterization of this compound.

Computational Prediction Workflow

The computational prediction of spectral data follows a structured workflow, as illustrated below.

computational_workflow cluster_modeling Molecular Modeling cluster_calculation Quantum Chemical Calculations (DFT) Structure Build 3D Structure of This compound Conformers Conformational Search Structure->Conformers Optimization Geometry Optimization Conformers->Optimization Frequency Frequency Calculation Optimization->Frequency Confirm minimum energy structure NMR_Calc NMR Chemical Shift Calculation Optimization->NMR_Calc MS_Frag Mass Spectrum Fragmentation Prediction Optimization->MS_Frag

Caption: A typical workflow for the computational prediction of spectral data using Density Functional Theory (DFT).

Bridging the Gap: Interpreting Discrepancies

It is crucial to acknowledge that predicted spectral data may not perfectly match experimental results. Several factors can contribute to these discrepancies:

  • Solvent Effects: The choice of solvent in experimental NMR can influence chemical shifts. While computational models can account for solvent effects, they may not perfectly replicate experimental conditions.

  • Conformational Dynamics: The molecule may exist as a mixture of conformers in solution. The predicted spectrum is often a Boltzmann-weighted average of the spectra of the most stable conformers.[5]

  • Method and Basis Set: The accuracy of DFT calculations depends on the chosen functional and basis set. Different levels of theory can yield slightly different results.

By understanding these potential sources of deviation, researchers can more effectively use computational predictions as a guide to interpret their experimental findings. This combined approach of computational prediction and experimental verification provides a powerful strategy for the unambiguous structural elucidation of novel compounds like this compound.

References

  • PubChem. Cyclobutanecarboxylic acid. [Link]

  • PubChem. This compound. [Link]

  • Chen, D. Z. et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Chemsrc. This compound. [Link]

  • PubChem. 1-(Prop-1-en-2-yl)cyclobutane-1-carboxylic acid. [Link]

  • Powers, A. M. et al. (2025). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Journal of Chemical Education. [Link]

  • Guo, K. et al. (2025). Artificial Intelligence in Spectroscopy: Advancing Chemistry from Prediction to Generation and Beyond. arXiv. [Link]

  • Lodewyk, M. W. et al. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Journal of Natural Products. [Link]

  • Sarma, R. J. et al. (2021). Prediction of structure based on spectral data using computational techniques. In Natural Product Chemistry. [Link]

  • Willoughby, P. H. et al. (2014). A step-by-step guide to calculating NMR shielding constants and chemical shifts of small organic molecules with density functional theory. Current Protocols in Nucleic Acid Chemistry. [Link]

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A Head-to-Head Comparison of Dasatinib and its Commercially Available Structural Analogs for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of BCR-ABL Tyrosine Kinase Inhibitors

The discovery of the constitutively active BCR-ABL tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML), has revolutionized cancer therapy. This led to the development of targeted tyrosine kinase inhibitors (TKIs), with Imatinib being the first-generation trailblazer. However, the emergence of resistance and intolerance necessitated the development of second-generation TKIs, including Dasatinib, Nilotinib, and Bosutinib. These agents exhibit greater potency and a broader spectrum of activity against BCR-ABL mutations.[1][2]

Dasatinib distinguishes itself by its ability to inhibit both the active and inactive conformations of the ABL kinase domain, contributing to its efficacy against a wide range of Imatinib-resistant mutations.[1] Furthermore, Dasatinib is a potent inhibitor of SRC family kinases (SFKs), which are implicated in various cellular processes, including proliferation, survival, and migration. This dual inhibition profile underscores its unique mechanism of action and potential therapeutic advantages.

This guide provides a comprehensive head-to-head comparison of Dasatinib with its key commercially available structural analogs: Imatinib and Nilotinib. We will delve into their comparative efficacy through in vitro kinase and cellular assays, explore their in vivo anti-tumor activity in a CML xenograft model, and provide a comparative overview of their safety profiles based on clinical data. This objective analysis, supported by detailed experimental protocols, aims to empower researchers to make informed decisions in their preclinical drug discovery and development efforts.

Mechanism of Action: Targeting the BCR-ABL Oncoprotein and Downstream Signaling

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the malignant phenotype in CML by activating a network of downstream signaling pathways crucial for cell proliferation and survival.[3][4] Dasatinib and its analogs exert their therapeutic effect by competitively binding to the ATP-binding pocket of the ABL kinase domain, thereby inhibiting its catalytic activity.[1] This blockade prevents the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates.

The primary signaling pathways affected include the RAS/MAPK pathway, which is critical for cell proliferation, the PI3K/AKT/mTOR pathway, which regulates cell growth and survival, and the JAK/STAT pathway, which is involved in cytokine signaling and cell survival.[5][6] By inhibiting these key signaling cascades, Dasatinib and its analogs induce cell cycle arrest and apoptosis in BCR-ABL-positive cells.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Grb2_Sos Grb2/Sos Receptor->Grb2_Sos BCR_ABL BCR-ABL BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Dasatinib Dasatinib & Analogs Dasatinib->BCR_ABL Inhibition

Caption: BCR-ABL signaling pathways and the inhibitory action of Dasatinib and its analogs.

Comparative In Vitro Efficacy

The cornerstone of preclinical comparison lies in the quantitative assessment of a compound's potency and selectivity. Here, we outline protocols for determining the half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Reconstitute purified, active BCR-ABL kinase to a working concentration.

    • Prepare a substrate solution (e.g., a biotinylated peptide substrate like Abltide) and an ATP solution at a concentration close to the Km for the kinase.[7]

  • Compound Dilution:

    • Perform a serial dilution of Dasatinib and its analogs (Imatinib, Nilotinib) in DMSO to create a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

  • Detection:

    • Use a suitable detection method, such as a fluorescence-based assay (e.g., LanthaScreen™) or a radiometric assay, to quantify substrate phosphorylation.[3]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative IC50 Data for BCR-ABL Kinase

CompoundBCR-ABL (Wild-Type) IC50 (nM)
Dasatinib ~1
Imatinib~30
Nilotinib~20

Note: These are approximate values compiled from various sources and may vary depending on the specific assay conditions.

Cellular BCR-ABL Autophosphorylation Assay

This assay assesses the ability of a compound to inhibit the activity of BCR-ABL within a cellular context.

Experimental Protocol:

  • Cell Culture:

    • Culture a BCR-ABL-positive cell line, such as K562, in appropriate media.[8]

  • Compound Treatment:

    • Seed the cells in a multi-well plate and treat with a serial dilution of Dasatinib and its analogs for a specified duration (e.g., 2-4 hours).

  • Cell Lysis:

    • Lyse the cells to extract total protein.

  • Detection of Phospho-BCR-ABL:

    • Use a sandwich ELISA or an in-cell Western assay to quantify the levels of phosphorylated BCR-ABL.[8][9] For ELISA, coat a plate with an anti-BCR-ABL capture antibody, add the cell lysate, and then detect with an anti-phosphotyrosine antibody conjugated to a reporter enzyme.

  • Data Analysis:

    • Calculate the percentage of inhibition of BCR-ABL autophosphorylation for each compound concentration and determine the IC50 value as described for the biochemical assay.

Comparative Cellular IC50 Data

CompoundK562 Cellular IC50 (nM)
Dasatinib ~4.6 [10]
Imatinib~200-400
Nilotinib~30-50

Note: These are approximate values compiled from various sources and may vary depending on the specific assay conditions.

In Vivo Efficacy in a CML Xenograft Model

To evaluate the anti-tumor activity of Dasatinib and its analogs in a living system, a subcutaneous xenograft model using a human CML cell line is employed.

Experimental Protocol:

  • Cell Line and Animal Model:

    • Use a BCR-ABL-positive cell line, such as K562.

    • Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor cells.[11]

  • Tumor Implantation:

    • Inject approximately 5-10 x 10^6 K562 cells subcutaneously into the flank of each mouse.[11]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Drug Administration:

    • Administer Dasatinib and its analogs (formulated in a suitable vehicle) to the respective treatment groups via oral gavage at clinically relevant doses.[12] Include a vehicle control group.

  • Efficacy Assessment:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each compound.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.[13]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Efficacy Biochemical Biochemical Kinase Assay (IC50 Determination) Cellular Cellular BCR-ABL Autophosphorylation Assay (IC50 Determination) Implantation Tumor Cell Implantation (K562 cells in mice) Treatment Drug Administration (Oral Gavage) Implantation->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Analysis Endpoint Analysis (Tumor Excision, etc.) Monitoring->Analysis

Sources

Navigating the Stereochemical Maze: A Comparative Guide to Confirming Stereochemistry in Substituted Cyclobutane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the substituted cyclobutane motif presents a compelling blend of opportunity and challenge. Its rigid, three-dimensional structure offers a unique scaffold for introducing molecular diversity and exploring novel chemical space. However, this same structural rigidity gives rise to a complex stereochemical landscape that demands rigorous and unambiguous characterization. The precise arrangement of substituents on the cyclobutane ring can profoundly influence a molecule's biological activity, pharmacokinetic properties, and overall safety profile. Therefore, the ability to confidently assign the stereochemistry of these four-membered rings is not merely an academic exercise but a critical step in the advancement of new therapeutics and materials.

This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the stereochemistry of substituted cyclobutanes. Moving beyond a simple listing of methods, we will delve into the mechanistic underpinnings of key cyclobutane-forming reactions, explore the causal logic behind experimental choices for stereochemical analysis, and present supporting experimental data to empower you to make informed decisions in your own research.

The Genesis of Stereochemistry: Key Reactions and Their Stereochemical Fates

The stereochemical outcome of a substituted cyclobutane is often dictated by the mechanism of its formation. Understanding these reaction pathways is the first step in predicting and ultimately confirming the stereochemistry of the final product.

[2+2] Cycloadditions: A Symphony of Orbitals

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. The stereochemical course of these reactions is governed by the principles of orbital symmetry, as famously elucidated by Woodward and Hoffmann. For thermal [2+2] cycloadditions, a concerted, suprafacial-suprafacial approach is symmetry-forbidden. However, photochemical [2+2] cycloadditions, proceeding through an excited state, are symmetry-allowed and often proceed with high stereospecificity.[1]

A key takeaway for the synthetic chemist is that the stereochemistry of the starting alkenes is often retained in the cyclobutane product in photochemical [2+2] reactions. For instance, the cycloaddition of two cis-alkenes will preferentially yield a cis-substituted cyclobutane.

G cluster_0 Photochemical [2+2] Cycloaddition Alkene_1 Alkene 1 (cis or trans) Alkene_2 Alkene 2 (cis or trans) Excited_State Excited State (HOMO-LUMO Interaction) Cyclobutane Substituted Cyclobutane (Stereochemistry Retained)

Ring Contraction and Ring-Opening Reactions: A Stereospecific Transformation

Ring contraction reactions, such as the Favorskii rearrangement of α-halocyclobutanones, and ring-opening reactions of cyclobutenes can also be highly stereospecific. For example, the thermal ring-opening of a cyclobutene proceeds via a conrotatory process, the direction of which is determined by the substituents, leading to a predictable stereochemical outcome in the resulting diene. Conversely, photochemical ring-opening is a disrotatory process.[2][3]

Nucleophilic Substitution: A Question of Mechanism

Nucleophilic substitution reactions on a cyclobutane ring can proceed through either an Sₙ1 or Sₙ2 mechanism, with distinct stereochemical consequences. Due to the inherent ring strain, the formation of a planar carbocation intermediate in an Sₙ1 reaction is often disfavored. Consequently, Sₙ2 reactions, which proceed with inversion of stereochemistry, are frequently observed. However, the specific substitution pattern and reaction conditions can influence the operative mechanism.[3]

A Comparative Arsenal for Stereochemical Confirmation

Once a substituted cyclobutane is synthesized, a robust analytical strategy is required to unequivocally determine its stereochemistry. No single technique is universally superior; instead, a combination of methods often provides the most conclusive evidence.

Technique Principle Advantages Limitations Best For
NMR Spectroscopy
¹H-¹H Coupling Constants (³JHH)Vicinal proton-proton coupling is dependent on the dihedral angle (Karplus relationship).Provides information on relative stereochemistry (cis/trans) in solution. Non-destructive.Can be ambiguous if the ring is conformationally flexible. Requires careful analysis of complex spectra.Determining cis/trans relationships of substituents on the cyclobutane ring.
2D NOESY/ROESYDetects through-space correlations between protons that are close in proximity (< 5 Å).Unambiguously establishes spatial relationships between protons, providing clear evidence for relative stereochemistry.NOE signal intensity can be weak and dependent on molecular weight. Requires longer experiment times.Confirming relative stereochemistry, especially for complex substitution patterns.
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.Provides the absolute and relative stereochemistry with high certainty (the "gold standard").Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may not be representative of the solution-state conformation.Unambiguous determination of both relative and absolute stereochemistry.
Chiral Chromatography (HPLC/SFC) Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.Excellent for separating enantiomers and determining enantiomeric excess (ee). Can be used for preparative separations.Does not provide information on the absolute configuration without a known standard. Method development can be time-consuming.Separating enantiomers and diastereomers; determining optical purity.

In-Depth Analysis: Experimental Protocols and Data Interpretation

NMR Spectroscopy: Decoding the Signals

1. Vicinal Coupling Constants (³JHH): A Window into Dihedral Angles

The Karplus relationship describes the correlation between the three-bond coupling constant (³JHH) and the dihedral angle between the coupled protons. In cyclobutanes, this relationship can be a powerful tool for differentiating between cis and trans isomers.

Generally, for 1,2-disubstituted cyclobutanes, the ³JHH coupling constant between cis protons (dihedral angle ~0°) is larger than that between trans protons (dihedral angle ~120°). However, the puckered nature of the cyclobutane ring and the influence of substituents can lead to a range of observed values.

Experimental Data: ³JHH Coupling Constants for 1,2-Diphenylcyclobutane [4]

IsomerProtonsDihedral Angle (approx.)Observed ³JHH (Hz)
transH1-H2~150°~10.0
transH1-H3'~100°~1.1
cisH1-H2~30°~8.5

This data clearly illustrates that while the cis and trans coupling constants between the benzylic protons (H1-H2) are distinct, other vicinal couplings can also provide valuable stereochemical information. It is crucial to analyze the entire spin system to arrive at a confident assignment.

2. 2D NOESY/ROESY: Mapping Spatial Proximity

A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment provides definitive evidence of through-space proximity between protons. A cross-peak in a NOESY spectrum indicates that two protons are within approximately 5 Å of each other. This is particularly powerful for confirming the cis relationship of substituents, where the corresponding protons will be on the same face of the ring and thus in close proximity.

G Sample_Prep Sample Preparation (5-10 mg in 0.5-0.7 mL deuterated solvent) 1D_Proton Acquire 1D ¹H NMR Sample_Prep->1D_Proton Select_Peaks Identify Key Protons for Stereochemical Analysis 1D_Proton->Select_Peaks Setup_NOESY Set up 2D NOESY Experiment (noesygpph pulse program) Select_Peaks->Setup_NOESY Acquire_Data Data Acquisition (8-16 scans per increment) Setup_NOESY->Acquire_Data Process_Data Data Processing (Fourier transform, phasing) Acquire_Data->Process_Data Analyze_Spectrum Analyze NOESY Spectrum (Identify cross-peaks) Process_Data->Analyze_Spectrum Assign_Stereochem Assign Relative Stereochemistry Analyze_Spectrum->Assign_Stereochem

Experimental Protocol: 2D NOESY for a Substituted Cyclobutane

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

  • Acquisition of a Standard ¹H NMR Spectrum: Obtain a high-quality 1D ¹H NMR spectrum to identify the chemical shifts of all relevant protons.

  • Setting up the 2D NOESY Experiment:

    • Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

    • Set the spectral width to encompass all proton signals.

    • The number of scans per increment will depend on the sample concentration, but 8 to 16 is a good starting point.

    • The mixing time (d8) is a crucial parameter. For small molecules like many cyclobutane derivatives, a mixing time of 0.5-1.0 seconds is typically appropriate.[5]

  • Data Processing and Analysis:

    • After acquisition, process the data using a 2D Fourier transform.

    • Carefully phase the spectrum to obtain pure absorption-mode peaks.

    • Analyze the 2D spectrum for cross-peaks that connect protons on different parts of the molecule. The presence of a cross-peak between two protons on the cyclobutane ring provides strong evidence for their spatial proximity and thus their relative stereochemistry.

X-Ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous method for determining both the relative and absolute stereochemistry of a molecule.[6] The resulting electron density map allows for the precise determination of the position of each atom in the crystal lattice.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: This is often the most challenging step. Techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

  • Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Stereochemical Assignment: The final refined structure provides the precise three-dimensional arrangement of the atoms, allowing for the unambiguous assignment of all stereocenters.

Chiral Chromatography: Separating Mirror Images

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable techniques for the separation of enantiomers and diastereomers. These methods rely on the differential interaction of stereoisomers with a chiral stationary phase (CSP).

Experimental Protocol: Chiral SFC Method Development

  • Column Screening: Begin by screening a set of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type).

  • Mobile Phase Selection: For SFC, the primary mobile phase is supercritical CO₂. A co-solvent (modifier), typically an alcohol like methanol or ethanol, is added to modulate retention and selectivity.

  • Additive Selection: For basic or acidic compounds, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.

  • Optimization: Once a promising column and mobile phase system are identified, further optimize the separation by adjusting the co-solvent percentage, temperature, and backpressure.[7][8][9]

G Racemic_Mix Racemic Cyclobutane Mixture Column_Screening Screen Chiral Columns (e.g., Polysaccharide, Pirkle) Racemic_Mix->Column_Screening Mobile_Phase_Screening Screen Mobile Phases (Co-solvents and Additives) Column_Screening->Mobile_Phase_Screening Initial_Separation Identify Promising Separation Conditions Mobile_Phase_Screening->Initial_Separation Optimization Optimize Separation (Gradient, Temperature, Flow Rate) Initial_Separation->Optimization Baseline_Separation Achieve Baseline Separation of Enantiomers Optimization->Baseline_Separation Quantification Quantify Enantiomeric Excess (ee) Baseline_Separation->Quantification

Case Study: The Power of a Multi-Technique Approach

In the total synthesis of complex natural products containing cyclobutane rings, a combination of analytical techniques is often essential for unambiguous stereochemical assignment. For example, in the synthesis of piperarborenine B, a natural product with a tetrasubstituted cyclobutane core, both NMR and X-ray crystallography were employed to confirm the relative and absolute stereochemistry of the synthetic intermediates and the final product.[10][11] Initial stereochemical assignments based on NOE data were later unequivocally confirmed by single-crystal X-ray diffraction analysis of a key intermediate. This highlights the synergistic nature of these techniques, where NMR provides crucial information about the solution-state conformation and relative stereochemistry, and X-ray crystallography offers the definitive solid-state structure.[9][12]

Conclusion: A Self-Validating System for Stereochemical Confirmation

The determination of stereochemistry in substituted cyclobutanes is a multifaceted challenge that requires a thoughtful and systematic approach. By understanding the stereochemical implications of the synthetic route and employing a combination of powerful analytical techniques, researchers can confidently navigate this complex landscape. The protocols and comparative data presented in this guide are intended to serve as a robust framework for developing a self-validating system for stereochemical confirmation. Ultimately, the rigorous application of these methods will not only advance our fundamental understanding of cyclobutane chemistry but also accelerate the discovery and development of innovative molecules with the potential to address significant challenges in medicine and materials science.

References

  • Aitken, R. A., & Raut, S. V. (2005). Stereoselective synthesis of cis- and trans-γ-cyclobutane amino acids. Journal of the Chemical Society, Perkin Transactions 1, (7), 983-991.
  • Raza, G. H., Bella, J., & Segre, A. L. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(7), 419-424.
  • Browne, C. E., Ruehle, P. H., Dobbs, T. K., & Eisenbraun, E. J. (1979). Carbon-13 NMR analysis of cyclobutane dimers from benzocycloalkenes. Magnetic Resonance in Chemistry, 12(10), 553-557.
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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data with PubChem

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical and pharmaceutical research, the unambiguous identification of molecular structures is a cornerstone of discovery. The torrent of data generated by analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, presents both an opportunity and a challenge. The opportunity lies in the wealth of structural information encoded within these spectra; the challenge is to decode it accurately and efficiently. This guide provides an in-depth, experience-driven comparison of methodologies for cross-referencing experimental spectral data with large-scale chemical databases, with a specific focus on the authoritative and comprehensive PubChem repository.

This document is intended for researchers, scientists, and drug development professionals who seek to move beyond rote procedural execution and understand the causality behind effective spectral data interrogation. We will explore not just the "how" but the "why," grounding our discussion in the principles of scientific integrity and providing actionable, validated protocols.

The Symbiotic Relationship Between Spectral Data and Chemical Databases

At its core, compound identification through spectral analysis is a pattern-matching exercise. An experimentally acquired spectrum, be it from a mass spectrometer or an NMR instrument, is a fingerprint of a molecule's physical and chemical properties. A chemical database, in turn, is a vast library of known fingerprints. The process of cross-referencing is the bridge between the unknown experimental signal and the known chemical entity.

PubChem, a public repository maintained by the National Center for Biotechnology Information (NCBI), serves as an unparalleled resource in this endeavor. It is not merely a collection of chemical structures but a rich, interconnected web of information, integrating chemical properties, biological activities, and, crucially for our purposes, a growing collection of spectral data.[1][2] The key distinction within PubChem is between "Substance" records, which are direct depositions from contributors, and "Compound" records, which are standardized, unique chemical structures derived from these submissions.[1] This standardization is critical for unambiguous spectral matching.

Methodological Pillars of Spectral Cross-Referencing

The approach to cross-referencing is contingent on the nature of the spectral data and the specific research question. We will dissect the two primary analytical modalities, Mass Spectrometry and NMR Spectroscopy, and then explore both manual and automated querying strategies.

Mass Spectrometry Data: A Puzzle of Fragments

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight and, through fragmentation, a roadmap of the molecule's constituent parts. The molecular ion peak gives the mass of the intact molecule, while the fragmentation pattern offers clues to its substructure.[3]

Key Data Points for Cross-Referencing:

  • Accurate Mass of the Molecular Ion: High-resolution mass spectrometers can provide mass accuracy to within a few parts per million (ppm), significantly narrowing the potential molecular formulas.

  • Fragmentation Pattern (MS/MS Spectra): The masses of fragment ions are highly characteristic of a molecule's structure.

NMR Spectroscopy Data: A Window into the Atomic Neighborhood

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For organic molecules, ¹H and ¹³C NMR are the most common techniques.

Key Data Points for Cross-Referencing:

  • Chemical Shifts (δ): These indicate the electronic environment of a nucleus.

  • Coupling Constants (J): These reveal connectivity between neighboring nuclei.

  • Integration: The area under a peak corresponds to the number of nuclei it represents.

The PubChem Interface: Manual and Programmatic Cross-Referencing

PubChem offers a suite of tools that cater to varying levels of throughput and complexity, from manual web-based searches to high-throughput programmatic access via its Power User Gateway (PUG) REST API.[1][4][5][6]

The Web Interface: A Hands-On Approach

For individual or low-throughput analyses, the PubChem web portal is a powerful and intuitive tool. It allows for searches based on a variety of inputs, including chemical names, molecular formulas, and, most relevant to our discussion, chemical structures.[7][8][9]

A crucial feature for spectral data interpretation is the ability to search by molecular formula derived from an accurate mass measurement. This will often return multiple isomers, which can then be further scrutinized. PubChem also aggregates spectral information from various sources, including the NIST/EPA/NIH Mass Spectral Library and SpectraBase.[2] If a compound record contains spectral data, it will be available under the "Spectral Properties" section.[2]

Programmatic Access with PUG-REST: Automating Discovery

For high-throughput applications, such as the analysis of metabolomics or screening data, manual searching is impractical. PubChem's PUG-REST (Representational State Transfer) service allows for automated querying of the database.[4][5][10] This enables the development of custom scripts and integration into larger data analysis pipelines.

Common PUG-REST Operations for Spectral Cross-Referencing:

  • Retrieving Compound Information by Identifier: Fetching detailed data for a known compound.

  • Structure Searching: Performing exact, substructure, or similarity searches based on a chemical structure represented as SMILES or InChI.[6][11]

  • Molecular Formula Searching: Retrieving all compounds that match a given molecular formula.

A Comparative Look: Alternative Databases and Tools

While PubChem is a central resource, a comprehensive search strategy often involves consulting multiple databases.

Database/ToolPrimary FocusKey Features for Spectral Cross-ReferencingStrengthsLimitations
PubChem Comprehensive chemical informationLarge collection of structures and aggregated spectral data from multiple sources.[2] Programmatic access via PUG-REST.[4]Open access, extensive data integration, robust API.Spectral data is aggregated, not curated in-house. Search functionality is based on chemical properties, not direct spectral matching.
NIST Chemistry WebBook Curated chemical and physical property dataHigh-quality, curated mass spectral and IR libraries.Gold standard for curated spectral data.Primarily focused on specific spectral types, smaller compound collection than PubChem.
MassBank Public repository of mass spectraFocus on sharing and distributing mass spectral data.[12]Open access, community-driven, good for MS/MS data.Data quality can be variable, less integration with other data types compared to PubChem.
MZmine 2 Open-source software for mass spectrometry data processingModules for peak detection, alignment, and identification, including direct searching of PubChem.Comprehensive toolkit for MS data analysis, open-source.Requires local installation and some technical expertise.
Mnova Commercial software for processing and analyzing analytical dataCan search PubChem directly using experimental NMR shifts.[13]User-friendly interface, powerful analysis tools.Commercial software with associated costs.

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness of our methods, we provide detailed protocols for common cross-referencing workflows.

Protocol 1: Manual Identification of an Unknown Compound using Mass Spectrometry Data and PubChem

Objective: To identify a putative structure for an unknown compound from its accurate mass and MS/MS fragmentation data.

Methodology:

  • Determine the Molecular Formula:

    • Obtain the accurate mass of the molecular ion from high-resolution MS.

    • Use a molecular formula calculator to generate a list of plausible molecular formulas within a specified mass tolerance (e.g., ±5 ppm). Consider elemental constraints based on the sample's origin.

  • Search PubChem by Molecular Formula:

    • Navigate to the PubChem homepage (pubchem.ncbi.nlm.nih.gov).[8]

    • Enter the most likely molecular formula into the search bar and select "Compound" from the dropdown menu.

    • Review the search results. This will likely yield a list of isomers.

  • Evaluate Isomeric Candidates:

    • For each candidate, examine the fragmentation pattern predicted for its structure. This can be done by comparing the experimental MS/MS spectrum to literature data or by using in-silico fragmentation prediction tools.

    • Check if any of the candidate compound pages in PubChem have associated experimental MS/MS spectra.

  • Validate the Putative Identification:

    • If a strong candidate is identified, the ultimate validation requires acquiring a spectrum of an authentic standard of that compound under the same analytical conditions and comparing the spectra.

Protocol 2: Automated Batch Searching of a Peak List using PUG-REST

Objective: To programmatically query PubChem for a list of m/z values from a mass spectrometry experiment.

Methodology:

  • Prepare the Input Data:

    • Generate a list of accurate m/z values from the experimental data.

    • For each m/z, calculate the corresponding molecular formula(s).

  • Construct the PUG-REST Request:

    • Use a scripting language like Python with the requests library to send HTTP requests to the PubChem server.

    • The base URL for PUG-REST is https://pubchem.ncbi.nlm.nih.gov/rest/pug/.

    • To search by molecular formula, the URL would be structured as: https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/formula/{molecular_formula}/cids/JSON.

  • Execute the Script and Parse the Results:

    • Loop through the list of molecular formulas, sending a request for each.

    • The response will be in JSON format, containing a list of Compound IDs (CIDs) for each matching structure.

    • Store the results in a structured format (e.g., a CSV file) for further analysis.

Note: Be mindful of PubChem's usage policies, which recommend no more than 5 requests per second to avoid overloading their servers.[4]

Visualizing the Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the key workflows.

Spectral Data Cross-Referencing Workflow cluster_0 Experimental Data Acquisition cluster_1 Data Processing & Feature Extraction cluster_2 Database Querying cluster_3 Hit Evaluation & Validation Experimental Sample Experimental Sample Analytical Instrument\n(MS or NMR) Analytical Instrument (MS or NMR) Experimental Sample->Analytical Instrument\n(MS or NMR) Raw Spectral Data Raw Spectral Data Analytical Instrument\n(MS or NMR)->Raw Spectral Data Processed Spectrum Processed Spectrum Raw Spectral Data->Processed Spectrum Feature List\n(e.g., m/z, chemical shifts) Feature List (e.g., m/z, chemical shifts) Processed Spectrum->Feature List\n(e.g., m/z, chemical shifts) PubChem Database PubChem Database Feature List\n(e.g., m/z, chemical shifts)->PubChem Database Cross-Reference Candidate Compounds Candidate Compounds PubChem Database->Candidate Compounds Score & Rank Hits Score & Rank Hits Candidate Compounds->Score & Rank Hits Validated Identification Validated Identification Score & Rank Hits->Validated Identification

Caption: A high-level overview of the workflow for identifying unknown compounds.

Manual vs. Automated PubChem Querying cluster_manual Manual Workflow cluster_automated Automated Workflow Input Data Input Data Manual Data Entry Manual Data Entry Input Data->Manual Data Entry Scripted Query Scripted Query Input Data->Scripted Query Web Interface Web Interface Visual Inspection Visual Inspection Web Interface->Visual Inspection Manual Data Entry->Web Interface Single Result Single Result Visual Inspection->Single Result PUG-REST API PUG-REST API Batch Processing Batch Processing PUG-REST API->Batch Processing Scripted Query->PUG-REST API Structured Output Structured Output Batch Processing->Structured Output

Caption: Comparison of manual and automated querying of PubChem.

Conclusion: Best Practices and Future Directions

The cross-referencing of spectral data with chemical databases like PubChem is an indispensable tool in modern chemical research. The choice between manual and automated approaches depends on the scale of the study, while the choice of database depends on the specific data type and desired level of curation.

Key Takeaways for Robust Compound Identification:

  • Orthogonal Data is Key: Whenever possible, use multiple lines of evidence for identification (e.g., accurate mass, MS/MS fragmentation, and retention time in chromatography).

  • Understand the Database: Be aware of the distinction between substance and compound records in PubChem and the origin of the spectral data you are viewing.

  • Validation is Non-Negotiable: A database hit is a hypothesis. Final confirmation should always be done by comparison with an authentic standard.

  • Embrace Automation: For any high-throughput work, investing time in learning to use programmatic interfaces like PUG-REST will pay significant dividends in efficiency and reproducibility.

The field of spectral database searching is continually evolving, with advancements in machine learning and in-silico prediction tools promising to further enhance our ability to identify unknown molecules. By grounding our methodologies in sound scientific principles and leveraging the power of comprehensive databases like PubChem, we can continue to push the boundaries of chemical discovery.

References

  • Belford, R. (2016, March 10). PubChem Advanced Search Tutorial Search Refinement. YouTube. [Link]

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Identification and Risk Assessment

  • Cyclobutane Carboxylic Acid Moiety: Carboxylic acids, in general, are corrosive.[1][2][3] Safety data for analogous compounds like cyclobutanecarboxylic acid and 1,1-cyclobutanedicarboxylic acid classify them as corrosive, causing severe skin burns and eye damage.[1][4][5] Ingestion can also be harmful, with corrosive effects on the esophagus and stomach.[2][4]

  • Allyl (Prop-2-en-1-yl) Group: The presence of a carbon-carbon double bond in the allyl group introduces chemical reactivity.[6] These groups can be susceptible to polymerization and may react with strong oxidizing agents.[4][7] Allyl compounds themselves can exhibit significant toxicity. For instance, allyl alcohol is toxic by inhalation, in contact with skin, and if swallowed.[8]

Based on this analysis, this compound should be treated as a corrosive, potentially toxic, and reactive chemical .

Hazard ClassificationDescriptionRationale & Supporting Evidence
Skin Corrosion/Irritation Category 1Carboxylic acid functional group. Analogous compounds cause severe skin burns and eye damage.[1][2][4][5]
Serious Eye Damage Category 1Carboxylic acid functional group.[1][2][4][5]
Acute Toxicity (Oral, Dermal, Inhalation) Presumed HarmfulThe allyl group is associated with toxicity.[8] Cyclobutanecarboxylic acid is listed as harmful if swallowed, in contact with skin, or inhaled.[4]
Reactivity Hazards Incompatible with strong oxidizing agents and bases.The allyl group's double bond and the acidic nature of the carboxylic acid can lead to hazardous reactions.[4][9]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure all safety measures are in place. The causality is clear: preventing exposure is the most effective way to mitigate risk.

  • Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][5] Ensure an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE) : A multi-layered approach to PPE is essential.

    • Eye and Face Protection : Wear chemical safety goggles and a face shield.[4][5] The carboxylic acid functional group poses a significant risk of severe eye damage.[2]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][5]

    • Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.[4][5]

Step-by-Step Disposal Protocol

The guiding principle for chemical waste management is that no procedure should begin without a clear plan for the disposal of all generated waste.[10] Never dispose of this chemical down the drain or in regular trash.[11][12]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[10][13]

  • Action : Collect waste this compound in a dedicated hazardous waste container.

  • Rationale : This compound is an organic acid. It must be segregated from bases, strong oxidizing agents, and other incompatible materials to prevent exothermic reactions, gas evolution, or polymerization.[4][9][10]

  • Procedure :

    • Designate a specific waste stream for "Non-halogenated Organic Acids."

    • Do not mix this waste with bases, reactive metals, or oxidizing agents like nitrates or perchlorates.[9][14]

    • Keep solid and liquid waste separate whenever feasible.[15]

Step 2: Selection of Appropriate Waste Container

The integrity of the waste containment is the primary barrier against environmental release and personnel exposure.

  • Action : Use a robust, chemically compatible container, preferably the original container or a high-density polyethylene (HDPE) or glass bottle.[10][15][16]

  • Rationale : Carboxylic acids can corrode metals. Therefore, metal containers are generally unsuitable. The container must be in good condition, free of leaks, and have a securely fitting cap.[11][17]

  • Procedure :

    • Select a clean, dry container made of glass or HDPE.

    • Ensure the container has a screw-top cap that can be tightly sealed.

    • Visually inspect the container for any cracks, residue, or damage before use.

Step 3: Proper Labeling of the Waste Container

Accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.

  • Action : Clearly label the waste container with a hazardous waste tag before adding any waste.

  • Rationale : The label communicates the contents and associated hazards to all laboratory personnel and waste management professionals.

  • Procedure :

    • Affix your institution's official hazardous waste label to the container.

    • Write the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Clearly mark the hazard characteristics: Corrosive, Toxic, Reactive .

    • Indicate the date accumulation started.

Step 4: Temporary Storage (Satellite Accumulation Area)

Waste must be stored safely at or near the point of generation until it is collected.

  • Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Rationale : The SAA provides a controlled environment that minimizes the risk of spills and exposure. Federal regulations govern the volume and duration of waste storage in these areas.[10]

  • Procedure :

    • Place the waste container in a secondary containment bin or tray to contain any potential leaks.[10][11] The secondary container must be large enough to hold the entire contents of the primary container.

    • Store the container in a cool, dry, well-ventilated area, away from heat sources or direct sunlight.[4]

    • Ensure the SAA is located away from drains and high-traffic areas.[11]

    • Keep the waste container closed at all times except when adding waste.[11][16]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for proper disposal in compliance with all regulations.

  • Action : Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[16][18]

  • Rationale : Hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF). Your EHS office manages this process to ensure regulatory compliance.[11][19]

  • Procedure :

    • Once the waste container is full or you have finished the project generating the waste, submit a request for disposal to your EHS department.

    • Provide all necessary information, including the chemical name and hazard class.

    • Follow any institution-specific procedures for waste pickup.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Waste Generated: 1-(Prop-2-en-1-yl)cyclobutane- 1-carboxylic acid assess Assess Hazards: - Corrosive (Acid) - Toxic (Allyl Group) - Reactive (Double Bond) start->assess ppe Don Appropriate PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat assess->ppe segregate Segregate as 'Non-Halogenated Organic Acid' ppe->segregate container Select Compatible Container (Glass or HDPE) segregate->container label_waste Attach & Complete Hazardous Waste Label container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store seal Keep Container Tightly Sealed store->seal pickup Request Pickup from Environmental Health & Safety (EHS) seal->pickup end_node Proper Final Disposal by Licensed Facility pickup->end_node

Caption: Disposal workflow for this compound.

Spill & Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin or Eye Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] For eye contact, hold the eyelids open while flushing. Remove contaminated clothing. Seek immediate medical attention.[1][4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting.[1][4] Rinse the mouth with water. Seek immediate medical attention.[4]

  • Small Spill : If you are trained and it is safe to do so, neutralize the spill with a suitable absorbent material for acids (e.g., sodium bicarbonate or a commercial spill kit). Wearing appropriate PPE, collect the absorbed material into a designated hazardous waste container.[5]

  • Large Spill : Evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Safety Data Sheet for Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. [Link]

  • Safety Data Sheet for Cyclobutane-1,1-dicarboxylic acid (Alternate). Carl ROTH. [Link]

  • Alkylated cyclobutane carboxylic acid products and process for producing them.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Manual. University of Oklahoma EHSO. [Link]

  • Prop-2-en-1-yl benzenecarbodithioate. PubChem. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Chemical Waste. The University of Texas at Austin EHS. [Link]

  • Prop-2-ynyl Definition. Fiveable. [Link]

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A Senior Application Scientist's Guide to Handling 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. The novel compound 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid presents a unique combination of functional groups—a carboxylic acid, a cyclobutane ring, and an allyl group. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist and instill a risk-based safety mindset that protects you, your colleagues, and the integrity of your work.

Hazard Assessment: Understanding the Molecule

A thorough understanding of the potential hazards is the foundation of any safety protocol. While specific toxicological data for this exact molecule is limited, we can infer its primary risks by analyzing its structural components and available safety classifications.

According to aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified with the following hazards[1]:

Hazard ClassGHS Hazard CodeHazard Statement
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

The primary driver for these classifications is the carboxylic acid moiety (-COOH) . Carboxylic acids are proton donors and can be corrosive or irritating to tissues upon contact. The warnings for skin and serious eye irritation are paramount. It is a field-proven best practice to treat materials causing "serious eye irritation" with the same level of precaution as those classified as causing severe eye damage, as the distinction in a real-world exposure scenario is negligible. Safety data for structurally related compounds like 1,1-Cyclobutanedicarboxylic acid often carry a more severe classification of H314 - "Causes severe skin burns and eye damage"[2][3]. Therefore, a conservative and expert-led approach dictates that we handle this compound as if it were potentially corrosive, especially in its concentrated form.

The Core Principle: A Multi-Barrier Protection Strategy

PPE is the final and most personal line of defense. Its effectiveness is predicated on the proper implementation of higher-level controls. This "Hierarchy of Controls" is a self-validating system that ensures safety is engineered into the process, not just worn by the scientist.

cluster_0 Hierarchy of Controls cluster_1 Practical Application Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Fume_Hood Work in a Fume Hood Engineering->Fume_Hood Implements PPE Personal Protective Equipment (Last line of defense) Administrative->PPE SOP Follow Standard Operating Procedures Administrative->SOP Implements Gloves_Goggles Wear Gloves, Goggles, Lab Coat PPE->Gloves_Goggles Implements

Caption: Hierarchy of controls for chemical handling.

Before any work begins, ensure that engineering controls, such as a certified chemical fume hood, are in place and functioning correctly. This is non-negotiable for handling any volatile or potentially aerosolizable irritant.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for handling this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (e.g., weighing <1g, preparing dilute solutions)Splash-proof chemical gogglesChemical-resistant gloves (Nitrile)Flame-resistant lab coatNot required if in a fume hood
Reaction Setup/Workup (e.g., transfers, extractions)Chemical goggles and a full-face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a lab coatNot required if in a fume hood
High-Risk Operations (e.g., heating, potential for aerosolization)Chemical goggles and a full-face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a lab coatRecommended to have access to a respirator with an organic vapor cartridge
Step-by-Step PPE Selection and Use

1. Eye and Face Protection:

  • Rationale: The eyes are exceptionally vulnerable to corrosive and irritant damage. The H319 classification demands robust protection.[4]

  • Protocol:

    • Minimum Requirement: Always wear splash-proof chemical goggles that form a seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect from splashes from all angles.[5]

    • Elevated Risk: When handling larger volumes (>50 mL) or performing operations with a high splash potential (e.g., transfers, extractions, quenching reactions), supplement goggles with a full-face shield.[6] The face shield protects the entire face from direct splashes.

2. Skin and Body Protection:

  • Rationale: The H315 "Causes skin irritation" warning, combined with the potential for more severe corrosive effects, necessitates preventing all skin contact.

  • Protocol:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact with many organic acids.[4] For prolonged handling or immersion, consult a glove compatibility chart from the manufacturer. Always double-glove if there is a significant risk of exposure. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory.

    • Apron: For transfers of significant quantities, wear a chemical-resistant apron over the lab coat to provide an additional barrier against spills.

3. Respiratory Protection:

  • Rationale: The H335 "May cause respiratory irritation" classification indicates a risk if the compound is inhaled as a dust or aerosol.

  • Protocol:

    • Primary Control: All handling of the solid or its solutions must be performed within a certified chemical fume hood to control vapor and aerosol exposure.

    • Secondary Control: If engineering controls are insufficient or in the event of a large spill, respiratory protection may be necessary. Personnel should be fit-tested and trained in the use of a respirator equipped with an organic vapor cartridge.

Operational and Disposal Plans

Standard Handling Procedure: Weighing and Dissolving

This protocol provides a step-by-step guide for a common laboratory task.

  • Preparation: Don all required PPE (chemical goggles, nitrile gloves, lab coat) and ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the container of this compound, a spatula, and the vessel containing the desired solvent in the fume hood.

  • Weighing: Carefully transfer the desired amount of the acid from its stock container to the weigh boat. Avoid generating dust or aerosols.

  • Transfer: Gently add the weighed acid to the solvent vessel.

  • Cleaning: Using a solvent-dampened wipe, decontaminate the spatula and any surfaces where the acid may have spilled. Dispose of the wipe in the designated solid chemical waste container.

  • Completion: Close the stock container and the prepared solution. Remove PPE in the correct order (gloves first, then goggles) before exiting the work area. Wash hands thoroughly.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][7]

  • Spill: For a small spill within a fume hood, use a chemical absorbent spill kit rated for acids. For large spills, evacuate the area, restrict access, and contact your institution's environmental health and safety department.

Disposal Plan
  • Rationale: Chemical waste must be disposed of in a manner that prevents environmental contamination and ensures safety.

  • Protocol:

    • Waste Streams: All materials contaminated with this compound, including excess solid, solutions, and contaminated consumables (gloves, wipes, pipette tips), must be collected in a designated hazardous waste container.

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Corrosive).

    • Disposal: The sealed container must be disposed of through a licensed chemical destruction plant or a controlled incineration facility, in accordance with local and national regulations.[8] Do not discharge to sewer systems.[8]

By integrating this expert-driven, risk-based approach to safety, you build a culture of trust and responsibility that extends beyond the product itself, ensuring that groundbreaking research can be conducted with confidence and care.

References

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. Available at: [Link]

  • Cyclobutanecarboxylic acid. Wikipedia. Available at: [Link]

  • Safe Handling of Corrosive Chemicals. The Chemistry Blog. Available at: [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. Available at: [Link]

  • 10 Tips Working Safely with corrosives. Chemsafe. Available at: [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. Available at: [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source. (General safety procedures commonly found in institutional safety manuals).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.